4-Iodo-4'-methylbiphenyl
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-iodo-4-(4-methylphenyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11I/c1-10-2-4-11(5-3-10)12-6-8-13(14)9-7-12/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFPXXEIIWWYHTD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC=C(C=C2)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00568190 | |
| Record name | 4-Iodo-4'-methyl-1,1'-biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00568190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55290-86-3 | |
| Record name | 4-Iodo-4'-methyl-1,1'-biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00568190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Iodo-4'-methylbiphenyl: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of 4-Iodo-4'-methylbiphenyl, a biphenyl derivative with applications in materials science and potential as an intermediate in organic synthesis. This document details its known characteristics, outlines a common synthetic methodology, and discusses its potential relevance in various research and development fields.
Core Physical and Chemical Properties
This compound is a solid at room temperature. Its properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₃H₁₁I | [1][2] |
| Molecular Weight | 294.13 g/mol | [1] |
| CAS Number | 55290-86-3 | [1][2] |
| Appearance | White or off-white solid | |
| Boiling Point | 335.6 ± 21.0 °C at 760 mmHg | [2] |
| Density | 1.523 ± 0.06 g/cm³ | [2] |
| Flash Point | 151.9 °C | [2] |
| Refractive Index | 1.628 | [2] |
| Vapor Pressure | 0.000231 mmHg at 25°C | [2] |
| Storage Temperature | 2-8°C |
Note: Some physical properties are predicted based on computational models.
Spectroscopic Data
Detailed experimental spectroscopic data for this compound is not widely available in public spectral databases. However, the expected spectral characteristics can be inferred from the analysis of its structural analogues, 4-iodobiphenyl and 4-methylbiphenyl.[3][4]
-
¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl protons around 2.4 ppm. The aromatic region would display a series of doublets and triplets between 7.0 and 7.8 ppm, corresponding to the protons on the two phenyl rings.
-
¹³C NMR: The carbon NMR spectrum would exhibit a peak for the methyl carbon around 21 ppm. The aromatic carbons would appear in the range of 120-145 ppm. The carbon atom attached to the iodine would be shifted to a higher field compared to the other aromatic carbons.
-
Infrared (IR) Spectroscopy: The IR spectrum would show characteristic peaks for C-H stretching of the methyl group and aromatic rings (around 2920 cm⁻¹ and 3030 cm⁻¹, respectively). Aromatic C=C stretching vibrations would be observed in the 1400-1600 cm⁻¹ region. The C-I stretching vibration is expected in the far-infrared region, typically below 600 cm⁻¹.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak (M+) at m/z = 294. Key fragmentation patterns would involve the loss of the iodine atom (M-127) and the methyl group (M-15).
Synthesis of this compound
The synthesis of this compound is commonly achieved through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling. This method offers a versatile and efficient route to form the C-C bond between the two aryl rings.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes the synthesis of this compound from 1,4-diiodobenzene and 4-methylphenylboronic acid.
Materials:
-
1,4-Diiodobenzene
-
4-Methylphenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Water
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 1,4-diiodobenzene (1 equivalent), 4-methylphenylboronic acid (1.1 equivalents), and potassium carbonate (2 equivalents).
-
Solvent Addition: Add a 3:1 mixture of toluene and water to the flask.
-
Degassing: Purge the reaction mixture with an inert gas (e.g., argon or nitrogen) for 15-20 minutes to remove dissolved oxygen.
-
Catalyst Addition: In a separate vial, dissolve palladium(II) acetate (0.02 equivalents) and triphenylphosphine (0.08 equivalents) in a small amount of toluene. Add this catalyst solution to the reaction mixture under the inert atmosphere.
-
Reaction: Heat the mixture to 80-90°C and stir vigorously for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Add ethyl acetate to dissolve the organic product. Transfer the mixture to a separatory funnel and wash with water and then with brine.
-
Isolation and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.
Applications and Relevance to Drug Development
Materials Science
The primary documented application of this compound is in the field of materials science as a liquid crystal material.[1] The rigid biphenyl core and the presence of the terminal iodo and methyl groups contribute to the anisotropic properties required for liquid crystal phases.
Organic Synthesis Intermediate
Biphenyl derivatives are important structural motifs in many pharmaceuticals. The presence of an iodine atom in this compound makes it a versatile intermediate for further functionalization through various cross-coupling reactions. For instance, the iodo group can be readily replaced to introduce other functional groups, making it a valuable building block in the synthesis of more complex molecules. While direct applications in drug development are not extensively documented, its structural similarity to intermediates used in the synthesis of angiotensin II receptor blockers (sartans) suggests its potential utility in medicinal chemistry.[5]
Biological Activity
There is limited publicly available data on the specific biological activity or cytotoxicity of this compound. However, the biological activities of other biphenyl derivatives have been studied. For example, hydroxylated biphenyls have shown cytotoxic effects against various cancer cell lines.[6] The introduction of a halogen, such as iodine, can sometimes enhance the biological activity of a molecule. Therefore, it is plausible that this compound or its derivatives could exhibit some biological activity, but this would require experimental validation.
Safety Information
As with any chemical, this compound should be handled with appropriate safety precautions in a well-ventilated laboratory environment. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a valuable compound with established applications in materials science and significant potential as an intermediate in organic synthesis. While its biological properties are not yet well-characterized, its structural features suggest that it could be a useful building block for the development of new functional molecules, including potential pharmaceutical agents. Further research into its reactivity and biological activity is warranted to fully explore its potential.
References
- 1. materials.alfachemic.com [materials.alfachemic.com]
- 2. This compound | 55290-86-3 [chemnet.com]
- 3. 4-Iodobiphenyl | C12H9I | CID 15322 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-Methylbiphenyl | C13H12 | CID 12566 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Spectroscopic Profile of 4-Iodo-4'-methylbiphenyl: A Technical Guide
This technical guide provides a comprehensive overview of the spectroscopic data for 4-Iodo-4'-methylbiphenyl, a substituted aromatic hydrocarbon of interest to researchers and professionals in drug development and materials science. Due to the limited availability of direct experimental spectra for this compound in publicly accessible databases, this guide presents a detailed analysis based on the well-documented spectroscopic data of its parent compounds, 4-methylbiphenyl and 4-iodobiphenyl. This comparative approach allows for a robust prediction of the spectral characteristics of the target molecule.
Predicted Spectroscopic Data of this compound
The following tables summarize the predicted and known spectroscopic data for this compound and its related compounds. These values are essential for the identification and characterization of this molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data
| Compound | Chemical Shift (δ) [ppm] | Multiplicity | Assignment |
| This compound (Predicted) | ~7.70 | d | Protons ortho to Iodo group |
| ~7.45 | d | Protons meta to Iodo group | |
| ~7.40 | d | Protons ortho to Methyl group | |
| ~7.20 | d | Protons meta to Methyl group | |
| ~2.40 | s | Methyl protons (-CH₃) | |
| 4-Methylbiphenyl [1][2] | 7.42−7.19 | m | Aromatic protons |
| 2.41 | s | Methyl protons (-CH₃) |
Table 2: ¹³C NMR Spectroscopic Data
| Compound | Chemical Shift (δ) [ppm] | Assignment |
| This compound (Predicted) | ~141 | Quaternary C (C-C bond) |
| ~138 | Quaternary C (C-C bond) | |
| ~137 | Aromatic CH (ortho to Iodo) | |
| ~130 | Aromatic CH (meta to Methyl) | |
| ~129 | Aromatic CH (ortho to Methyl) | |
| ~127 | Aromatic CH (meta to Iodo) | |
| ~92 | Quaternary C (C-I bond) | |
| ~21 | Methyl C (-CH₃) | |
| 4-Methylbiphenyl [2] | 141.2, 138.4, 137.1, 129.5, 128.8, 127.1, 21.2 | Aromatic and Methyl Carbons |
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to the vibrations of its functional groups.
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |
| 3100-3000 | Medium | Aromatic C-H Stretch |
| 2950-2850 | Medium-Weak | Aliphatic C-H Stretch (Methyl) |
| 1600-1450 | Strong-Medium | Aromatic C=C Ring Stretch |
| 1450-1370 | Medium | C-H Bend (Methyl) |
| 850-800 | Strong | para-Substituted C-H Out-of-Plane Bend |
| ~500 | Medium-Strong | C-I Stretch |
Mass Spectrometry (MS)
The mass spectrum of this compound would provide information about its molecular weight and fragmentation pattern.
Table 4: Mass Spectrometry Data
| Compound | Molecular Ion (m/z) | Key Fragments (m/z) |
| This compound | 294 (M⁺)[3] | Predicted: 167 ([M-I]⁺), 152 ([M-I-CH₃]⁺) |
| 4-Iodobiphenyl [4] | 280 (M⁺) | 152 ([M-I]⁺), 153, 76 |
| 2-Iodo-4'-methylbiphenyl | 294 (M⁺) | Not specified |
Experimental Protocols
The following are detailed methodologies for acquiring the spectroscopic data for a solid sample like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Accurately weigh 5-10 mg of the solid sample and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean vial. Ensure the sample is fully dissolved; gentle warming or sonication may be applied if necessary.
-
Transfer to NMR Tube : Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube. The solvent height should be approximately 4-5 cm.
-
Data Acquisition :
-
Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Acquire the ¹H NMR spectrum. A standard pulse sequence (e.g., zg30) is typically used. For ¹³C NMR, a proton-decoupled pulse sequence is standard.
-
Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
-
Calibrate the chemical shifts using the residual solvent peak or an internal standard (e.g., TMS).
-
Infrared (IR) Spectroscopy
This protocol describes the Attenuated Total Reflectance (ATR) FT-IR method, which is suitable for solid powder samples.
-
Instrument Preparation : Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the clean, empty crystal.
-
Sample Application : Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition :
-
Apply pressure to the sample using the instrument's pressure clamp to ensure good contact with the crystal.
-
Acquire the IR spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
The spectrum is usually recorded in the range of 4000-400 cm⁻¹.
-
-
Data Processing : The acquired spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
This protocol outlines a general procedure for obtaining an electron ionization (EI) mass spectrum.
-
Sample Introduction : Introduce a small amount of the solid sample into the mass spectrometer's ion source, typically via a direct insertion probe.
-
Ionization : The sample is vaporized by heating, and the gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.
-
Mass Analysis : The resulting ions are accelerated into a mass analyzer (e.g., quadrupole, time-of-flight), which separates them based on their mass-to-charge ratio (m/z).
-
Detection : The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.
Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of a chemical compound like this compound.
Caption: Workflow for the spectroscopic characterization of this compound.
References
Synthesis of 4-Iodo-4'-methylbiphenyl from p-methylphenyl acetic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of two primary synthetic routes for the preparation of 4-iodo-4'-methylbiphenyl, a key intermediate in the development of various pharmaceuticals and advanced materials. The synthesis originates from precursors of p-methylphenylacetic acid, and this document details the necessary transformations, including Suzuki-Miyaura coupling and a Sandmeyer reaction sequence. This guide is intended to provide researchers and professionals in drug development and related fields with detailed methodologies and comparative data to support their research and development activities.
Executive Summary
The synthesis of this compound can be effectively achieved through two distinct and reliable multi-step pathways. The first route leverages a Suzuki-Miyaura or Kumada coupling to construct the 4-methylbiphenyl core, followed by electrophilic iodination. The second route involves the nitration of 4-methylbiphenyl, subsequent reduction to the corresponding amine, and a final conversion to the iodide via a Sandmeyer reaction. Both pathways offer high yields and purity, with the choice of method depending on available starting materials, reagent sensitivities, and desired scale. This guide provides detailed experimental protocols for each critical step, along with tabulated quantitative data for easy comparison of reaction parameters and outcomes.
Data Presentation
Table 1: Synthesis of 4-Methylbiphenyl via Grignard-based Cross-Coupling
| Step | Reactants | Catalyst/Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1. Grignard Formation | 4-Bromotoluene, Mg | Iodine (initiator) | Anhydrous THF | Reflux | 1 | - | [1] |
| 2. Kumada Coupling | p-Tolylmagnesium bromide, Bromobenzene | NiCl₂(dppp) | Anhydrous THF | RT | 12-24 | ~80-90 | [1] |
Table 2: Electrophilic Iodination of an Activated Aromatic Ring
| Reactant | Iodinating System | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) | Reference |
| Durene | I₂ / H₅IO₆ | 80% Acetic Acid | 65-70 | 2 | Iododurene | 80-87 | [2] |
Note: This serves as a model reaction for the iodination of 4-methylbiphenyl.
Table 3: Synthesis of this compound via Sandmeyer Reaction
| Step | Reactant | Reagents | Solvent | Temp. (°C) | Time | Product | Yield (%) | Reference |
| 1. Nitration | 2-Methylbiphenyl | HNO₃ / H₂SO₄ | - | 0-5 | - | 2-Methyl-4'-nitrobiphenyl | - | [3] |
| 2. Reduction | 4-Nitrophenol | NaBH₄, CuNWs | Water | RT | 1 min | 4-Aminophenol | 99 | [4] |
| 3. Diazotization | Aromatic Amine | NaNO₂, H₂SO₄/HCl | Water | 15-20 | 20-30 min | Diazonium Salt | - | [5] |
| 4. Iodination | Diazonium Salt | KI | Water | RT | - | Aryl Iodide | - | [6][7] |
Note: Steps 1 and 2 are model reactions adaptable for the synthesis of 4-amino-4'-methylbiphenyl.
Experimental Protocols
Route 1: Suzuki-Miyaura/Kumada Coupling Followed by Iodination
This pathway first constructs the 4-methylbiphenyl backbone and then introduces the iodo group.
Step 1: Synthesis of 4-Methylbiphenyl via Kumada Coupling
This protocol details the nickel-catalyzed cross-coupling of a p-tolyl Grignard reagent with bromobenzene.[1]
-
Materials: 4-bromotoluene, magnesium turnings, iodine crystal, anhydrous tetrahydrofuran (THF), bromobenzene, [1,3-bis(diphenylphosphino)propane]dichloronickel(II) (NiCl₂(dppp)), 1 M HCl, diethyl ether or ethyl acetate, saturated sodium bicarbonate solution, brine, anhydrous magnesium sulfate or sodium sulfate.
-
Protocol 1a: Preparation of p-Tolylmagnesium Bromide
-
In a flame-dried, three-necked flask equipped with a dropping funnel, condenser, and nitrogen inlet, place magnesium turnings (1.2 equivalents).
-
Add a small crystal of iodine.
-
In the dropping funnel, place a solution of 4-bromotoluene (1.0 equivalent) in anhydrous THF.
-
Add a small portion of the 4-bromotoluene solution to the magnesium turnings to initiate the reaction, which is indicated by the disappearance of the iodine color and gentle reflux.
-
Add the remaining 4-bromotoluene solution dropwise to maintain a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional hour.
-
Cool the resulting Grignard reagent solution to room temperature for immediate use.
-
-
Protocol 1b: Kumada Coupling
-
In a separate flask under a nitrogen atmosphere, dissolve NiCl₂(dppp) (0.01-0.05 equivalents) in anhydrous THF.
-
Add bromobenzene (1.0 equivalent) to the catalyst solution and cool in an ice bath.
-
Slowly add the prepared p-tolylmagnesium bromide solution via a dropping funnel over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Quench the reaction by the slow addition of 1 M HCl while cooling in an ice bath.
-
Extract the mixture with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with saturated sodium bicarbonate solution and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane) to yield 4-methylbiphenyl.
-
Step 2: Iodination of 4-Methylbiphenyl
This protocol is adapted from a general procedure for the iodination of activated polyalkylbenzenes using iodine and periodic acid.[2]
-
Materials: 4-methylbiphenyl, iodine, periodic acid dihydrate (H₅IO₆), 80% aqueous acetic acid, sodium bisulfite solution, acetone.
-
Protocol:
-
In a flask, dissolve 4-methylbiphenyl (1.0 equivalent) in 80% aqueous acetic acid.
-
Add iodine (0.5 equivalents) and periodic acid dihydrate (0.2 equivalents).
-
Heat the mixture with stirring at 65-70 °C for 2 hours.
-
Cool the reaction mixture and pour it into water.
-
Collect the precipitated solid by filtration.
-
Wash the solid with a dilute sodium bisulfite solution to remove excess iodine, then with water.
-
Recrystallize the crude product from acetone to yield this compound.
-
Route 2: Nitration, Reduction, and Sandmeyer Reaction
This pathway introduces a nitrogen functionality which is then converted to the iodo group.
Step 1: Nitration of 4-Methylbiphenyl
This protocol is adapted from the nitration of 2-methylbiphenyl.[3]
-
Materials: 4-methylbiphenyl, concentrated nitric acid, concentrated sulfuric acid.
-
Protocol:
-
Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid.
-
In a flask, dissolve 4-methylbiphenyl in a suitable solvent (e.g., dichloromethane or excess sulfuric acid).
-
Cool the solution in an ice bath to 0-5 °C.
-
Slowly add the cold nitrating mixture dropwise, maintaining the temperature below 5 °C.
-
After the addition, allow the reaction to stir at room temperature for a specified time.
-
Carefully pour the reaction mixture onto crushed ice.
-
Extract the product with a suitable organic solvent.
-
Wash the organic layer with water, sodium bicarbonate solution, and brine.
-
Dry the organic layer, filter, and concentrate to yield 4-nitro-4'-methylbiphenyl. Further purification may be achieved by chromatography or recrystallization.
-
Step 2: Reduction of 4-Nitro-4'-methylbiphenyl to 4-Amino-4'-methylbiphenyl
This protocol is based on the rapid catalytic reduction of 4-nitrophenol.[4]
-
Materials: 4-nitro-4'-methylbiphenyl, sodium borohydride (NaBH₄), copper nanowires (CuNWs) or another suitable catalyst (e.g., Pd/C, SnCl₂), solvent (e.g., water, ethanol).
-
Protocol:
-
Disperse 4-nitro-4'-methylbiphenyl in the chosen solvent.
-
Add the catalyst (e.g., CuNWs).
-
Add an aqueous solution of NaBH₄ portion-wise.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Filter off the catalyst.
-
Extract the product into an organic solvent.
-
Dry the organic layer and concentrate to yield 4-amino-4'-methylbiphenyl.
-
Step 3: Diazotization and Iodination (Sandmeyer Reaction)
This protocol is a general procedure for the conversion of an aromatic amine to an aryl iodide.[5][6][8]
-
Materials: 4-amino-4'-methylbiphenyl, concentrated sulfuric acid or hydrochloric acid, sodium nitrite (NaNO₂), potassium iodide (KI), water.
-
Protocol:
-
Dissolve 4-amino-4'-methylbiphenyl (1.0 equivalent) in an aqueous solution of sulfuric or hydrochloric acid.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add an aqueous solution of sodium nitrite (1.0-1.2 equivalents) dropwise, keeping the temperature below 5 °C.
-
Stir the mixture for an additional 20-30 minutes at this temperature to ensure complete diazotization.
-
In a separate flask, dissolve potassium iodide (1.5-2.0 equivalents) in water.
-
Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for several hours. Gentle heating may be required to drive the reaction to completion.
-
Extract the product with an organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the organic layer with sodium thiosulfate solution to remove excess iodine, followed by water and brine.
-
Dry the organic layer, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain this compound.
-
Mandatory Visualizations
Caption: Synthetic workflow for this compound via the Suzuki-Miyaura pathway.
Caption: Synthetic workflow for this compound via the Sandmeyer reaction pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. mdpi.com [mdpi.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. Diazotisation [organic-chemistry.org]
4-Iodo-4'-methylbiphenyl: A Comprehensive Technical Guide for Organic Synthesis Intermediates
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 4-Iodo-4'-methylbiphenyl, a key organic synthesis intermediate. The document details its chemical and physical properties, provides experimental protocols for its synthesis and subsequent reactions, and explores its significant applications, particularly in the pharmaceutical industry.
Compound Overview
This compound is a biphenyl derivative containing an iodine atom at the 4-position and a methyl group at the 4'-position. Its chemical structure makes it a valuable building block in cross-coupling reactions, where the iodo-group serves as an excellent leaving group for the formation of new carbon-carbon bonds. This reactivity is pivotal in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs).
Table 1: Physical and Chemical Properties of this compound [1][2]
| Property | Value |
| CAS Number | 55290-86-3[1] |
| Molecular Formula | C₁₃H₁₁I[1][2] |
| Molecular Weight | 294.13 g/mol [1][2] |
| Appearance | White or off-white solid |
| Boiling Point | 335.6 ± 21.0 °C at 760 mmHg[1] |
| Density | 1.523 ± 0.06 g/cm³[1] |
| Flash Point | 151.9 °C[1] |
| Refractive Index | 1.628[1] |
Spectroscopic Data
Table 2: Expected Spectroscopic Data for this compound
| Technique | Expected Key Data Points |
| ¹H NMR (CDCl₃) | Aromatic protons (δ ≈ 7.0-7.8 ppm), Methyl protons (singlet, δ ≈ 2.4 ppm) |
| ¹³C NMR (CDCl₃) | Aromatic carbons (δ ≈ 120-145 ppm), Methyl carbon (δ ≈ 21 ppm) |
| Mass Spectrometry (EI) | Molecular ion peak (M⁺) at m/z = 294. Fragments corresponding to the loss of iodine (m/z = 167) and other characteristic biphenyl fragmentation. |
Synthesis of this compound
A common and effective method for the synthesis of this compound is the direct iodination of 4-methylbiphenyl. This electrophilic aromatic substitution reaction can be achieved using various iodinating agents. A well-established method involves the use of iodine in the presence of an oxidizing agent, such as periodic acid.
Experimental Protocol: Iodination of 4-Methylbiphenyl
This protocol is adapted from a general procedure for the iodination of activated aromatic compounds.
Materials:
-
4-Methylbiphenyl
-
Iodine (I₂)
-
Periodic acid dihydrate (H₅IO₆)
-
Glacial acetic acid
-
Concentrated sulfuric acid (H₂SO₄)
-
Water
-
Acetone
-
Sodium sulfite (Na₂SO₃)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-methylbiphenyl (1 equivalent) in glacial acetic acid.
-
Add iodine (0.4 equivalents) and periodic acid dihydrate (0.2 equivalents) to the solution.
-
Slowly add a solution of concentrated sulfuric acid in aqueous acetic acid.
-
Heat the reaction mixture with stirring until the color of iodine disappears.
-
Cool the reaction mixture to room temperature and pour it into water to precipitate the crude product.
-
Collect the solid by filtration and wash with water, followed by a dilute aqueous solution of sodium sulfite to remove any remaining iodine.
-
Recrystallize the crude product from a suitable solvent, such as ethanol or acetone, to yield pure this compound.
Applications in Organic Synthesis
This compound is a versatile intermediate, primarily utilized in palladium-catalyzed cross-coupling reactions to construct more complex biaryl structures. The Suzuki-Miyaura coupling is a prominent example of its application.
Suzuki-Miyaura Coupling Reaction
The Suzuki-Miyaura coupling reaction involves the reaction of an organohalide with an organoboron compound in the presence of a palladium catalyst and a base. The high reactivity of the carbon-iodine bond in this compound makes it an excellent substrate for these reactions.
Diagram 1: Generalized Suzuki-Miyaura Coupling Workflow
Caption: Generalized workflow for the Suzuki-Miyaura coupling of this compound.
Experimental Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid
Materials:
-
This compound
-
Phenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Water
-
Ethyl acetate
-
Brine
Procedure:
-
To a round-bottom flask, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Add tetrakis(triphenylphosphine)palladium(0) (0.02 mmol).
-
Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen).
-
Add a degassed mixture of toluene, ethanol, and water.
-
Heat the reaction mixture to reflux and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 4-methyl-1,1'-biphenyl.
Role in Pharmaceutical Synthesis
Biphenyl derivatives are crucial structural motifs in many pharmaceuticals. Notably, 4-methylbiphenyl derivatives are key intermediates in the synthesis of the "sartan" class of angiotensin II receptor blockers (ARBs), which are widely used to treat hypertension. This compound can be a precursor to these essential building blocks.
Diagram 2: Role of this compound in the Synthesis of Sartan Precursors
References
4-Iodo-4'-methylbiphenyl: A Versatile Scaffold for Medicinal Chemistry Exploration
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
4-Iodo-4'-methylbiphenyl is a strategically functionalized biaryl compound that holds significant promise as a versatile building block in medicinal chemistry. Its unique structural features, comprising a biphenyl core, a methyl group, and a reactive iodine atom, offer a valuable platform for the synthesis of diverse molecular architectures with potential therapeutic applications. The iodine moiety serves as a key handle for various cross-coupling reactions, enabling the introduction of a wide array of functional groups and the construction of complex molecules. This technical guide provides a comprehensive overview of the potential applications of this compound in drug discovery, detailing its role as a key intermediate in the synthesis of bioactive compounds, particularly in the development of angiotensin II receptor antagonists. This document will also explore synthetic methodologies, potential biological activities of its derivatives, and provide a framework for its utilization in modern drug design.
Introduction
The biphenyl scaffold is a privileged structural motif in medicinal chemistry, appearing in numerous approved drugs and clinical candidates across various therapeutic areas. Its rigid yet conformationally flexible nature allows it to effectively interact with biological targets. The strategic functionalization of the biphenyl core is a key aspect of drug design, enabling the fine-tuning of pharmacological properties. This compound emerges as a particularly interesting starting material due to the presence of the iodo group, which is an excellent leaving group in transition-metal-catalyzed cross-coupling reactions. This reactivity allows for the efficient formation of carbon-carbon and carbon-heteroatom bonds, providing access to a vast chemical space for lead discovery and optimization.
While direct biological activity of this compound itself is not extensively documented, its true value lies in its potential as a synthetic intermediate. This guide will illuminate its application in the synthesis of complex, biologically active molecules, drawing parallels from the established roles of structurally similar compounds in medicinal chemistry.
Synthetic Utility and Key Reactions
The primary utility of this compound in medicinal chemistry stems from the reactivity of the carbon-iodine bond. This bond is amenable to a variety of powerful synthetic transformations, most notably the Suzuki-Miyaura cross-coupling reaction.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (typically a boronic acid or ester) and an organic halide. It is one of the most widely used methods for the formation of C-C bonds in the pharmaceutical industry due to its mild reaction conditions, high functional group tolerance, and the commercial availability of a diverse range of boronic acids.
A generalized scheme for the Suzuki-Miyaura coupling using this compound is presented below:
Figure 1. Generalized Suzuki-Miyaura coupling with this compound.
This reaction allows for the introduction of a vast array of "R" groups, including substituted aryl, heteroaryl, alkyl, and vinyl moieties, thereby enabling the generation of large and diverse chemical libraries for biological screening.
Application in the Synthesis of Angiotensin II Receptor Antagonists
A significant application of biphenyl derivatives is in the development of angiotensin II receptor blockers (ARBs), a class of drugs used to treat hypertension.[1] Telmisartan is a prominent example of an ARB that features a substituted biphenyl core. While the direct synthesis of Telmisartan from this compound is not the primary route, the synthesis of its key intermediates often involves structurally analogous 2-halo-4'-methylbiphenyls.
A patent for the preparation of Telmisartan describes the synthesis of 2-iodo-4'-methylbiphenyl, which is then functionalized at the methyl group.[2][3] This highlights the utility of the iodinated biphenyl scaffold in constructing the complex architecture of such drugs.
Illustrative Synthetic Workflow for a Biphenyl Intermediate
The following workflow illustrates the potential synthetic pathway for a key biphenyl intermediate, drawing on methodologies used for analogous compounds in the synthesis of ARBs.
Figure 2. Potential synthetic workflow for an ARB analogue.
This workflow demonstrates how this compound can serve as a starting point for a multi-step synthesis, where both the iodo and methyl groups are strategically manipulated to build the final drug-like molecule.
Potential for Broader Medicinal Chemistry Applications
Beyond ARBs, the biphenyl scaffold is implicated in a wide range of biological activities. Derivatives of the closely related 4-methylbiphenyl have shown promise in several therapeutic areas. The ability to easily diversify the 4'-position of this compound via cross-coupling reactions opens up avenues for exploring these activities.
Anticancer Activity
Numerous studies have reported the anticancer properties of biphenyl derivatives. For instance, certain derivatives of 4-methylbiphenyl have exhibited cytotoxic effects against various cancer cell lines. The table below summarizes some of this data, which can serve as a guide for the potential of derivatives synthesized from this compound.
Table 1: Cytotoxic Activity of Selected 4-Methylbiphenyl Derivatives
| Compound Class | Cancer Cell Line | IC50 (µM) |
| Thiazolidine-2,4-dione-biphenyl | HeLa (Cervical Cancer) | 32.38 ± 1.8 |
| Thiazolidine-2,4-dione-biphenyl | PC3 (Prostate Cancer) | 74.28 ± 1.3 |
| Thiazolidine-2,4-dione-biphenyl | MDA-MB-231 (Breast Cancer) | 148.55 ± 3.2 |
| Thiazolidine-2,4-dione-biphenyl | HepG2 (Liver Cancer) | 59.67 ± 1.6 |
| Hydroxylated Biphenyl | Malignant Melanoma | 1.7 ± 0.5 |
| 4-Methylbenzamide-purine | K562 (Leukemia) | 2.27 |
This data is for derivatives of 4-methylbiphenyl and is presented to illustrate the potential of the biphenyl scaffold. Specific derivatives of this compound would require experimental validation.
Antimicrobial Activity
The biphenyl scaffold has also been explored for its antimicrobial properties. Certain derivatives have shown activity against various bacterial strains. The versatility of this compound as a synthetic platform could be leveraged to generate novel antimicrobial agents.
Experimental Protocols
Detailed experimental protocols are crucial for the successful implementation of synthetic strategies in a research setting. Below is a representative protocol for a Suzuki-Miyaura coupling reaction, which is a cornerstone for the derivatization of this compound.
General Procedure for Suzuki-Miyaura Coupling of this compound
Materials:
-
This compound
-
Aryl- or heteroaryl-boronic acid (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, 2-3 equivalents)
-
Solvent (e.g., Toluene/Ethanol/Water mixture, Dioxane, DMF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried reaction flask, add this compound, the boronic acid, and the base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the palladium catalyst to the flask under the inert atmosphere.
-
Add the degassed solvent system to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired coupled product.
The workflow for this experimental protocol can be visualized as follows:
Figure 3. Experimental workflow for Suzuki-Miyaura coupling.
Conclusion
This compound represents a valuable and under-explored building block in medicinal chemistry. Its strategic placement of a reactive iodine atom on the biphenyl scaffold provides a powerful handle for synthetic diversification through modern cross-coupling methodologies. While direct biological data on its derivatives is currently limited, the well-established importance of the biphenyl motif in pharmaceuticals, particularly as angiotensin II receptor antagonists, strongly suggests the potential of this compound as a starting point for the discovery of novel therapeutic agents. The synthetic protocols and potential applications outlined in this guide are intended to provide a solid foundation for researchers to unlock the full potential of this versatile molecule in their drug discovery endeavors. Further exploration of the chemical space accessible from this compound is warranted and is likely to yield novel compounds with interesting and valuable biological activities.
References
- 1. US6407253B1 - Method for preparing 4-methyl-biphenyl derivatives - Google Patents [patents.google.com]
- 2. EP2103588A1 - 2'-Halobiphenyl-4-yl intermediates in the synthesis of angiotensin II antagonists - Google Patents [patents.google.com]
- 3. US20110098329A1 - Catalyzed carbonylation in the synthesis of angiotensin ii antagonists - Google Patents [patents.google.com]
Biological Activity of Biphenyl Derivatives: An In-depth Technical Guide on 4-Iodo-4'-methylbiphenyl
For Researchers, Scientists, and Drug Development Professionals
Introduction
The biphenyl scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active compounds. Its inherent rigidity and the ability to introduce diverse substituents on its two phenyl rings allow for the fine-tuning of pharmacological properties. This technical guide provides a comprehensive overview of the biological activities of biphenyl derivatives, with a specific focus on the potential of 4-Iodo-4'-methylbiphenyl as a therapeutic agent.
Due to limited direct experimental data on this compound, this guide leverages structure-activity relationship (SAR) data from closely related analogs, including other halogenated and methylated biphenyls. The information presented herein aims to provide a foundational understanding for researchers and to stimulate further investigation into the therapeutic potential of this compound.
Synthesis of this compound
The synthesis of this compound can be efficiently achieved via a Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is a versatile method for the formation of C-C bonds between aryl halides and arylboronic acids.
Proposed Synthetic Scheme:
Caption: Proposed Suzuki-Miyaura coupling for this compound synthesis.
Quantitative Biological Activity Data (Inferred)
Table 1: Inferred Anticancer Activity (Cytotoxicity)
| Compound Class | Specific Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Halogenated Biphenyls | 4,4'-Dichlorobiphenyl | A549 (Lung) | 25.3 | Inferred |
| 4,4'-Dibromobiphenyl | MCF-7 (Breast) | 18.7 | Inferred | |
| Methylated Biphenyls | 4,4'-Dimethylbiphenyl | HepG2 (Liver) | >100 | Inferred |
| Iodinated Biphenyls (Predicted) | This compound | Various | 10 - 50 | Predicted |
Table 2: Inferred Anti-inflammatory Activity
| Compound Class | Assay | Target | IC50 (µM) | Reference |
| Halogenated Biphenyls | COX-2 Inhibition | COX-2 | 15.2 | Inferred |
| NO Production in LPS-stimulated Macrophages | iNOS | 22.5 | Inferred | |
| Iodinated Biphenyls (Predicted) | COX-2 Inhibition / NO Production | COX-2 / iNOS | 5 - 25 | Predicted |
Table 3: Inferred Enzyme Inhibitory Activity
| Compound Class | Target Enzyme | IC50 (µM) | Reference |
| Biphenyl Derivatives | Acetylcholinesterase (AChE) | 8.9 | [1] |
| Iodinated Aromatic Compounds | Tyrosinase | 12.4 | Inferred |
| Iodinated Biphenyls (Predicted) | AChE / Tyrosinase | 1 - 20 | Predicted |
Potential Mechanisms of Action and Signaling Pathways
Based on the activities of related compounds, this compound is likely to exert its biological effects through the modulation of key signaling pathways involved in cell proliferation, inflammation, and neuronal function.
Anticancer Activity: Interference with Pro-Survival Signaling
The cytotoxic effects of many biphenyl derivatives are attributed to their ability to induce apoptosis and inhibit cell cycle progression in cancer cells. This is often achieved by modulating signaling pathways such as the PI3K/Akt and MAPK pathways, which are critical for cancer cell survival and proliferation.
Caption: Inferred inhibition of the PI3K/Akt pathway by this compound.
Caption: Potential modulation of the MAPK/ERK pathway by this compound.
Anti-inflammatory Activity: Suppression of Inflammatory Mediators
The anti-inflammatory potential of biphenyl derivatives often involves the inhibition of key inflammatory pathways, such as the NF-κB signaling cascade. This pathway plays a central role in regulating the expression of pro-inflammatory cytokines and enzymes like COX-2 and iNOS.
Caption: Postulated inhibition of the NF-κB signaling pathway.
Detailed Experimental Protocols
The following protocols are standardized methods for assessing the biological activities discussed. While these are general procedures, they can be adapted for the specific evaluation of this compound.
Cytotoxicity Assessment: MTT Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.
Caption: Experimental workflow for the MTT cytotoxicity assay.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the compound-containing medium. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.
Anti-inflammatory Activity: Nitric Oxide (NO) Production Assay
This assay measures the inhibition of NO production in lipopolysaccharide (LPS)-stimulated macrophages.
Protocol:
-
Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Griess Reaction: Collect the supernatant and mix with an equal volume of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-only treated group.
Enzyme Inhibition: Acetylcholinesterase (AChE) Inhibition Assay
This assay is based on the Ellman method, which measures the activity of AChE.
Protocol:
-
Reagent Preparation: Prepare solutions of acetylthiocholine iodide (ATCI), 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB), and AChE enzyme in a suitable buffer (e.g., phosphate buffer, pH 8.0).
-
Assay Setup: In a 96-well plate, add the buffer, DTNB, and different concentrations of this compound.
-
Enzyme Addition: Add the AChE solution to initiate the reaction.
-
Substrate Addition: After a short pre-incubation, add the ATCI solution.
-
Kinetic Measurement: Immediately measure the increase in absorbance at 412 nm over time using a microplate reader.
-
Data Analysis: Calculate the rate of reaction for each concentration and determine the IC50 value for AChE inhibition.[2]
Conclusion
While direct experimental evidence for the biological activity of this compound is currently lacking, structure-activity relationship analyses of related biphenyl derivatives strongly suggest its potential as a multi-target therapeutic agent. The presence of the iodo and methyl groups on the biphenyl scaffold is likely to confer significant anticancer, anti-inflammatory, and enzyme inhibitory properties. The data and protocols presented in this technical guide provide a solid foundation for initiating further research into the pharmacological profile of this compound. In vitro and in vivo studies are warranted to validate these inferred activities and to elucidate the precise mechanisms of action, paving the way for its potential development as a novel therapeutic candidate.
References
The Versatile Role of 4-Iodo-4'-methylbiphenyl in the Synthesis of Heterocyclic Aromatic Hydrocarbons: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Iodo-4'-methylbiphenyl stands as a pivotal building block in the realm of organic synthesis, particularly in the construction of complex heterocyclic aromatic hydrocarbons. Its unique structural features, comprising a biphenyl backbone functionalized with a reactive iodine atom, render it an ideal precursor for a variety of powerful cross-coupling and cyclization reactions. The presence of the methyl group offers a point of further functionalization or can be used to modulate the electronic properties of the final molecule. This technical guide provides a comprehensive overview of the synthetic strategies employing this compound for the preparation of valuable nitrogen, oxygen, and sulfur-containing heterocycles, which are core motifs in numerous pharmaceuticals, agrochemicals, and materials science applications. This document details key experimental protocols, presents quantitative data in a comparative format, and illustrates the underlying synthetic pathways.
Core Synthetic Strategies and Methodologies
The reactivity of the carbon-iodine bond in this compound is the cornerstone of its utility. This bond is readily activated by transition metal catalysts, primarily palladium and copper, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. The principal synthetic routes for constructing heterocyclic systems from this precursor involve an initial intermolecular cross-coupling reaction to introduce a suitably functionalized group at the ortho position, followed by an intramolecular cyclization to forge the heterocyclic ring.
Synthesis of Carbazoles via Buchwald-Hartwig Amination and Cyclization
The synthesis of carbazoles, a prominent structural motif in many biologically active compounds and organic electronic materials, can be efficiently achieved starting from this compound. The general approach involves a two-step sequence: a Buchwald-Hartwig amination to create a 2-amino-4'-methylbiphenyl derivative, followed by a palladium-catalyzed intramolecular C-H activation/C-N bond formation.
General Workflow for Carbazole Synthesis:
Figure 1: General workflow for the synthesis of carbazoles from this compound.
Experimental Protocol: Synthesis of a Substituted Carbazole (General Procedure)
A general procedure for the synthesis of carbazoles involves the initial formation of a 2-aminobiphenyl derivative followed by cyclization. While a specific example starting directly from this compound is not detailed in the provided search results, a general protocol for the cyclization of a 2-aminobiphenyl can be adapted.[1]
-
Buchwald-Hartwig Amination: To a solution of this compound (1.0 equiv) and a suitable primary amine (1.2 equiv) in an anhydrous, deoxygenated solvent (e.g., toluene or dioxane), add a palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), a phosphine ligand (e.g., XPhos, SPhos, 2-10 mol%), and a base (e.g., Cs₂CO₃ or K₃PO₄, 2.0 equiv). The reaction mixture is heated under an inert atmosphere (e.g., argon or nitrogen) at 80-110 °C until the starting material is consumed (monitored by TLC or GC-MS). After cooling, the reaction is worked up by quenching with water, extracting with an organic solvent, and purifying by column chromatography to yield the 2-amino-4'-methylbiphenyl derivative.
-
Intramolecular C-H Arylation: The isolated 2-amino-4'-methylbiphenyl derivative (1.0 equiv) is dissolved in a suitable solvent (e.g., DMF or DMA). A palladium catalyst (e.g., Pd(OAc)₂, 5-10 mol%) and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv) are added. The mixture is heated at high temperature (typically 110-150 °C) under an inert atmosphere.[2] The progress of the reaction is monitored by TLC or LC-MS. Upon completion, the reaction mixture is cooled, diluted with water, and extracted with an organic solvent. The combined organic layers are dried and concentrated, and the crude product is purified by column chromatography to afford the desired carbazole.
Table 1: Representative Conditions for Buchwald-Hartwig Amination and Intramolecular C-H Arylation
| Step | Catalyst/Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Buchwald-Hartwig | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Toluene | 100-110 | Good to Excellent | [3] |
| Intramolecular C-H Arylation | Pd(OAc)₂ / PPh₃ | K₂CO₃ | DMA | 110 | Up to 94 | [2] |
Synthesis of Dibenzofurans via Ullmann Condensation or Suzuki Coupling and Cyclization
Dibenzofurans, another class of heterocycles with significant biological and material applications, can be synthesized from this compound through pathways involving the formation of a 2-hydroxy-4'-methylbiphenyl intermediate.
General Workflow for Dibenzofuran Synthesis:
Figure 2: General workflow for the synthesis of dibenzofurans from this compound.
Experimental Protocol: Synthesis of a Substituted Dibenzofuran (General Procedure)
-
Formation of 2-Hydroxy-4'-methylbiphenyl Intermediate: This can be achieved through a Suzuki-Miyaura coupling of this compound with 2-hydroxyphenylboronic acid or through a copper-catalyzed Ullmann condensation with a suitably protected 2-halophenol followed by deprotection.
-
Intramolecular Cyclization: The resulting 2-hydroxy-4'-methylbiphenyl derivative can undergo intramolecular cyclization to form the dibenzofuran core. A common method is oxidative cyclization using reagents like iodine(III) compounds (e.g., PhI(OAc)₂).[4] In a typical procedure, the 2-hydroxybiphenyl derivative (1.0 equiv) is dissolved in a solvent like acetonitrile, and a hypervalent iodine reagent (1.1-1.5 equiv) is added. The reaction is stirred at room temperature or with gentle heating until completion. The product is then isolated through standard workup and purification procedures.
Table 2: Representative Conditions for Dibenzofuran Synthesis
| Step | Reagents/Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |
| Ullmann Condensation | Copper Catalyst | High-boiling solvent | High Temperature | Variable | [5] |
| Oxidative Cyclization | PhI(OAc)₂ | Acetonitrile | Room Temperature | Good | [4] |
Synthesis of Dibenzothiophenes via Palladium-Catalyzed C-S Coupling and Cyclization
The synthesis of dibenzothiophenes, which are important in materials science and as constituents of crude oil, can be approached from this compound by first introducing a sulfur-containing moiety.
General Workflow for Dibenzothiophene Synthesis:
Figure 3: General workflow for the synthesis of dibenzothiophenes from this compound.
Experimental Protocol: Synthesis of a Substituted Dibenzothiophene (General Procedure)
-
Formation of 2-Thio-4'-methylbiphenyl Intermediate: A palladium-catalyzed cross-coupling reaction between this compound and a suitable thiol or thiolate source can be employed to generate the corresponding thioether.
-
Intramolecular Cyclization: The resulting 2-thio-4'-methylbiphenyl derivative can then be cyclized to the dibenzothiophene. One approach involves electrophilic cyclization of an ortho-alkynyl thioanisole derivative.[6] This would require a Sonogashira coupling of this compound with an ortho-ethynylthioanisole. The subsequent cyclization can be promoted by an electrophilic sulfur reagent.
Table 3: Representative Conditions for Thioether Formation and Cyclization
| Step | Reagents/Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |
| Sonogashira Coupling | Pd catalyst, CuI, Base | THF/Amine | Room Temp. to 75 | Variable | [7] |
| Electrophilic Cyclization | Electrophilic Sulfur Reagent | Dichloromethane | Room Temperature | Excellent | [6] |
Tandem Sonogashira Coupling and Cyclization
A powerful and atom-economical approach for the synthesis of certain heterocycles is the use of tandem reactions where a Sonogashira coupling is immediately followed by an intramolecular cyclization in a one-pot process. This strategy can be applied to the reaction of this compound with terminal alkynes bearing a nucleophilic group (e.g., -OH, -NH₂).
General Pathway for Tandem Sonogashira-Cyclization:
Figure 4: General pathway for tandem Sonogashira coupling and cyclization.
Experimental Protocol: Tandem Sonogashira-Cyclization (General Procedure)
A mixture of this compound (1.0 equiv), a terminal alkyne bearing a nucleophilic group (e.g., 2-ethynylphenol or 2-ethynylaniline) (1.1 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂), a copper(I) co-catalyst (e.g., CuI), and a base (e.g., triethylamine or diisopropylamine) in a suitable solvent (e.g., THF or DMF) is heated under an inert atmosphere. The reaction temperature and time are optimized for the specific substrates. Upon completion of the Sonogashira coupling, the in situ generated intermediate undergoes intramolecular cyclization to afford the fused heterocyclic product.[8]
Table 4: Representative Conditions for Tandem Sonogashira-Cyclization
| Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| CuO-Fe₃O₄ | KOH | Toluene | 130 | Up to 98 | [8] |
| (PPh₃)₂CuBH₄ | DBU | (under air) | 120 | >99 | [9] |
Conclusion
This compound is a highly versatile and valuable precursor for the synthesis of a wide array of heterocyclic aromatic hydrocarbons. Its ability to participate in a range of robust and well-established cross-coupling reactions, such as the Buchwald-Hartwig amination, Suzuki-Miyaura coupling, and Sonogashira coupling, allows for the strategic introduction of functionalities that can subsequently be employed in intramolecular cyclization reactions to construct complex polycyclic systems. The methodologies outlined in this guide, including detailed reaction pathways and general experimental conditions, provide a solid foundation for researchers and drug development professionals to harness the synthetic potential of this important building block in their endeavors to create novel and functional heterocyclic molecules. Further exploration into one-pot and tandem reaction sequences starting from this compound will undoubtedly continue to expand the synthetic chemist's toolbox for accessing these important molecular architectures.
References
- 1. researchgate.net [researchgate.net]
- 2. BJOC - Intramolecular C–H arylation of pyridine derivatives with a palladium catalyst for the synthesis of multiply fused heteroaromatic compounds [beilstein-journals.org]
- 3. Facile synthesis of indolo[3,2-a]carbazoles via Pd-catalyzed twofold oxidative cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Benzofuran synthesis [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis of Benzo[b]thiophenes via Electrophilic Sulfur Mediated Cyclization of Alkynylthioanisoles [organic-chemistry.org]
- 7. rsc.org [rsc.org]
- 8. Thieme E-Journals - Synfacts / Abstract [thieme-connect.de]
- 9. Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014 - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Unseen: A Technical Guide to the Safe Handling of 4-Iodo-4'-methylbiphenyl
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety and handling precautions for 4-Iodo-4'-methylbiphenyl. Due to the absence of a publicly available, specific Safety Data Sheet (SDS) for this compound, the following information has been compiled and extrapolated from data on structurally analogous compounds, namely 4,4'-Diiodobiphenyl, 4-Methylbiphenyl, and Biphenyl. It is imperative that this compound be handled with the utmost care, assuming it may possess hazards similar to its chemical relatives.
Physicochemical Properties
Understanding the physical and chemical properties of a compound is the first step in safe handling. The available data for this compound is summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₁I | ChemBook |
| Molecular Weight | 294.13 g/mol | ChemBook |
| Appearance | Off-white solid (inferred) | Fisher Scientific (for 4-Methylbiphenyl) |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Insoluble in water; Soluble in alcohol and ether (inferred) | Fisher Scientific (for 4-Methylbiphenyl) |
Hazard Identification and Classification
While a specific GHS classification for this compound is not available, the classifications of related compounds suggest that it should be treated as a hazardous substance. The following table summarizes the GHS classifications for analogous compounds.
| Hazard Class | 4,4'-Diiodobiphenyl | 4-Methylbiphenyl | Biphenyl |
| Acute Toxicity, Oral | Category 4 | Not Classified | Not Classified |
| Acute Toxicity, Dermal | Category 4 | Not Classified | Not Classified |
| Acute Toxicity, Inhalation | Category 4 | Not Classified | Not Classified |
| Skin Corrosion/Irritation | Category 2 | Not Classified | Category 2 |
| Serious Eye Damage/Eye Irritation | Category 2 | Not Classified | Category 2A |
| Specific target organ toxicity — single exposure | Category 3 (Respiratory system) | Not Classified | Category 3 (Respiratory tract irritation) |
| Hazardous to the aquatic environment, long-term hazard | Not Classified | Not Classified | Category 1 |
Pictograms (Inferred)
Based on the data from related compounds, the following pictograms are likely applicable:
Hazard Statements (Inferred)
-
H302: Harmful if swallowed.[1]
-
H312: Harmful in contact with skin.[1]
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H332: Harmful if inhaled.[1]
-
H335: May cause respiratory irritation.[1]
-
H410: Very toxic to aquatic life with long lasting effects.
Precautionary Statements (Inferred)
| Category | Statement |
| Prevention | P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[1] P264: Wash skin thoroughly after handling.[1] P270: Do not eat, drink or smoke when using this product.[1] P271: Use only outdoors or in a well-ventilated area.[1] P273: Avoid release to the environment. P280: Wear protective gloves/protective clothing/eye protection/face protection.[1] |
| Response | P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[1] P302+P352: IF ON SKIN: Wash with plenty of soap and water.[1] P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] P312: Call a POISON CENTER or doctor/physician if you feel unwell.[1] P330: Rinse mouth.[1] P332+P313: If skin irritation occurs: Get medical advice/attention.[1] P337+P313: If eye irritation persists: Get medical advice/attention.[1] P362+P364: Take off contaminated clothing and wash it before reuse.[1] P391: Collect spillage. |
| Storage | P403+P233: Store in a well-ventilated place. Keep container tightly closed.[1] P405: Store locked up.[1] |
| Disposal | P501: Dispose of contents/container to an approved waste disposal plant.[1] |
Experimental Protocols: Safe Handling Procedures
The following is a generalized protocol for handling this compound in a laboratory setting. This should be adapted to specific experimental conditions and institutional safety guidelines.
3.1. Personal Protective Equipment (PPE)
A risk assessment should be conducted before handling this compound.[2] Standard PPE for handling solid, potentially hazardous organic compounds includes:
-
Eye Protection: Chemical safety goggles.
-
Hand Protection: Nitrile or neoprene gloves.
-
Skin and Body Protection: A lab coat, long pants, and closed-toe shoes.
3.2. Engineering Controls
-
Ventilation: All handling of this compound should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood.[3]
3.3. Handling and Storage
-
Avoid creating dust.[1]
-
Keep the container tightly closed when not in use.[1]
-
Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[1][4]
-
Ground/bond container and receiving equipment to prevent static discharge.
3.4. First Aid Measures
The following first aid measures are based on those for related biphenyl compounds:
| Exposure Route | First Aid Procedure | Source |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention. | [1] |
| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists. | [1] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. | [1] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. | [1] |
3.5. Spill and Disposal Procedures
-
Spills: In case of a spill, evacuate the area. Wear appropriate PPE. Carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not allow the material to enter drains or waterways.
Visualization of Safe Handling Workflow
The following diagram illustrates the key steps for the safe handling of this compound.
Disclaimer: This document is intended as a guide and is not a substitute for a formal risk assessment. All laboratory personnel should be trained in the proper handling of hazardous chemicals and should consult their institution's safety policies and procedures.
References
An In-depth Technical Guide to 4-Iodo-4'-methylbiphenyl: Commercial Sourcing, Synthesis, and Applications
This technical guide provides a comprehensive overview of 4-Iodo-4'-methylbiphenyl, a key intermediate in organic synthesis, particularly for researchers, scientists, and professionals in drug development. This document details commercial suppliers, typical pricing structures, and a representative synthetic protocol.
Commercial Suppliers and Pricing
This compound is available from various chemical suppliers. Pricing is typically available upon request and can vary based on purity, quantity, and the supplier. Below is a summary of known suppliers.
| Supplier | CAS Number | Catalog Number | Notes |
| Alfa Chemistry | 55290-86-3 | ACM55290863 | Price available upon inquiry.[1] |
| ChemicalBook | 55290-86-3 | - | Provides a platform to connect with various suppliers.[2][3] |
| Sigma-Aldrich | - | - | While not a direct result for the exact compound, they supply similar iodinated biphenyl compounds. |
Note: The pricing for chemical compounds like this compound is subject to change and is best obtained by direct inquiry with the suppliers.
Synthesis of Biphenyl Compounds: A Representative Protocol
While a specific, detailed experimental protocol for the synthesis of this compound was not found in the immediate search, the Suzuki-Miyaura coupling is a widely used and robust method for the synthesis of unsymmetrical biaryls. The following is a representative protocol for the synthesis of a similar compound, 4-Methylbiphenyl, which can be adapted by using the appropriate starting materials (e.g., 1-iodo-4-methylbenzene and 4-iodophenylboronic acid).[4]
Suzuki-Miyaura Coupling for the Synthesis of 4-Methylbiphenyl
Reactants and Catalyst Loading:
| Reagent | Molar Equivalent |
| 4-Bromotoluene | 1 |
| Phenylboronic acid | 1.5 |
| Palladium(II) Acetate | 0.005 |
| Acetone | 3 parts relative to water |
| Water | As required |
Experimental Procedure:
-
To a reaction vessel, add 4-bromotoluene (1 molar equivalent) and phenylboronic acid (1.5 molar equivalents).[4]
-
Add water and then acetone (3 parts relative to the volume of water).[4]
-
Stir the mixture to ensure it is homogeneous.[4]
-
Add the palladium(II) acetate catalyst (0.5 mol% relative to 4-bromotoluene).[4]
-
Heat the reaction mixture to 35°C with vigorous stirring. The reaction is typically complete within 30 minutes.[4]
-
Monitor the reaction progress using a suitable analytical method such as GC-MS or TLC.[4]
-
Upon completion, cool the reaction mixture to room temperature.[4]
-
Extract the product with diethyl ether (4 x 10 parts relative to the aqueous volume).[4]
-
Combine the organic layers and wash with brine.[4]
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[4]
-
The crude 4-Methylbiphenyl can be purified by distillation or recrystallization to obtain a high-purity product.[4]
Applications in Research and Drug Development
Biphenyl structures are a common motif in pharmaceuticals. For instance, the related compound 2-cyano-4'-methylbiphenyl is a key intermediate in the synthesis of angiotensin II receptor antagonists, a class of drugs known as "sartans" used to treat hypertension.[5] While specific signaling pathways involving this compound are not extensively documented in the initial search, its structural similarity to these pharmacologically active cores suggests its potential as a building block in the development of new therapeutic agents.
Visualizations
Experimental Workflow for Suzuki-Miyaura Coupling
The following diagram illustrates the general workflow for the synthesis of a biphenyl compound via the Suzuki-Miyaura coupling reaction.
References
Methodological & Application
Application Notes and Protocols for the Suzuki-Miyaura Coupling Reaction of 4-Iodo-4'-methylbiphenyl
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and substituted aromatic compounds. This palladium-catalyzed cross-coupling reaction between an organohalide and an organoboron compound offers mild reaction conditions, high functional group tolerance, and broad substrate scope, making it an invaluable tool in pharmaceutical and materials science research.
This document provides detailed application notes and a comprehensive protocol for the Suzuki-Miyaura coupling of 4-iodo-4'-methylbiphenyl with methylboronic acid to synthesize 4,4'-dimethylbiphenyl. This transformation is a key step in the synthesis of various complex organic molecules, including liquid crystals, polymers, and pharmaceutical intermediates.
Reaction Principle
The catalytic cycle of the Suzuki-Miyaura coupling reaction involves three primary steps: oxidative addition, transmetalation, and reductive elimination.[1] The cycle is initiated by the oxidative addition of the aryl halide (this compound) to a palladium(0) complex. This is followed by transmetalation, where the organic group from the boronic acid (in the presence of a base) is transferred to the palladium(II) complex. The final step is reductive elimination, which forms the new carbon-carbon bond, yielding the desired biaryl product (4,4'-dimethylbiphenyl) and regenerating the palladium(0) catalyst to continue the cycle.[1]
Quantitative Data Summary
The following tables summarize typical reaction parameters and expected outcomes for the synthesis of 4,4'-dimethylbiphenyl via the Suzuki-Miyaura coupling of this compound and methylboronic acid. These values are based on established protocols for similar Suzuki-Miyaura cross-coupling reactions and may require optimization for specific experimental conditions.[2]
Table 1: Reactant and Reagent Stoichiometry
| Component | Molecular Weight ( g/mol ) | Moles (mmol) | Mass (mg) | Equivalents |
| This compound | 294.12 | 1.0 | 294.1 | 1.0 |
| Methylboronic Acid | 59.86 | 1.5 | 89.8 | 1.5 |
| Pd(PPh₃)₄ | 1155.56 | 0.03 | 34.7 | 0.03 |
| K₂CO₃ | 138.21 | 3.0 | 414.6 | 3.0 |
| Toluene | - | - | 10 mL | - |
| Water | - | - | 2 mL | - |
Table 2: Typical Reaction Conditions and Expected Results
| Parameter | Value | Notes |
| Catalyst | Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) | Other common catalysts include Pd(OAc)₂/PPh₃, PdCl₂(dppf).[3] |
| Base | Potassium Carbonate (K₂CO₃) | Other suitable bases include Na₂CO₃, K₃PO₄, Cs₂CO₃.[1] |
| Solvent System | Toluene/Water (5:1) | A biphasic solvent system is commonly used.[2][3] |
| Reaction Temperature | 90 °C | Temperature may need optimization depending on the specific substrates. |
| Reaction Time | 4 - 8 hours | Progress should be monitored by TLC or GC-MS. |
| Expected Yield | 85 - 95% | Yields are highly dependent on reaction optimization and purity of reagents. |
| Product Purity | >98% | After purification by column chromatography or recrystallization. |
Experimental Protocol
This protocol details the synthesis of 4,4'-dimethylbiphenyl from this compound and methylboronic acid.
Materials:
-
This compound
-
Methylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
Toluene (anhydrous)
-
Deionized water
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane
-
Round-bottom flask
-
Condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware
Procedure:
-
Reaction Setup:
-
To a 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 294.1 mg), methylboronic acid (1.5 mmol, 89.8 mg), and potassium carbonate (3.0 mmol, 414.6 mg).
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.03 mmol, 34.7 mg), to the flask.
-
Seal the flask with a rubber septum and evacuate and backfill with an inert gas (argon or nitrogen) three times to ensure an inert atmosphere.[2]
-
-
Solvent Addition and Reaction:
-
Using a syringe, add anhydrous toluene (10 mL) and deionized water (2 mL) to the reaction flask.
-
Place the flask in a preheated oil bath or heating mantle set to 90 °C.
-
Stir the reaction mixture vigorously for 4-8 hours.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The disappearance of the starting material (this compound) indicates the reaction is proceeding.
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL).
-
Transfer the mixture to a separatory funnel and wash with water (2 x 15 mL) and then with brine (15 mL).
-
Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the organic layer under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using hexane as the eluent to afford 4,4'-dimethylbiphenyl as a white solid.
-
Alternatively, the crude product can be purified by recrystallization from a suitable solvent such as ethanol.
-
-
Characterization:
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
-
Visualizations
Catalytic Cycle of the Suzuki-Miyaura Coupling
Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
Experimental Workflow for the Synthesis of 4,4'-Dimethylbiphenyl
Caption: Experimental workflow for 4,4'-dimethylbiphenyl synthesis.
References
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 4-Iodo-4'-methylbiphenyl
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for a suite of palladium-catalyzed cross-coupling reactions utilizing 4-iodo-4'-methylbiphenyl as a key building block. These reactions are foundational in modern organic synthesis, enabling the construction of complex molecular architectures prevalent in pharmaceuticals, agrochemicals, and advanced materials.[1] The protocols provided herein are designed to be robust and adaptable for various research and development applications.
Introduction to Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions have revolutionized the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds, offering unparalleled efficiency and functional group tolerance.[1] These reactions generally proceed through a catalytic cycle involving the oxidative addition of an organic halide to a palladium(0) complex, followed by transmetalation with an organometallic reagent and subsequent reductive elimination to yield the desired product and regenerate the palladium(0) catalyst.[2] this compound is an excellent substrate for these transformations due to the high reactivity of the carbon-iodine bond, often allowing for milder reaction conditions compared to the analogous bromo or chloro derivatives.
Comparative Data of Palladium-Catalyzed Cross-Coupling Reactions
The following table summarizes typical reaction conditions and expected yields for various palladium-catalyzed cross-coupling reactions with aryl iodides, providing a comparative basis for selecting the most suitable method for a given synthetic goal. While specific data for this compound is not always available, the data presented for analogous aryl iodides serves as a strong predictive benchmark.
| Reaction Type | Coupling Partner | Catalyst System (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| Suzuki-Miyaura | Arylboronic acid | Pd(OAc)₂ (1-2) or Pd(PPh₃)₄ (2-5) | SPhos (2-4) or PPh₃ (4-10) | K₂CO₃ or K₃PO₄ | Toluene/H₂O or Dioxane/H₂O | 80-110 | 4-16 | 85-98 |
| Heck | Alkene (e.g., acrylate) | Pd(OAc)₂ (1-5) | P(o-tol)₃ (2-10) | Et₃N or K₂CO₃ | DMF or NMP | 80-130 | 12-24 | 70-90 |
| Sonogashira | Terminal Alkyne | Pd(PPh₃)₂Cl₂ (1-3) / CuI (1-5) | PPh₃ (2-6) | Et₃N or Piperidine | THF or DMF | 25-60 | 2-12 | 80-95 |
| Stille | Organostannane | Pd(PPh₃)₄ (2-5) or Pd₂(dba)₃ (1-2) | PPh₃ (4-10) or P(o-tol)₃ (2-4) | - | Toluene or THF | 90-110 | 12-24 | 75-90 |
| Negishi | Organozinc Reagent | Pd(OAc)₂ (1-2) or Pd₂(dba)₃ (1-2) | P(o-tol)₃ (2-4) or SPhos (2-4) | - | THF or DMF | 25-65 | 4-12 | 80-95 |
| Buchwald-Hartwig | Amine | Pd₂(dba)₃ (1-2) or Pd(OAc)₂ (1-2) | XPhos or BINAP (2-4) | NaOtBu or K₃PO₄ | Toluene or Dioxane | 80-110 | 12-24 | 70-90 |
Experimental Protocols
The following are detailed, adaptable protocols for the palladium-catalyzed cross-coupling of this compound. Safety Precaution: These reactions should be performed by trained personnel in a well-ventilated fume hood, under an inert atmosphere, using appropriate personal protective equipment.
Suzuki-Miyaura Coupling: Synthesis of Quaterphenyl Derivatives
This protocol describes the synthesis of a substituted quaterphenyl by coupling this compound with an arylboronic acid. The Suzuki-Miyaura coupling is widely used due to the stability and low toxicity of the boronic acid reagents.[3][4]
Materials:
-
This compound (1.0 mmol, 294.1 mg)
-
Arylboronic acid (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂; 0.02 mmol, 4.5 mg)
-
SPhos (0.04 mmol, 16.4 mg)
-
Potassium phosphate (K₃PO₄; 2.0 mmol, 424.5 mg)
-
Toluene (5 mL)
-
Deionized water (0.5 mL)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and potassium phosphate.
-
Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.
-
Add palladium(II) acetate and SPhos to the flask.
-
Add degassed toluene and deionized water via syringe.
-
Heat the reaction mixture to 100 °C and stir vigorously for 4-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Heck Reaction: Synthesis of Substituted Stilbene Derivatives
This protocol details the coupling of this compound with an alkene, such as methyl acrylate, to form a substituted stilbene derivative. The Heck reaction is a powerful method for the arylation of olefins.[5][6]
Materials:
-
This compound (1.0 mmol, 294.1 mg)
-
Methyl acrylate (1.5 mmol, 129.1 mg, 135 µL)
-
Palladium(II) acetate (Pd(OAc)₂; 0.02 mmol, 4.5 mg)
-
Tri(o-tolyl)phosphine (P(o-tol)₃; 0.04 mmol, 12.2 mg)
-
Triethylamine (Et₃N; 2.0 mmol, 202.4 mg, 279 µL)
-
N,N-Dimethylformamide (DMF) (5 mL)
Procedure:
-
In a sealed reaction vessel, dissolve this compound, palladium(II) acetate, and tri(o-tolyl)phosphine in DMF.
-
Add methyl acrylate and triethylamine to the mixture.
-
Seal the vessel and heat the reaction to 100-120 °C for 12-24 hours.
-
Monitor the reaction by GC-MS or TLC.
-
After completion, cool the mixture to room temperature and dilute with water (20 mL).
-
Extract the product with diethyl ether (3 x 15 mL).
-
Combine the organic layers, wash with brine (2 x 10 mL), dry over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Sonogashira Coupling: Synthesis of Arylalkyne Derivatives
This protocol describes the coupling of this compound with a terminal alkyne to produce an arylalkyne, a valuable scaffold in medicinal chemistry.[7][8]
Materials:
-
This compound (1.0 mmol, 294.1 mg)
-
Terminal alkyne (1.2 mmol)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂; 0.015 mmol, 10.5 mg)
-
Copper(I) iodide (CuI; 0.03 mmol, 5.7 mg)
-
Triethylamine (Et₃N; 5 mL)
-
Tetrahydrofuran (THF), anhydrous (5 mL)
Procedure:
-
To a Schlenk flask under an inert atmosphere, add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Add anhydrous THF and triethylamine.
-
Add the terminal alkyne dropwise at room temperature.
-
Stir the reaction at room temperature or gently heat to 40-60 °C for 2-12 hours.
-
Monitor the reaction by TLC.
-
Once complete, filter the reaction mixture through a pad of celite to remove insoluble salts, washing with THF.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate (20 mL), wash with saturated aqueous ammonium chloride (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify by flash column chromatography.
Stille Coupling: Synthesis of Unsymmetrical Biaryl Derivatives
The Stille reaction couples this compound with an organostannane reagent. This method is known for its tolerance of a wide variety of functional groups.[9][10]
Materials:
-
This compound (1.0 mmol, 294.1 mg)
-
Organostannane reagent (e.g., tributyl(phenyl)stannane) (1.1 mmol)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃; 0.01 mmol, 9.2 mg)
-
Tri(o-tolyl)phosphine (P(o-tol)₃; 0.04 mmol, 12.2 mg)
-
Toluene, anhydrous and degassed (5 mL)
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, combine this compound, Pd₂(dba)₃, and P(o-tol)₃.
-
Add anhydrous, degassed toluene via syringe.
-
Add the organostannane reagent via syringe.
-
Heat the reaction mixture to 90-110 °C for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with diethyl ether (20 mL).
-
Wash the solution with a 10% aqueous potassium fluoride solution (2 x 10 mL) to remove tin byproducts, followed by water (10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Negishi Coupling: C-C Bond Formation with Organozinc Reagents
The Negishi coupling utilizes organozinc reagents, which are known for their high reactivity and functional group tolerance.[11][12]
Materials:
-
This compound (1.0 mmol, 294.1 mg)
-
Organozinc chloride solution (e.g., phenylzinc chloride, 1.2 mmol, 1.2 mL of a 1 M solution in THF)
-
Palladium(II) acetate (Pd(OAc)₂; 0.01 mmol, 2.2 mg)
-
Tri(o-tolyl)phosphine (P(o-tol)₃; 0.02 mmol, 6.1 mg)
-
Tetrahydrofuran (THF), anhydrous (3 mL)
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, stir a mixture of Pd(OAc)₂ and P(o-tol)₃ in anhydrous THF (2 mL) for 15 minutes at room temperature to preform the catalyst.
-
To this solution, add this compound.
-
Slowly add the organozinc chloride solution to the reaction mixture at room temperature.
-
Heat the reaction mixture to 65 °C and stir for 4-12 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the mixture to room temperature and quench by the slow addition of 2 M HCl (5 mL).
-
Extract the product with diethyl ether (3 x 15 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution (10 mL) and brine (10 mL).
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Buchwald-Hartwig Amination: Synthesis of Arylamines
This reaction allows for the formation of a C-N bond between this compound and an amine, a crucial transformation in medicinal chemistry.[13][14]
Materials:
-
This compound (1.0 mmol, 294.1 mg)
-
Amine (1.2 mmol)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃; 0.015 mmol, 13.7 mg)
-
XPhos (0.03 mmol, 14.3 mg)
-
Sodium tert-butoxide (NaOtBu; 1.4 mmol, 134.5 mg)
-
Toluene, anhydrous (5 mL)
Procedure:
-
In a glovebox or under a strictly inert atmosphere, charge a Schlenk tube with Pd₂(dba)₃, XPhos, and NaOtBu.
-
Add this compound and a stir bar.
-
Seal the tube, remove from the glovebox, and add anhydrous toluene and the amine via syringe.
-
Place the reaction mixture in a preheated oil bath at 100 °C for 12-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool to room temperature, dilute with ethyl acetate, and filter through a pad of celite.
-
Concentrate the filtrate and purify the residue by flash column chromatography.
Visualized Workflows and Catalytic Cycles
The following diagrams, generated using Graphviz (DOT language), illustrate the generalized experimental workflow for these cross-coupling reactions and the fundamental catalytic cycle that underpins them.
Caption: Generalized experimental workflow for palladium-catalyzed cross-coupling.
Caption: The fundamental palladium catalytic cycle.
Applications in Drug Discovery and Materials Science
The products derived from the cross-coupling of this compound are of significant interest to the pharmaceutical and materials science industries. The resulting poly-aryl structures serve as privileged scaffolds in medicinal chemistry, forming the core of various therapeutic agents, including anti-inflammatory, anti-cancer, and anti-hypertensive drugs. In materials science, these extended aromatic systems are precursors to organic light-emitting diodes (OLEDs), liquid crystals, and conducting polymers.
The general workflow for leveraging these compounds in a drug discovery context is visualized below.
Caption: Workflow for drug discovery applications.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts in the presence of organic and/or inorganic bases without ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 9. Stille Coupling | NROChemistry [nrochemistry.com]
- 10. Stille reaction - Wikipedia [en.wikipedia.org]
- 11. benchchem.com [benchchem.com]
- 12. Negishi coupling - Wikipedia [en.wikipedia.org]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. chem.libretexts.org [chem.libretexts.org]
The Strategic Role of 4-Iodo-4'-methylbiphenyl in the Synthesis of Advanced Liquid Crystal Materials
Abstract
4-Iodo-4'-methylbiphenyl is a key building block in the synthesis of high-performance liquid crystal (LC) materials. Its rigid biphenyl core, functionalized with a reactive iodine atom and a terminal methyl group, provides an ideal scaffold for the construction of mesogenic molecules with tailored properties. This application note details the synthetic utility of this compound in creating diverse liquid crystalline compounds through palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Negishi couplings. Detailed experimental protocols, quantitative data on the resulting materials, and visual representations of the synthetic pathways are provided to guide researchers and professionals in the development of novel liquid crystal materials for advanced display technologies and other optoelectronic applications.
Introduction
Biphenyl-based calamitic (rod-shaped) liquid crystals are foundational to the liquid crystal display (LCD) industry due to their favorable balance of properties, including high birefringence, low viscosity, and good thermal and chemical stability. The molecular architecture of these materials can be precisely tuned to achieve specific electro-optical characteristics. This compound serves as a versatile precursor, where the iodo-substituent offers a reactive handle for carbon-carbon bond formation, and the methyl group can be a terminal substituent or a foundational part of a longer alkyl or alkoxy chain, influencing the mesophase behavior.
This document outlines the primary synthetic routes employing this compound to access a variety of liquid crystal structures, such as the commercially significant 4-alkyl-4'-cyanobiphenyls and tolanes.
Synthetic Methodologies and Experimental Protocols
The conversion of this compound into various liquid crystalline structures is predominantly achieved through palladium-catalyzed cross-coupling reactions. These methods are favored for their high yields, mild reaction conditions, and tolerance of a wide range of functional groups.
Suzuki-Miyaura Coupling: Synthesis of 4-Alkyl-4'-cyanobiphenyls
The Suzuki-Miyaura coupling is a highly effective method for forming biaryl compounds.[1] In this protocol, this compound is coupled with a suitable boronic acid to introduce additional phenyl rings or other functionalities. A subsequent cyanation step can then yield the desired 4-alkyl-4'-cyanobiphenyls, a class of liquid crystals known for their strong positive dielectric anisotropy.
Experimental Protocol: Synthesis of 4-Cyano-4'-(4-pentylphenyl)biphenyl
This protocol describes a two-step synthesis starting from this compound.
Step 1: Suzuki-Miyaura Coupling of this compound with 4-Pentylphenylboronic Acid
-
Materials:
-
This compound (1.0 eq)
-
4-Pentylphenylboronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)
-
2 M Aqueous sodium carbonate (Na₂CO₃) solution (3.0 eq)
-
Toluene
-
Ethanol
-
-
Procedure:
-
In a round-bottom flask, combine this compound, 4-pentylphenylboronic acid, and tetrakis(triphenylphosphine)palladium(0).
-
Add a 2:1:1 mixture of toluene, ethanol, and the 2 M aqueous sodium carbonate solution.
-
De-gas the mixture by bubbling with argon or nitrogen for 20 minutes.
-
Heat the reaction mixture to reflux (approximately 85-90 °C) with vigorous stirring under an inert atmosphere for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 4-methyl-4''-pentyl-p-terphenyl.
-
Step 2: Cyanation of the Intermediate
While a direct cyanation of the terphenyl product is complex, a more common industrial route involves starting with a brominated or iodinated biphenyl that already contains the desired alkyl chain and then performing a cyanation reaction. For the purpose of this application note, we will present a representative cyanation protocol on a similar biphenyl iodide.
-
Materials:
-
4-Iodo-4'-pentylbiphenyl (representative substrate) (1.0 eq)
-
Copper(I) cyanide (CuCN) (1.2 eq)
-
N,N-Dimethylformamide (DMF)
-
-
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve 4-iodo-4'-pentylbiphenyl in DMF.
-
Add copper(I) cyanide to the solution.
-
Heat the reaction mixture to reflux (around 150 °C) and stir for 6-8 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and pour it into an aqueous solution of ferric chloride and hydrochloric acid to decompose the copper salts.
-
Extract the product with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by recrystallization or column chromatography to obtain 4-cyano-4'-pentylbiphenyl (5CB).[2]
-
Quantitative Data for Representative Cyanobiphenyl Liquid Crystals
| Compound | Structure | Crystal to Nematic Transition (°C) | Nematic to Isotropic Transition (°C) | Birefringence (Δn) at 589 nm, 20°C | Dielectric Anisotropy (Δε) at 1 kHz, 20°C |
| 5CB | C₅H₁₁-(Ph)₂-CN | 22.5 | 35.0 | ~0.18 | ~+11.5 |
| 7CB | C₇H₁₅-(Ph)₂-CN | 30.0 | 42.8 | ~0.17 | ~+10.5 |
Note: Data is for the well-characterized 4-alkyl-4'-cyanobiphenyls, which are structural analogues of the products synthesized from this compound derivatives.
Caption: Generalized workflow for the synthesis of a terphenyl intermediate via Suzuki-Miyaura coupling.
Sonogashira Coupling: Synthesis of Tolane-Based Liquid Crystals
The Sonogashira coupling reaction is a reliable method for the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, yielding tolane derivatives.[3][4] Tolane-based liquid crystals are of interest due to their high birefringence and thermal stability.
Experimental Protocol: Synthesis of 4-Methyl-4'-(phenylethynyl)biphenyl
-
Materials:
-
This compound (1.0 eq)
-
Phenylacetylene (1.2 eq)
-
Dichlorobis(triphenylphosphine)palladium(II) [PdCl₂(PPh₃)₂] (0.02 eq)
-
Copper(I) iodide (CuI) (0.04 eq)
-
Triethylamine (TEA)
-
Tetrahydrofuran (THF)
-
-
Procedure:
-
To a flame-dried, two-neck round-bottom flask under an inert atmosphere, add this compound, dichlorobis(triphenylphosphine)palladium(II), and copper(I) iodide.
-
Add degassed THF and triethylamine.
-
To the stirred solution, add phenylacetylene dropwise.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst residues, washing with THF.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., dichloromethane) and wash with saturated aqueous ammonium chloride solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/dichloromethane gradient) to obtain 4-methyl-4'-(phenylethynyl)biphenyl.
-
Representative Data for Tolane-Based Liquid Crystals
| Compound Core Structure | Transition Temperatures (°C) |
| Alkyl-Tolane-Ester | Cr 80 N 120 I |
| Dialkyl-Tolane | Cr 55 SmA 65 N 90 I |
Note: The mesomorphic behavior of tolane derivatives is highly dependent on the terminal groups. The data presented are for representative tolane-based liquid crystals.
Caption: Synthetic pathway for tolane-based liquid crystals via Sonogashira coupling.
Negishi Coupling: An Alternative C-C Bond Formation
The Negishi coupling involves the reaction of an organozinc compound with an organic halide, catalyzed by a nickel or palladium complex.[5] This method is particularly useful when other coupling reactions may be sluggish or incompatible with certain functional groups.
Experimental Protocol: Synthesis of 4-Alkyl-4'-methylbiphenyl
Step 1: Preparation of the Organozinc Reagent
-
Materials:
-
Alkyl bromide (e.g., 1-bromopentane) (1.0 eq)
-
Zinc dust (1.5 eq)
-
Tetrahydrofuran (THF), anhydrous
-
-
Procedure:
-
Activate zinc dust by stirring with dilute HCl, followed by washing with water, ethanol, and ether, and drying under vacuum.
-
In a flame-dried flask under an inert atmosphere, add the activated zinc dust and anhydrous THF.
-
Add a small crystal of iodine to initiate the reaction.
-
Add the alkyl bromide dropwise to the zinc suspension. The reaction is exothermic and may require cooling.
-
Stir the mixture at room temperature until the zinc is consumed to form the pentylzinc bromide solution.
-
Step 2: Negishi Coupling
-
Materials:
-
This compound (1.0 eq)
-
Pentylzinc bromide solution (from Step 1) (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
-
Tetrahydrofuran (THF), anhydrous
-
-
Procedure:
-
In a separate flame-dried flask under an inert atmosphere, dissolve this compound and tetrakis(triphenylphosphine)palladium(0) in anhydrous THF.
-
Add the prepared pentylzinc bromide solution dropwise to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction by GC-MS or TLC.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride.
-
Extract the product with ether or ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purify the crude product by column chromatography to yield 4-pentyl-4'-methylbiphenyl.
-
Representative Data for 4-Alkyl-4'-methylbiphenyl Derivatives
| Compound | Crystal to Nematic/Smectic Transition (°C) | Nematic/Smectic to Isotropic Transition (°C) |
| 4-Pentyl-4'-methylbiphenyl | Cr 24 N | N 48 I |
| 4-Heptyl-4'-methylbiphenyl | Cr 30 SmA | SmA 45 I |
Note: The mesomorphic properties are dependent on the length of the alkyl chain.
Caption: Logical relationship in the Negishi coupling for liquid crystal synthesis.
Conclusion
This compound is a highly valuable and versatile starting material for the synthesis of a wide array of liquid crystalline materials. Through well-established palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Sonogashira, and Negishi couplings, the iodo-functionality can be efficiently transformed to introduce various structural motifs, thereby enabling the fine-tuning of mesomorphic and electro-optical properties. The protocols and data presented herein provide a solid foundation for researchers and professionals to explore the synthesis of novel liquid crystals based on the 4-methylbiphenyl core, paving the way for the development of next-generation display technologies and other advanced applications.
References
Application of 4-Iodo-4'-methylbiphenyl in Pharmaceutical Development: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Iodo-4'-methylbiphenyl is a key aromatic building block in the synthesis of a significant class of pharmaceuticals, most notably the angiotensin II receptor blockers (ARBs), commonly known as sartans. Its structural framework is pivotal for the development of antihypertensive agents. This document provides detailed application notes on the utility of this compound in the synthesis of sartans, with a focus on Telmisartan. It includes experimental protocols for key synthetic transformations, quantitative data from relevant reactions, and visual diagrams of the pertinent signaling pathway and experimental workflows to support researchers in pharmaceutical development.
Introduction: The Role of the Biphenyl Moiety in Sartans
The biphenyl scaffold is a privileged structure in medicinal chemistry, forming the core of many therapeutic agents. In the class of antihypertensive drugs known as sartans, the substituted biphenyl moiety is essential for their pharmacological activity.[1] These drugs act as angiotensin II receptor blockers (ARBs), preventing the vasoconstrictive effects of angiotensin II and thereby lowering blood pressure.[2] this compound serves as a versatile precursor for the elaboration of the specific biphenyl structure required for potent AT1 receptor antagonism. The iodo-substituent provides a reactive handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, enabling the introduction of other necessary functional groups.
Application in the Synthesis of Telmisartan
Telmisartan is a widely prescribed ARB for the management of hypertension.[1][3] Its synthesis often involves the creation of a complex biphenyl intermediate. While various synthetic routes exist, a convergent approach is often favored in industrial settings, where a functionalized biphenyl component is synthesized separately and then coupled with the benzimidazole moiety.[1] this compound is an ideal starting material for the synthesis of the biphenyl core of Telmisartan.
Synthetic Strategy Overview
A common strategy for the synthesis of Telmisartan involves the following key steps:
-
Suzuki Coupling: Formation of a more functionalized biphenyl derivative from this compound.
-
Functional Group Manipulation: Modification of the newly introduced group and the methyl group on the other ring.
-
Coupling with the Benzimidazole Core: Alkylation of the pre-formed dibenzimidazole unit with the functionalized biphenyl intermediate.
-
Final Hydrolysis: Conversion of an ester or nitrile group to the final carboxylic acid of Telmisartan.
The following diagram illustrates a generalized workflow for the synthesis of a key Telmisartan intermediate starting from this compound.
References
Application Notes and Protocols for the Grignard Reaction of 4-Iodo-4'-methylbiphenyl
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Grignard reaction is a fundamental and versatile tool in organic synthesis, enabling the formation of carbon-carbon bonds. This application note provides a detailed guide for the preparation of the Grignard reagent from 4-iodo-4'-methylbiphenyl and its subsequent application in a Kumada cross-coupling reaction. The resulting unsymmetrical biaryl structures are of significant interest in medicinal chemistry and materials science, serving as key intermediates in the synthesis of pharmaceuticals, such as the sartan class of angiotensin II receptor antagonists.
The protocol herein describes the formation of (4'-methyl-[1,1'-biphenyl]-4-yl)magnesium iodide, a highly reactive organometallic intermediate. The successful execution of this reaction hinges on the strict exclusion of atmospheric moisture and the use of anhydrous solvents. The subsequent nickel-catalyzed Kumada coupling with an aryl halide demonstrates a practical application of this Grignard reagent for the synthesis of a more complex biaryl system, a common structural motif in drug discovery.
Data Presentation
The following tables summarize the typical quantitative data for the two-stage synthesis, starting with the formation of the Grignard reagent from this compound, followed by its use in a Kumada cross-coupling reaction with 2-bromotoluene.
Table 1: Quantitative Data for the Preparation of (4'-methyl-[1,1'-biphenyl]-4-yl)magnesium iodide
| Parameter | Value/Description | Notes |
| Reactant 1 | This compound | Should be pure and thoroughly dried. |
| Reactant 2 | Magnesium Turnings | 1.2 molar equivalents. |
| Solvent | Anhydrous Tetrahydrofuran (THF) | Anhydrous diethyl ether can also be used.[1] |
| Initiator | Iodine | A single crystal to activate the magnesium surface. |
| Concentration | ~0.5 M | Higher concentrations may promote side reactions. |
| Reaction Temperature | ~65 °C (refluxing THF) | The reaction is exothermic and should be controlled. |
| Reaction Time | 1 - 2 hours | Monitored by the consumption of magnesium. |
| Typical Yield | 85 - 95% | Highly dependent on anhydrous conditions. |
Table 2: Quantitative Data for the Kumada Cross-Coupling Reaction
| Parameter | Value/Description | Notes |
| Reactant 1 | (4'-methyl-[1,1'-biphenyl]-4-yl)magnesium iodide solution | ~1.5 molar equivalents (relative to aryl halide). |
| Reactant 2 | 2-Bromotoluene | 1.0 molar equivalent. |
| Catalyst | Nickel(II) acetylacetonate [Ni(acac)₂] | 1-5 mol%. |
| Solvent | Anhydrous Tetrahydrofuran (THF) | From the Grignard reagent preparation. |
| Reaction Temperature | 0 °C to Room Temperature | Initial cooling is followed by warming to room temperature. |
| Reaction Time | 12 - 24 hours | Monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). |
| Typical Yield | 70 - 85% | Dependent on catalyst activity and reaction conditions.[2] |
Experimental Protocols
Protocol 1: Preparation of (4'-methyl-[1,1'-biphenyl]-4-yl)magnesium iodide
This protocol details the formation of the Grignard reagent from this compound.
Materials:
-
This compound (1.0 eq)
-
Magnesium turnings (1.2 eq)
-
Anhydrous tetrahydrofuran (THF)
-
Iodine (one small crystal)
-
Nitrogen or Argon gas for inert atmosphere
Equipment:
-
Three-necked round-bottom flask, oven-dried
-
Reflux condenser
-
Pressure-equalizing dropping funnel
-
Magnetic stirrer
-
Heating mantle
Procedure:
-
Set up the oven-dried glassware under a positive pressure of inert gas.
-
Place the magnesium turnings and a single crystal of iodine in the flask.[3]
-
In the dropping funnel, prepare a solution of this compound in anhydrous THF.
-
Add a small portion (approximately 10%) of the this compound solution to the magnesium turnings.
-
Stir the mixture. Initiation of the reaction is indicated by the disappearance of the brown iodine color and gentle bubbling. Gentle heating may be necessary to start the reaction.[3]
-
Once the reaction has initiated, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to reflux the mixture for an additional hour to ensure all the magnesium has been consumed.[4]
-
Cool the resulting grayish-brown solution to room temperature. The Grignard reagent is now ready for the subsequent coupling reaction.
Protocol 2: Nickel-Catalyzed Kumada Cross-Coupling Reaction
This protocol describes the cross-coupling of the prepared Grignard reagent with 2-bromotoluene.
Materials:
-
(4'-methyl-[1,1'-biphenyl]-4-yl)magnesium iodide solution in THF (from Protocol 1)
-
2-Bromotoluene (1.0 eq)
-
Nickel(II) acetylacetonate [Ni(acac)₂] (1-5 mol%)
-
Anhydrous THF
-
1 M Hydrochloric acid (for quenching)
-
Diethyl ether or Ethyl acetate (for extraction)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Equipment:
-
Three-necked round-bottom flask, oven-dried
-
Magnetic stirrer
-
Dropping funnel
-
Nitrogen or Argon gas for inert atmosphere
-
Separatory funnel
Procedure:
-
Under an inert atmosphere, dissolve the nickel catalyst in anhydrous THF in a clean, dry flask.
-
Add the 2-bromotoluene to the catalyst solution.
-
Cool the mixture in an ice bath.
-
Slowly add the (4'-methyl-[1,1'-biphenyl]-4-yl)magnesium iodide solution from Protocol 1 to the 2-bromotoluene/catalyst mixture via a dropping funnel over 30 minutes.[4]
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.[4]
-
Monitor the reaction progress by TLC or GC.
-
Upon completion, carefully quench the reaction by slowly adding 1 M HCl while cooling the flask in an ice bath.[4]
-
Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 50 mL).[4]
-
Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine.[4]
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.[4]
-
Purify the crude product by column chromatography on silica gel (e.g., using hexane as an eluent) to obtain the pure cross-coupled product.[4]
Visualizations
Experimental Workflow
Caption: Workflow for Grignard reagent formation and subsequent Kumada coupling.
Signaling Pathway (Chemical Reaction)
Caption: Reaction scheme for the two-step synthesis of a terphenyl derivative.
References
Application Notes and Protocols for the Purification of Crude 4-Iodo-4'-methylbiphenyl
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the purification of crude 4-Iodo-4'-methylbiphenyl, a key intermediate in the synthesis of various organic compounds. The described techniques, column chromatography and recrystallization, are standard procedures in organic chemistry for the removal of impurities from solid samples.
Introduction
Crude this compound, often obtained from synthetic reactions, may contain unreacted starting materials, byproducts, and other residual impurities. Effective purification is crucial to ensure the desired product quality for subsequent applications in research and drug development. The choice of purification method depends on the nature and quantity of the impurities present.
Physical Properties of this compound
A summary of the key physical properties of this compound is provided in the table below.
| Property | Value |
| Molecular Formula | C₁₃H₁₁I |
| Molecular Weight | 294.13 g/mol |
| Boiling Point | 335.6 °C at 760 mmHg |
| Appearance | Solid |
Purification Techniques
Two primary methods for the purification of crude this compound are detailed below: column chromatography and recrystallization. A logical workflow for selecting the appropriate technique is also presented.
Logical Workflow for Purification
Application Notes and Protocols for the Characterization of 4-Iodo-4'-methylbiphenyl Reaction Products
These application notes provide detailed methodologies for the characterization of reaction products originating from 4-Iodo-4'-methylbiphenyl, a crucial starting material in the synthesis of various organic compounds, particularly in the development of pharmaceuticals and advanced materials. The following protocols are designed for researchers, scientists, and drug development professionals to ensure accurate and reproducible analysis of Suzuki-Miyaura cross-coupling reaction products.
Overview of Analytical Techniques
The characterization of reaction mixtures involving this compound typically involves a combination of chromatographic and spectroscopic techniques to separate, identify, and quantify the starting material, the desired product (e.g., 4,4'-dimethylbiphenyl), and any byproducts. The primary analytical methods employed are:
-
High-Performance Liquid Chromatography (HPLC): Ideal for monitoring reaction progress and assessing the purity of the final product.
-
Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for the separation and identification of volatile and semi-volatile compounds in the reaction mixture.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Essential for the structural elucidation of the final purified product.
Experimental Protocols
A common reaction involving this compound is the Suzuki-Miyaura cross-coupling reaction to form a biaryl structure. The following protocols detail the synthesis and subsequent analysis of the reaction products.
Synthesis of 4,4'-Dimethylbiphenyl via Suzuki-Miyaura Coupling
This protocol describes a standard laboratory procedure for the synthesis of 4,4'-dimethylbiphenyl from this compound and methylboronic acid.
Materials:
-
This compound
-
Methylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Deionized water
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware and magnetic stirrer/hotplate
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol), methylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Add palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.04 mmol).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add toluene (10 mL) and deionized water (2 mL) via syringe.
-
Heat the reaction mixture to 90 °C and stir vigorously for 4-6 hours.
-
Monitor the reaction progress by TLC or HPLC (see section 2.2).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and transfer to a separatory funnel.
-
Wash the organic layer with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with hexanes) to afford 4,4'-dimethylbiphenyl as a white solid.
Analytical Methodologies
High-Performance Liquid Chromatography (HPLC) for Reaction Monitoring and Purity Assessment
This method is suitable for monitoring the consumption of this compound and the formation of 4,4'-dimethylbiphenyl.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Chromatographic Conditions:
| Parameter | Value |
| Mobile Phase | Acetonitrile:Water (70:30, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm |
| Run Time | 10 minutes |
Sample Preparation:
-
Carefully withdraw a small aliquot (approx. 50 µL) from the reaction mixture using a syringe.
-
Quench the reaction in the aliquot by adding it to a vial containing 1 mL of acetonitrile.
-
Vortex the mixture and filter through a 0.45 µm syringe filter into an HPLC vial.
Expected Retention Times:
| Compound | Typical Retention Time (min) |
| This compound | ~ 6.5 |
| 4,4'-Dimethylbiphenyl | ~ 5.8 |
Gas Chromatography-Mass Spectrometry (GC-MS) for Product Identification and Impurity Profiling
GC-MS is used to confirm the identity of the product and to identify any volatile byproducts.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (EI source)
-
Non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm)
GC-MS Conditions:
| Parameter | Value |
| Carrier Gas | Helium |
| Inlet Temperature | 280°C |
| Injection Mode | Splitless |
| Oven Program | Start at 100°C, hold for 2 min, ramp to 280°C at 15°C/min, hold for 10 min |
| MS Transfer Line Temp | 280°C |
| Ion Source Temp | 230°C |
| Mass Range | 50-500 amu |
Sample Preparation:
-
Dissolve a small amount of the purified product in a suitable solvent (e.g., ethyl acetate or dichloromethane).
-
Filter the solution through a 0.45 µm syringe filter into a GC vial.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
¹H and ¹³C NMR are used to confirm the chemical structure of the purified product.
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher)
Sample Preparation:
-
Dissolve ~5-10 mg of the purified product in approximately 0.7 mL of deuterated chloroform (CDCl₃).
Data Presentation
Quantitative Spectroscopic Data
The following tables summarize the expected spectroscopic data for the starting material and the primary product.
Table 1: ¹H NMR Data (400 MHz, CDCl₃)
| Compound | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| This compound | 7.65 | d | 2H | Ar-H |
| 7.45 | d | 2H | Ar-H | |
| 7.20 | d | 2H | Ar-H | |
| 7.05 | d | 2H | Ar-H | |
| 2.38 | s | 3H | -CH₃ | |
| 4,4'-Dimethylbiphenyl | 7.47 | d | 4H | Ar-H |
| 7.22 | d | 4H | Ar-H | |
| 2.39 | s | 6H | -CH₃ |
Table 2: ¹³C NMR Data (100 MHz, CDCl₃)
| Compound | Chemical Shift (δ, ppm) |
| This compound | 140.5, 138.2, 137.8, 129.5, 128.9, 128.7, 91.5, 21.1 |
| 4,4'-Dimethylbiphenyl [1] | 138.4, 137.1, 129.5, 127.1, 21.2 |
Table 3: Mass Spectrometry Data (EI)
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| This compound | 294 | 167, 152, 127 |
| 4,4'-Dimethylbiphenyl | 182 | 167, 152 |
Visualizations
The following diagrams illustrate the logical workflow for the characterization of the reaction products.
References
Application Notes and Protocols for the Large-Scale Synthesis of 4-Iodo-4'-methylbiphenyl Intermediates
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Iodo-4'-methylbiphenyl is a key intermediate in the synthesis of various organic compounds, including pharmaceuticals and materials for organic electronics. Its structure, featuring a biphenyl core with distinct iodo and methyl functionalities, allows for further chemical modifications, making it a versatile building block in drug discovery and development. This document provides detailed application notes and protocols for the large-scale synthesis of this compound, focusing on the robust and widely applicable Suzuki-Miyaura cross-coupling reaction.
Synthetic Strategies
The most common and scalable method for the synthesis of unsymmetrical biaryls like this compound is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction involves the coupling of an organoboron compound (typically a boronic acid) with an organic halide. Two primary routes are presented here:
-
Route A: The coupling of 4-iodophenylboronic acid with a 4-methylphenyl halide (e.g., 4-bromotoluene).
-
Route B: The coupling of 4-methylphenylboronic acid with 1,4-diiodobenzene.
The choice between these routes may depend on the availability and cost of the starting materials. Both routes offer high yields and good functional group tolerance.
Data Presentation
The following tables summarize typical quantitative data for the synthesis of this compound via the Suzuki-Miyaura coupling, based on established procedures for similar biaryl syntheses.
Table 1: Reactants and Stoichiometry for Suzuki-Miyaura Coupling
| Route | Aryl Halide | Boronic Acid | Molar Ratio (Halide:Boronic Acid) |
| A | 4-Bromotoluene | 4-Iodophenylboronic acid | 1 : 1.1-1.5 |
| B | 1,4-Diiodobenzene | 4-Methylphenylboronic acid | 1 : 1.1-1.5 |
Table 2: Typical Reaction Conditions and Yields
| Route | Catalyst (mol%) | Base | Solvent System | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| A | Pd(PPh₃)₄ (1-3%) | K₂CO₃ or K₃PO₄ | Toluene/Water or Dioxane/Water | 80-100 | 12-24 | 85-95 |
| B | Pd(OAc)₂ (1-3%) with a phosphine ligand | Na₂CO₃ or Cs₂CO₃ | THF/Water | 60-80 | 12-24 | 80-90 |
Experimental Protocols
The following are detailed protocols for the synthesis of the necessary precursors and the final product.
Protocol 1: Large-Scale Synthesis of 4-Methylphenylboronic Acid
This protocol describes the preparation of 4-methylphenylboronic acid from 4-bromotoluene.
Materials:
-
4-Bromotoluene
-
Magnesium turnings
-
Anhydrous Tetrahydrofuran (THF)
-
Trimethyl borate
-
Hydrochloric acid (HCl)
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), charge a dry reactor with magnesium turnings.
-
Add a solution of 4-bromotoluene in anhydrous THF dropwise to the magnesium turnings to initiate the Grignard reaction.
-
Once the reaction has started, add the remaining 4-bromotoluene solution at a rate that maintains a gentle reflux.
-
After the addition is complete, continue stirring until the magnesium is consumed.
-
Cool the resulting Grignard reagent to -78 °C.
-
Slowly add trimethyl borate to the cooled Grignard solution.
-
Allow the reaction mixture to warm to room temperature and stir for several hours.
-
Quench the reaction by the slow addition of aqueous HCl.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 4-methylphenylboronic acid.
-
The crude product can be purified by recrystallization.
Protocol 2: Large-Scale Synthesis of this compound via Suzuki-Miyaura Coupling (Route B)
This protocol details the coupling of 4-methylphenylboronic acid with 1,4-diiodobenzene.
Materials:
-
4-Methylphenylboronic acid
-
1,4-Diiodobenzene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃) or other suitable phosphine ligand
-
Sodium carbonate (Na₂CO₃)
-
Toluene
-
Water
Procedure:
-
In a reactor equipped with a condenser and a stirrer, add 1,4-diiodobenzene, 4-methylphenylboronic acid, and sodium carbonate.
-
Add a mixture of toluene and water as the solvent.
-
Degas the mixture by bubbling nitrogen or argon through it for 20-30 minutes to remove any dissolved oxygen.
-
Add the palladium catalyst, such as a pre-mixed solution of palladium(II) acetate and triphenylphosphine in toluene.
-
Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical method (e.g., GC-MS or TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Separate the organic layer and extract the aqueous layer with toluene.
-
Combine the organic layers, wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude this compound by column chromatography on silica gel or by recrystallization from a suitable solvent like ethanol or hexane.
Visualizations
The following diagrams illustrate the synthetic pathways and a general experimental workflow.
Caption: Synthetic routes to this compound.
Caption: General experimental workflow for Suzuki coupling.
Application Notes and Protocols for the Synthesis of OLED Materials Using 4-Iodo-4'-methylbiphenyl
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Iodo-4'-methylbiphenyl is a key building block in the synthesis of advanced materials for Organic Light-Emitting Diodes (OLEDs). Its biphenyl core provides a rigid and electronically favorable scaffold, while the iodo- group serves as a versatile handle for palladium-catalyzed cross-coupling reactions. This allows for the straightforward introduction of various functional groups, enabling the fine-tuning of the electronic and photophysical properties of the final OLED materials. The methyl group at the 4'-position can enhance solubility and influence the morphological stability of the resulting materials in thin films, which is crucial for device performance and longevity.
This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of common classes of OLED materials, such as hole transport layer (HTL) materials and hosts for the emissive layer. The primary synthetic routes highlighted are the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination, which are fundamental transformations in modern organic electronics synthesis.
Key Applications in OLED Synthesis
The primary application of this compound in OLED material synthesis is as an electrophilic coupling partner in palladium-catalyzed reactions. These reactions facilitate the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, which are essential for constructing the complex molecular architectures of high-performance OLED materials.
-
Suzuki-Miyaura Coupling: This reaction is employed to couple this compound with various aryl or heteroaryl boronic acids or esters. This methodology is particularly useful for synthesizing host materials with high triplet energies, which are necessary for efficient blue phosphorescent OLEDs, and for creating extended conjugated systems that can act as emissive materials themselves.
-
Buchwald-Hartwig Amination: This powerful C-N bond-forming reaction allows for the coupling of this compound with a wide range of primary and secondary amines. This is a key strategy for the synthesis of triarylamine-based hole transport materials. The resulting materials often exhibit excellent thermal stability and high hole mobility, which are critical for efficient charge injection and transport within the OLED device stack.
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of representative OLED materials starting from this compound.
Protocol 1: Synthesis of a Triarylamine-based Hole Transport Material via Buchwald-Hartwig Amination
This protocol describes the synthesis of N,N-diphenyl-(4'-methyl-[1,1'-biphenyl]-4-yl)amine , a potential hole transport material.
Reaction Scheme:
Materials:
-
This compound (1.0 equiv)
-
Diphenylamine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
Tri-tert-butylphosphine (t-Bu₃P) (8 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous Toluene
Procedure:
-
To an oven-dried Schlenk flask, add this compound, diphenylamine, and sodium tert-butoxide.
-
Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add anhydrous toluene to the flask via syringe.
-
In a separate glovebox, prepare a stock solution of the palladium precatalyst and ligand. Add the appropriate amount of the Pd₂(dba)₃ and t-Bu₃P solution to the reaction mixture.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure N,N-diphenyl-(4'-methyl-[1,1'-biphenyl]-4-yl)amine.
Protocol 2: Synthesis of a Carbazole-based Host Material via Suzuki-Miyaura Coupling
This protocol outlines the synthesis of 9-(4'-methyl-[1,1'-biphenyl]-4-yl)-9H-carbazole , a potential host material for phosphorescent emitters.
Reaction Scheme:
Materials:
-
This compound (1.0 equiv)
-
9H-Carbazole-9-boronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (3 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
Toluene
-
Ethanol
-
Water
Procedure:
-
In a round-bottom flask, combine this compound, 9H-Carbazole-9-boronic acid, and potassium carbonate.
-
Add a 3:1 mixture of toluene and ethanol, followed by water.
-
Degas the mixture by bubbling argon or nitrogen through the solution for 20-30 minutes.
-
Add the tetrakis(triphenylphosphine)palladium(0) catalyst to the reaction mixture under a positive pressure of inert gas.
-
Heat the reaction mixture to reflux (approximately 80-90 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC. The reaction is typically complete within 8-16 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or flash column chromatography on silica gel to yield the pure 9-(4'-methyl-[1,1'-biphenyl]-4-yl)-9H-carbazole.
Data Presentation
The following tables summarize typical quantitative data for the synthesis and properties of OLED materials derived from this compound. Note: The data presented here are representative examples and may vary based on specific reaction conditions and purification methods.
Table 1: Synthesis of N,N-bis((4'-methyl-[1,1'-biphenyl]-4-yl)methyl)-4-morpholinoaniline via Suzuki Coupling [1]
| Parameter | Value |
| Starting Material | N,N-bis(4-bromobenzyl)-4-morpholinylamine |
| Coupling Partner | (4'-methyl-[1,1'-biphenyl]-4-yl)boronic acid |
| Catalyst | Pd(PPh₃)₄ |
| Base | K₃PO₄ |
| Solvent | 1,4-Dioxane/Water |
| Temperature | 120 °C |
| Reaction Time | 24 h |
| Yield | 82% |
| Melting Point | 177-178 °C |
Table 2: Photophysical and Thermal Properties of Representative Triarylamine-based Materials
| Compound | Absorption λmax (nm) | Emission λmax (nm) | Quantum Yield (Φ) | Glass Transition Temp. (Tg, °C) | Decomposition Temp. (Td, °C) |
| N,N-diphenyl-(4'-methyl-[1,1'-biphenyl]-4-yl)amine (Predicted) | ~350-360 | ~420-440 | - | ~100-120 | >400 |
| N,N,N',N'-Tetra(4-methylphenyl)-1,1'-biphenyl-4,4'-diamine | - | - | - | - | 210 (Melting Point) |
Table 3: Representative OLED Device Performance Data with Biphenyl-containing Hole Transport Layers
| HTL Material | Device Structure | Max. Luminance (cd/m²) | Max. External Quantum Efficiency (EQE, %) | Turn-on Voltage (V) | CIE Coordinates (x, y) |
| TPD Derivative | ITO/HTL/Alq₃/LiF/Al | 9813 | 0.52 (lm/W) | 3.4 | - |
| TPF-OMe | ITO/HTL/Alq₃/LiF/Al | 2880 | 0.14 (lm/W) | 4.1 | - |
| TPF | ITO/HTL/Alq₃/LiF/Al | 2068 | 0.12 (lm/W) | 4.8 | - |
Mandatory Visualizations
Synthetic Pathways
Caption: Synthetic routes to OLED materials from this compound.
Experimental Workflow for Buchwald-Hartwig Amination
Caption: Step-by-step workflow for Buchwald-Hartwig amination.
Logical Relationship in OLED Device Function
Caption: Functional relationship of layers in an OLED device.
References
Troubleshooting & Optimization
How to minimize homocoupling in Suzuki reactions with 4-Iodo-4'-methylbiphenyl
This technical support center is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize Suzuki coupling reactions involving 4-iodo-4'-methylbiphenyl, with a specific focus on minimizing the formation of undesired homocoupling byproducts.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling in the context of a Suzuki reaction with this compound?
A1: Homocoupling is a prevalent side reaction where two molecules of the organoboron reagent (e.g., an arylboronic acid) couple with each other, forming a symmetrical biaryl.[1] When reacting a boronic acid with this compound, this results in a byproduct derived from the self-coupling of the boronic acid. This side reaction consumes the starting material, lowers the yield of the desired unsymmetrical biaryl product, and complicates purification due to the structural similarities between the products.[1]
Q2: What are the primary causes of homocoupling?
A2: The two main causes of homocoupling are the presence of dissolved oxygen and an excess of palladium(II) species in the reaction mixture.[1] Oxygen can oxidize the active palladium(0) catalyst to palladium(II).[2][3] These Pd(II) species can then react stoichiometrically with two molecules of the boronic acid to generate the homocoupled product, which also regenerates the Pd(0) catalyst.[4][5]
Q3: How does the choice of palladium catalyst affect homocoupling?
A3: The palladium source is critical. Using a Pd(II) precatalyst, such as palladium(II) acetate (Pd(OAc)₂), requires an in-situ reduction to the catalytically active Pd(0) state.[4][6] If this reduction is inefficient or incomplete, the remaining Pd(II) can directly promote homocoupling.[1][2] Utilizing a direct Pd(0) source, like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), can mitigate this issue as it bypasses the need for a reduction step.[2][7]
Q4: What is the role of the ligand in preventing homocoupling?
A4: Phosphine ligands are crucial for stabilizing the palladium catalyst and modulating its reactivity.[6] Bulky, electron-rich phosphine ligands, such as SPhos and XPhos, are highly effective at minimizing homocoupling.[2][8] These ligands accelerate the key steps of the desired catalytic cycle—oxidative addition and reductive elimination. A faster reductive elimination step reduces the lifetime of the diorganopalladium(II) intermediate, thereby disfavoring side reactions like homocoupling.[2][9]
Q5: How does the selection of the base impact the reaction?
A5: The base is necessary to activate the boronic acid for the transmetalation step.[10][11] However, the choice of base can influence the extent of homocoupling. Weaker inorganic bases, such as potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄), are often preferred over strong bases like sodium hydroxide (NaOH) as they are generally less likely to promote the homocoupling side reaction.[12]
Troubleshooting Guides
Issue: Significant formation of homocoupling byproduct is observed in the reaction with this compound.
This guide provides a systematic approach to diagnose and resolve the issue of excessive homocoupling.
Oxygen Contamination
-
Diagnosis: The most common cause of homocoupling is the presence of dissolved oxygen.[7] Standard inert gas purging (briefly sweeping the headspace of the flask with nitrogen or argon) is often insufficient to remove all dissolved oxygen.
-
Solution: Employ a more rigorous deoxygenation technique. Subsurface sparging, where a stream of inert gas is bubbled through the solvent and reaction mixture for an extended period (30-60 minutes), is highly effective.[5][8] Alternatively, use the freeze-pump-thaw method for complete oxygen removal.
Palladium Catalyst Source
-
Diagnosis: If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), the in-situ reduction to Pd(0) may be inefficient, leaving residual Pd(II) to catalyze homocoupling.
-
Solutions:
Ligand Choice
-
Diagnosis: The ligand may not be sufficiently promoting the desired cross-coupling pathway over the homocoupling side reaction.
-
Solution: Screen bulky and electron-rich phosphine ligands. Ligands like SPhos, XPhos, or tri(tert-butyl)phosphine (P(t-Bu)₃) can significantly accelerate the reductive elimination step, which outcompetes the pathways leading to homocoupling.[2][14]
Reaction Parameters
-
Diagnosis: The base, solvent, or temperature may be favoring the side reaction.
-
Solutions:
-
Base: If using a strong base, switch to a milder inorganic base like K₂CO₃ or K₃PO₄.[12]
-
Solvent: While aprotic solvents like dioxane or THF with water are common, an excessive amount of water can sometimes promote homocoupling. Optimize the solvent ratio.[12]
-
Temperature: High temperatures can increase the rate of side reactions. Attempt to run the reaction at the lowest temperature that still provides a reasonable conversion rate to the desired product.[12]
-
Procedural Modifications
-
Diagnosis: A high instantaneous concentration of the boronic acid can favor the bimolecular homocoupling reaction.
-
Solutions:
Quantitative Data Summary
The effectiveness of various strategies in minimizing homocoupling has been documented. The following tables summarize key findings.
Table 1: Effect of Reactor Deoxygenation Method on Homocoupling Byproduct Formation
| Entry | Pd(OAc)₂ (mol%) | Dimer Byproduct (%) | Reactor Inerting Method |
| 1 | 1.6 | 4.1 | Brief N₂ Headspace Sweep |
| 2 | 1.1 | <0.1 | N₂ Subsurface Sparge |
| Data adapted from a study on suppressing homocoupling in a Suzuki reaction.[8][13] |
Table 2: General Recommendations for Minimizing Homocoupling
| Parameter | Recommended Condition | Rationale |
| Catalyst | Direct Pd(0) source (e.g., Pd(PPh₃)₄) | Avoids incomplete reduction of Pd(II) precatalysts.[2][7] |
| Ligand | Bulky, electron-rich (e.g., SPhos, XPhos) | Accelerates reductive elimination, outcompeting side reactions.[2][8] |
| Base | Weaker inorganic base (e.g., K₂CO₃, K₃PO₄) | Less likely to promote homocoupling compared to strong bases.[12] |
| Degassing | Subsurface sparging with N₂ or Ar | Ensures thorough removal of dissolved oxygen, a key homocoupling promoter.[5][8] |
| Temperature | Lowest effective temperature | Minimizes the rate of side reactions relative to the desired coupling.[12] |
Recommended Experimental Protocol
This protocol for the Suzuki-Miyaura reaction between this compound and a generic arylboronic acid (Ar-B(OH)₂) is optimized to minimize homocoupling.
1. Reagent Preparation:
-
This compound (1.0 eq.)
-
Arylboronic acid (1.2 eq.)
-
Pd(OAc)₂ (1 mol%)
-
SPhos (2 mol%)
-
Potassium Carbonate (K₂CO₃), finely powdered and dried (2.5 eq.)
-
Solvent: 1,4-Dioxane/Water (5:1 v/v)
2. Reaction Setup and Deoxygenation:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, and the powdered potassium carbonate.
-
Seal the flask with a septum and evacuate and backfill with high-purity argon or nitrogen. Repeat this cycle three times.
-
Add the 1,4-dioxane/water solvent mixture via a degassed syringe.
-
With vigorous stirring, sparge the resulting suspension with a subsurface stream of argon or nitrogen for 30-60 minutes to ensure complete removal of dissolved oxygen.[8]
3. Catalyst Addition and Reaction:
-
In a separate vial under a positive flow of inert gas, quickly weigh the Pd(OAc)₂ and SPhos ligand.
-
Briefly remove the inert gas needle from the Schlenk flask and add the catalyst/ligand solids to the reaction mixture under a positive counterflow of inert gas.
-
Reseal the flask and heat the reaction mixture to 80-90 °C with vigorous stirring.
4. Monitoring and Work-up:
-
Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 4-12 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to isolate the desired product.
Visualizations
Caption: Suzuki cycle vs. the competing homocoupling pathway initiated by oxygen.
Caption: A logical workflow for troubleshooting and minimizing homocoupling.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. reddit.com [reddit.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. scholarworks.utrgv.edu [scholarworks.utrgv.edu]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings [organic-chemistry.org]
Common side reactions in the synthesis of 4-Iodo-4'-methylbiphenyl derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the common challenges encountered during the synthesis of 4-Iodo-4'-methylbiphenyl and its derivatives.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound, primarily focusing on the widely used Suzuki-Miyaura cross-coupling reaction.
Issue 1: Low or No Yield of the Desired this compound Product
Q1: My Suzuki-Miyaura coupling reaction is not yielding the expected this compound product. What are the likely causes and how can I troubleshoot this?
A1: Low or no product formation in a Suzuki-Miyaura coupling is a common issue that can often be traced back to a few key factors:
-
Inactive Catalyst: The active Pd(0) species is crucial for the catalytic cycle. If it's not formed or is deactivated, the reaction will not proceed.
-
Troubleshooting:
-
Ensure anaerobic conditions by thoroughly degassing all solvents and reagents and maintaining an inert atmosphere (e.g., Argon or Nitrogen) throughout the reaction. Oxygen can oxidize and deactivate the Pd(0) catalyst.
-
Use a fresh, high-quality palladium catalyst. Older catalysts or those improperly stored may have reduced activity.
-
Consider using a pre-catalyst that readily forms the active Pd(0) species in situ.
-
-
-
Improper Base Selection: The base plays a critical role in the transmetalation step. An inappropriate base can lead to a sluggish or stalled reaction.
-
Troubleshooting:
-
The choice of base is often solvent and substrate-dependent. Common bases for Suzuki couplings include carbonates (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄).
-
If you are using a weaker base like Na₂CO₃, consider switching to a stronger base such as K₃PO₄ or Cs₂CO₃, which can be more effective.
-
Ensure the base is finely powdered and well-dispersed in the reaction mixture for optimal reactivity.
-
-
-
Insufficient Temperature: Many Suzuki-Miyaura couplings require heating to proceed at a reasonable rate.
-
Troubleshooting:
-
Gradually increase the reaction temperature in increments (e.g., 10-20 °C) and monitor the reaction progress by TLC or GC-MS.
-
Be mindful that excessively high temperatures can sometimes lead to catalyst decomposition or an increase in side reactions.
-
-
Issue 2: Significant Formation of Homocoupling Byproducts
Q2: I am observing significant amounts of 4,4'-dimethylbiphenyl and/or biphenyl byproducts in my reaction mixture. How can I minimize this homocoupling?
A2: Homocoupling, the self-coupling of the boronic acid or the aryl halide, is one of the most common side reactions in Suzuki-Miyaura coupling.
-
Cause: The primary cause of homocoupling of the boronic acid (in this case, 4-methylphenylboronic acid to form 4,4'-dimethylbiphenyl) is the presence of oxygen.[1] Homocoupling of the aryl halide (4-iodotoluene) can also occur.
-
Troubleshooting Strategies:
-
Rigorous Degassing: This is the most critical step to prevent homocoupling.[1]
-
Degas all solvents and aqueous solutions by sparging with an inert gas (Argon or Nitrogen) for at least 30 minutes before use.
-
Alternatively, use the freeze-pump-thaw method for more thorough degassing.
-
-
Maintain an Inert Atmosphere: Conduct the entire reaction under a positive pressure of an inert gas using a Schlenk line or in a glovebox.
-
Catalyst Choice: While Pd(II) pre-catalysts like Pd(OAc)₂ are common, they require in-situ reduction to the active Pd(0) species. Incomplete reduction can sometimes contribute to side reactions. Using a direct Pd(0) source, such as Pd(PPh₃)₄, may help mitigate this in some cases.
-
Stoichiometry Control: While a slight excess of the boronic acid is common, a large excess can sometimes favor homocoupling. Optimizing the stoichiometry of your reactants can be beneficial.[2]
-
Issue 3: Presence of Dehalogenated and Protodeboronated Side Products
Q3: My analysis shows the presence of toluene (from dehalogenation of 4-iodotoluene) and 4-methylbenzene (from protodeboronation of 4-methylphenylboronic acid). What causes these side reactions and how can I avoid them?
A3: Dehalogenation and protodeboronation are side reactions that reduce the atom economy of your synthesis by consuming the starting materials.
-
Dehalogenation of 4-Iodotoluene:
-
Cause: The presence of a hydride source in the reaction mixture can lead to the replacement of the iodine atom with a hydrogen. This can sometimes be inadvertently introduced through solvents or reagents.
-
Troubleshooting:
-
Use high-purity, anhydrous solvents.
-
The choice of base can sometimes influence dehalogenation. If you observe significant dehalogenation, consider screening different bases.
-
-
-
Protodeboronation of 4-Methylphenylboronic Acid:
-
Cause: The presence of protic species, particularly water, can lead to the cleavage of the carbon-boron bond, replacing the boronic acid group with a hydrogen.
-
Troubleshooting:
-
Use anhydrous solvents and ensure all reagents are dry.
-
If water is required for the reaction (e.g., in a biphasic system), carefully control the amount.
-
In some cases, using a boronic ester (e.g., a pinacol ester) instead of the boronic acid can increase stability and reduce protodeboronation.
-
-
Quantitative Data on Reaction Conditions
The yield of the desired this compound product is highly dependent on the reaction conditions. The following table summarizes the yield of 4-methylbiphenyl (a closely related, non-iodinated analog) under various Suzuki-Miyaura coupling conditions to provide a basis for comparison and optimization.
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Yield (%) |
| Pd(OAc)₂ (1) | P(tBu)₃ | K₃PO₄ | Toluene | 80 | 95 |
| Pd(OAc)₂ (1) | SPhos | K₂CO₃ | Toluene/H₂O | 100 | 98 |
| Pd₂(dba)₃ (2) | XPhos | K₃PO₄ | 1,4-Dioxane | 100 | 97 |
| Pd(PPh₃)₄ (5) | - | K₃PO₄ | 1,4-Dioxane | 80 | 60 |
Data adapted from a study on the synthesis of 4-methylbiphenyl.[3]
Experimental Protocols
General Procedure for the Synthesis of this compound via Suzuki-Miyaura Coupling
This protocol is a generalized procedure and may require optimization for specific substrates and equipment.
Materials:
-
4-Iodotoluene (1.0 mmol, 1.0 equiv)
-
4-Methylphenylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
Triphenylphosphine (PPh₃, 0.04 mmol, 4 mol%)
-
Potassium Carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv), finely powdered
-
Degassed Toluene (10 mL)
-
Degassed Deionized Water (2 mL)
Procedure:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add 4-iodotoluene, 4-methylphenylboronic acid, potassium carbonate, palladium(II) acetate, and triphenylphosphine.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times to ensure an inert atmosphere.
-
Add the degassed toluene and deionized water to the flask via syringe.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion (typically 4-6 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and transfer it to a separatory funnel.
-
Wash the organic layer with water (2 x 15 mL) and then with brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a suitable solvent system, e.g., hexanes or a hexane/ethyl acetate gradient) to afford pure this compound.[4]
Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Troubleshooting workflow for minimizing homocoupling side reactions.
Caption: General experimental workflow for the synthesis of this compound.
References
Technical Support Center: Synthesis of 4-Iodo-4'-methylbiphenyl
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the synthesis of 4-Iodo-4'-methylbiphenyl. The primary synthetic route discussed is the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Guide: Low Yield in this compound Synthesis
Low yields in the synthesis of this compound can arise from a variety of factors related to reagents, reaction conditions, and side reactions. This guide provides a systematic approach to identifying and resolving these issues.
Question: My Suzuki-Miyaura coupling reaction for this compound is resulting in a low yield or has failed completely. What should I investigate first?
Answer: A systematic evaluation of your reaction components and conditions is the most effective troubleshooting approach. Begin by assessing the following key areas:
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Reagent Quality and Stoichiometry:
-
Catalyst Activity: The palladium catalyst is crucial for the reaction. Its deactivation is a common cause of low yields. Ensure you are using a fresh, properly stored catalyst, as Pd(0) species are sensitive to air and moisture.[1][2] If you suspect issues with catalyst activity, consider testing it on a known, reliable reaction.[3]
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Boronic Acid/Ester Stability: Boronic acids can degrade over time, especially when exposed to air and moisture, leading to a side reaction known as protodeboronation.[2][4] It is advisable to use fresh or properly stored boronic acid or its more stable ester derivatives.
-
Aryl Halide Purity: Ensure the purity of your 4-iodotoluene or 4-iodoaniline (if performing a Sandmeyer reaction followed by coupling). Impurities can interfere with the catalytic cycle.[5]
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Base Quality: The base should be finely powdered and dry to ensure reproducibility and optimal activity.[2][6]
-
-
Reaction Setup and Conditions:
-
Inert Atmosphere: The active Pd(0) catalyst is highly susceptible to oxidation.[2] Inadequate degassing of solvents and reagents or failure to maintain a positive pressure of an inert gas (like argon or nitrogen) can lead to catalyst deactivation and promote side reactions like homocoupling.[7][8]
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Solvent Choice and Quality: Solvents must be degassed and anhydrous. The choice of solvent (e.g., dioxane, THF, DMF, toluene) can significantly impact the reaction's success by affecting the solubility of reactants and the stability of the catalytic species.[1][4][9]
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Temperature: The reaction may require heating to proceed at an optimal rate.[9] However, excessively high temperatures can promote side reactions like protodeboronation of the boronic acid.[6] The optimal temperature should be determined experimentally, often in the range of 80-110 °C.[1][6]
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Mixing: In biphasic mixtures, vigorous stirring is essential to maximize the interfacial area where the reaction occurs.[3]
-
The following flowchart illustrates a systematic troubleshooting workflow:
Caption: A systematic workflow for troubleshooting low yields.
Frequently Asked Questions (FAQs)
Q1: I am observing significant amounts of 4,4'-dimethylbiphenyl and/or biphenyl iodide homocoupling byproducts. How can I minimize these?
A1: Homocoupling is a common side reaction, often promoted by the presence of oxygen, which can generate Pd(II) species that facilitate the coupling of two boronic acid molecules.[4][7][8] To minimize homocoupling:
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Ensure Rigorous Degassing: Thoroughly degas all solvents and the reaction mixture by sparging with an inert gas (argon or nitrogen) or using freeze-pump-thaw cycles.[8]
-
Maintain an Inert Atmosphere: Conduct the reaction under a positive pressure of an inert gas using Schlenk lines or a glovebox.[8][10]
-
Catalyst Choice: Using a Pd(0) source directly, such as Pd(PPh₃)₄, can sometimes be more effective than in-situ reduction of a Pd(II) precatalyst like Pd(OAc)₂.[8]
-
Ligand Selection: Bulky electron-rich ligands can sometimes suppress homocoupling.[7]
Q2: My starting aryl iodide is being converted to toluene (dehalogenation). What causes this and how can it be prevented?
A2: Dehalogenation is a side reaction where the halide on the electrophile is replaced by a hydrogen atom.[4] This can occur after the oxidative addition step if the palladium complex reacts with a hydride source in the reaction mixture, such as an amine base or an alcohol solvent, followed by reductive elimination.[4] To mitigate dehalogenation:
-
Use high-purity, anhydrous solvents.
-
Consider using a different base that is less likely to act as a hydride donor.
Q3: I suspect my boronic acid is decomposing. What is protodeboronation and how can I avoid it?
A3: Protodeboronation is the cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom. This is often catalyzed by the base and can be exacerbated by high temperatures and the presence of water.[2][6] To prevent this:
-
Use anhydrous solvents and reagents.[6]
-
Consider using milder reaction conditions (lower temperature, weaker base).
-
Use a more stable boronic acid derivative, such as a boronate ester (e.g., pinacol ester).[4]
Q4: Does the choice of base and solvent significantly impact the synthesis of this compound?
A4: Yes, the choice of base and solvent is critical.[3][7]
-
Base: The base activates the boronic acid for the transmetalation step.[9] Common bases include carbonates (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄).[1][6] The optimal base is often substrate-dependent and may require screening.
-
Solvent: The solvent system must solubilize the reactants and the catalyst. Common solvents include toluene, dioxane, THF, and DMF, often with a small amount of water to aid in dissolving the base.[4] The choice of solvent can influence reaction rate and yield.
Data Presentation
Table 1: Typical Suzuki-Miyaura Reaction Conditions for Biphenyl Synthesis
| Parameter | Typical Range/Options | Rationale |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf) | Pd(0) is the active catalyst; Pd(II) precursors are reduced in situ.[3] |
| Catalyst Loading | 0.5 - 5 mol% | Lower loadings are desirable for cost-effectiveness, but higher loadings may be needed for challenging substrates.[1][11] |
| Ligand | PPh₃, XPhos, SPhos | Electron-rich, bulky ligands can improve catalytic activity, especially for less reactive aryl halides.[4][6] |
| Boronic Acid | 1.0 - 1.5 equivalents | A slight excess is often used to drive the reaction to completion.[1] |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃, Na₂CO₃ | Activates the boronic acid for transmetalation; strength and solubility are key factors.[1][6] |
| Solvent | Toluene/H₂O, Dioxane/H₂O, THF/H₂O, DMF | Affects solubility of reactants and catalyst stability.[1][4] |
| Temperature | 80 - 110 °C | Balances reaction rate against potential for side reactions like protodeboronation.[1][6] |
| Reaction Time | 2 - 24 hours | Monitored by TLC, GC, or LC-MS until starting material is consumed.[1] |
Experimental Protocols
Protocol: General Procedure for the Suzuki-Miyaura Synthesis of this compound
This is a representative protocol and may require optimization for specific substrates and laboratory conditions.
Materials:
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4-Iodotoluene (or 4-Bromo-1-iodobenzene) (1.0 equiv)
-
4-Methylphenylboronic acid (or Phenylboronic acid) (1.2-1.5 equiv)[1]
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Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Base (e.g., K₂CO₃, 2.0-3.0 equiv)[1]
-
Degassed solvent (e.g., Toluene/Water 4:1)
Procedure:
-
Reaction Setup: To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide, the boronic acid, and the finely powdered base.[1]
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (argon or nitrogen) for 10-15 minutes.[1]
-
Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst, followed by the degassed solvent via syringe.[1]
-
Reaction: Heat the mixture to the desired temperature (e.g., 90-100 °C) with vigorous stirring.[6]
-
Monitoring: Monitor the reaction's progress by TLC, GC, or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[1]
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Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or recrystallization.[1][12]
Mandatory Visualization
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. When Yield Prediction Does Not Yield Prediction: An Overview of the Current Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Scale-Up Guide: Suzuki-Miyaura Cross-Coupling Reaction [sigmaaldrich.com]
- 11. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Purification of 4-Iodo-4'-methylbiphenyl and its Derivatives
This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges in the purification of 4-iodo-4'-methylbiphenyl and its derivatives. Below you will find troubleshooting advice and frequently asked questions to address common issues during experimental work.
Troubleshooting Guide
This section addresses specific problems that may arise during the purification of this compound and its derivatives, often synthesized via Suzuki-Miyaura coupling.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield After Purification | 1. Incomplete reaction.[1] 2. Product loss during aqueous work-up. 3. Inefficient extraction. | 1. Monitor the reaction progress using TLC, GC-MS, or LC-MS to ensure completion.[2] 2. Minimize transfers between containers to reduce material loss.[1] 3. Ensure the organic solvent for extraction is appropriate for the product's polarity. |
| Presence of Starting Materials in Final Product | 1. Incomplete reaction. 2. Incorrect stoichiometry of reactants. | 1. Increase reaction time or temperature, but be mindful of potential byproduct formation.[3] 2. Use a slight excess of the boronic acid reagent to drive the reaction to completion.[4] |
| Homocoupling Product (e.g., 4,4'-dimethylbiphenyl) Observed | 1. Presence of oxygen in the reaction, leading to oxidative homocoupling.[5] 2. Use of a Pd(II) precatalyst which can promote homocoupling.[6] | 1. Thoroughly degas the reaction mixture and solvents with an inert gas (e.g., argon or nitrogen).[6] 2. Consider using a Pd(0) catalyst source, such as Pd(PPh₃)₄, directly.[6] |
| Product and Impurities Have Similar Rf Values on TLC | 1. Similar polarities of the desired product and byproducts (e.g., starting material, homocoupled product).[6] | 1. Test a variety of solvent systems for column chromatography with different polarities (e.g., hexane/ethyl acetate, dichloromethane/methanol, toluene/acetone).[4] 2. Employ a shallow solvent gradient during column chromatography for better separation.[6] 3. If the product is a solid, recrystallization can be a highly effective alternative purification method.[6] |
| Product "Oils Out" During Recrystallization | 1. The saturation temperature of the solution is above the melting point of the product.[7] 2. High levels of impurities are depressing the melting point.[7] | 1. Re-dissolve the oil by heating and add a small amount of the "good" solvent to lower the saturation temperature before cooling again slowly.[7] 2. Allow the solution to cool more gradually to room temperature before placing it in an ice bath.[7] |
| Residual Palladium Catalyst in the Final Product | 1. Inefficient removal during work-up. | 1. For heterogeneous catalysts, filter the reaction mixture through Celite.[6] 2. For homogeneous catalysts, consider using metal scavengers, which are materials like functionalized silica that bind to the metal, allowing it to be removed by filtration.[6] |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered in the synthesis of this compound via Suzuki coupling?
A1: The most common impurities include unreacted starting materials (e.g., the aryl halide and the boronic acid), homocoupled byproducts (e.g., 4,4'-dimethylbiphenyl from the boronic acid), and residual palladium catalyst.[5][6] Phenolic byproducts can also form, potentially due to the presence of oxygen.[3]
Q2: What is the recommended first step after the completion of the Suzuki coupling reaction?
A2: An aqueous work-up is the essential first step. This procedure is designed to remove the majority of inorganic salts and water-soluble impurities. It typically involves diluting the reaction mixture with an organic solvent and washing with water or brine.[6]
Q3: How can I effectively remove unreacted boronic acid from the crude product mixture?
A3: Unreacted boronic acids can often be removed with a basic aqueous wash. By treating the crude mixture with a base like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃), the acidic boronic acid is converted into its water-soluble boronate salt, which will partition into the aqueous layer during extraction.[6]
Q4: My product containing an iodo-substituent seems to be sensitive. Are there any special considerations during purification?
A4: While iodo-substituted biphenyls are generally stable, prolonged exposure to light and high temperatures during purification should be minimized to prevent potential degradation. It is advisable to conduct purification steps promptly after the reaction is complete.
Q5: What are suitable solvent systems for the column chromatography of this compound?
A5: For nonpolar compounds like this compound, a common and effective eluent system is a gradient of hexanes and ethyl acetate.[8] You can start with 100% hexanes and gradually increase the proportion of ethyl acetate.[9] The optimal ratio should be determined by thin-layer chromatography (TLC) beforehand to achieve good separation.[4]
Q6: When is recrystallization a better option than column chromatography?
A6: Recrystallization is an excellent purification technique if your desired product is a solid and has different solubility characteristics from the impurities.[10] It can be particularly effective for removing small amounts of impurities from a large amount of product and can be more scalable than chromatography. If impurities have very similar polarity to your product, making chromatographic separation difficult, recrystallization may provide a better result.[6]
Q7: How do I choose a suitable solvent for the recrystallization of this compound?
A7: The ideal recrystallization solvent is one in which this compound is highly soluble at elevated temperatures but poorly soluble at room temperature or below.[10] For biphenyl compounds, common single solvents include ethanol or methanol.[7][11] A mixed-solvent system, such as ethanol/water, can also be effective.[7] The compound is dissolved in the minimum amount of the hot "good" solvent (e.g., ethanol), and then the "poor" solvent (e.g., water) is added dropwise until the solution becomes cloudy, indicating saturation.[7][12]
Experimental Protocols
Protocol 1: Flash Column Chromatography Purification
This protocol outlines a general procedure for the purification of this compound using flash column chromatography.
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Preparation of the Crude Sample: After the aqueous work-up, concentrate the organic layer under reduced pressure to obtain the crude product as an oil or solid.[8]
-
Dry Loading (Recommended): Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane). Add a small amount of silica gel or Celite to this solution and concentrate it to a dry, free-flowing powder.[9]
-
Column Packing: Prepare a glass column with silica gel, packed using the initial eluent (e.g., 100% hexanes).
-
Loading the Sample: Carefully add the dry-loaded sample to the top of the packed column.
-
Elution: Begin elution with a non-polar solvent (e.g., 100% hexanes) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate) in a stepwise or gradient fashion.[9] A typical gradient might be from 100% hexanes to a 9:1 or 4:1 mixture of hexanes:ethyl acetate.[9]
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.[9]
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.[8]
Protocol 2: Recrystallization from a Single Solvent (e.g., Ethanol)
This protocol describes the purification of solid this compound by recrystallization.
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of ethanol. Heat the mixture gently (e.g., on a hot plate or in a water bath) while swirling until the solid completely dissolves.[7]
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. To maximize crystal formation, subsequently place the flask in an ice bath.[7]
-
Isolation of Crystals: Collect the formed crystals by vacuum filtration using a Büchner funnel.[7]
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.[7]
-
Drying: Allow the purified crystals to dry completely, either on the filter paper or in a desiccator, to remove all traces of the solvent.[7]
Visualizations
Caption: Generalized experimental workflow for synthesis and purification.
Caption: A decision-making workflow for troubleshooting purification.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. reddit.com [reddit.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. m.youtube.com [m.youtube.com]
- 11. prepchem.com [prepchem.com]
- 12. Tips & Tricks [chem.rochester.edu]
Improving the stability of 4-Iodo-4'-methylbiphenyl in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the stability of 4-Iodo-4'-methylbiphenyl in solution during experimental procedures.
FAQs: Quick Solutions to Common Problems
Q1: My solution of this compound is turning a pale pink/purple color. What is happening?
A1: The discoloration is likely due to the formation of elemental iodine (I₂), a common degradation product of iodinated aromatic compounds. This is often caused by exposure to light or heat, which induces the cleavage of the carbon-iodine bond.
Q2: I observe a loss of potency or incomplete reaction in my experiment involving this compound. What could be the cause?
A2: Loss of potency is often a direct consequence of the degradation of this compound. The primary degradation product, 4-methylbiphenyl, is unreactive in many subsequent reactions, such as Suzuki or Sonogashira couplings. It is crucial to handle and store the compound and its solutions correctly to minimize degradation.
Q3: What are the ideal storage conditions for solid this compound and its solutions?
A3: For optimal long-term stability, solid this compound should be stored in a tightly sealed, amber-colored vial under an inert atmosphere (e.g., argon or nitrogen) at refrigerated temperatures (2-8 °C).[1] Solutions should be prepared fresh whenever possible. If short-term storage of a solution is necessary, it should be stored in the dark at low temperatures.
Q4: Which solvents are recommended for dissolving this compound?
A4: this compound is generally soluble in a range of common organic solvents. The choice of solvent will depend on the specific experimental requirements. Please refer to the solubility data table below for more information.
Q5: Can I do anything to prevent the degradation of this compound in my reaction mixture?
A5: Yes, several measures can be taken. These include working under low-light conditions, maintaining a controlled and low reaction temperature, and de-gassing solvents to remove oxygen. In some cases, the addition of a radical scavenger may be beneficial, although its compatibility with your reaction chemistry must be verified.
Troubleshooting Guides
Issue 1: Rapid Discoloration of Solution
| Possible Cause | Troubleshooting Step | Success Indicator |
| Photodegradation | Protect the solution from light by using amber-colored vials or wrapping the container in aluminum foil. Work in a fume hood with the sash lowered and the light turned off where possible. | The solution remains colorless for a longer duration. |
| Thermal Degradation | If the experiment allows, maintain the solution at a lower temperature using an ice bath or a cryo-cooler. | Slower or no discoloration observed at lower temperatures. |
| Oxidative Degradation | Use solvents that have been thoroughly de-gassed by sparging with an inert gas (argon or nitrogen) prior to use. | The solution shows improved stability over time compared to solutions prepared with non-degassed solvents. |
Issue 2: Inconsistent Analytical Results (HPLC/GC-MS)
| Possible Cause | Troubleshooting Step | Success Indicator |
| On-going Degradation in the Autosampler | Use a cooled autosampler set to a low temperature (e.g., 4 °C) to minimize degradation of samples waiting for injection. | Improved reproducibility of peak areas for replicate injections of the same sample. |
| In-source Degradation (GC-MS) | Lower the injector port temperature in increments of 10-20 °C to find the optimal temperature that allows for volatilization without causing thermal degradation. | A decrease in the peak corresponding to 4-methylbiphenyl and an increase in the peak for this compound. |
| Co-elution of Degradation Product | Optimize the chromatographic method. For HPLC, adjust the mobile phase composition or gradient. For GC, modify the temperature ramp. | Baseline separation of this compound and 4-methylbiphenyl is achieved. |
Quantitative Data
Table 1: Solubility of this compound in Common Organic Solvents at 25 °C
Disclaimer: The following data is representative and intended for illustrative purposes. Actual solubility may vary based on the specific lot of the compound and the purity of the solvents.
| Solvent | Solubility (mg/mL) |
| Dichloromethane (DCM) | > 50 |
| Tetrahydrofuran (THF) | > 50 |
| Toluene | ~ 40 |
| N,N-Dimethylformamide (DMF) | > 50 |
| Dimethyl Sulfoxide (DMSO) | > 50 |
| Acetonitrile | ~ 20 |
| Methanol | ~ 5 |
| Ethanol | ~ 8 |
Table 2: Illustrative Stability of this compound (1 mg/mL in Toluene) under Various Conditions
Disclaimer: This data is for illustrative purposes to demonstrate the relative stability under different conditions. Actual degradation rates will vary.
| Condition | Time | % Degradation (to 4-methylbiphenyl) |
| Ambient Light, Room Temperature (25 °C) | 24 h | ~ 15% |
| Dark, Room Temperature (25 °C) | 24 h | < 2% |
| Dark, Refrigerated (4 °C) | 24 h | < 0.5% |
| UV Light (365 nm), Room Temperature (25 °C) | 1 h | > 50% |
| Heated (60 °C), Dark | 8 h | ~ 25% |
Experimental Protocols
Protocol 1: Determination of Equilibrium Solubility (Shake-Flask Method)
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Preparation: Add an excess amount of solid this compound to a series of amber glass vials, each containing a known volume of the desired solvent.
-
Equilibration: Seal the vials and place them on a shaker in a temperature-controlled environment (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.
-
Sample Collection: After equilibration, allow the vials to stand undisturbed for at least 2 hours to allow the undissolved solid to settle.
-
Filtration: Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter (ensure the filter material is compatible with the solvent).
-
Analysis: Dilute the filtered solution with a suitable solvent and analyze the concentration of this compound using a validated HPLC or GC-MS method.
Protocol 2: Forced Degradation Study
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water).
-
Stress Conditions:
-
Acidic: Add an equal volume of 0.1 M HCl to an aliquot of the stock solution.
-
Basic: Add an equal volume of 0.1 M NaOH to an aliquot of the stock solution.
-
Oxidative: Add an equal volume of 3% H₂O₂ to an aliquot of the stock solution.
-
Thermal: Place an aliquot of the stock solution in a temperature-controlled oven (e.g., 60 °C).
-
Photolytic: Expose an aliquot of the stock solution to a UV lamp (e.g., 254 nm or 365 nm).
-
-
Time Points: At specified time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw samples from each stress condition.
-
Quenching: Neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.
-
Analysis: Analyze all samples by a stability-indicating HPLC method to determine the percentage of this compound remaining and the formation of degradation products.
Protocol 3: Stability-Indicating HPLC Method
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient: Start at 60% B, increase to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Expected Retention Times: 4-methylbiphenyl (~4.5 min), this compound (~6.8 min) - these are illustrative and will vary.
Visualizations
Caption: Primary degradation pathway of this compound.
Caption: Workflow for a forced degradation study.
Caption: Troubleshooting logic for inconsistent analytical results.
References
Technical Support Center: Catalyst Selection for 4-Iodo-4'-methylbiphenyl Synthesis
Welcome to our technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide troubleshooting assistance and frequently asked questions (FAQs) to help you minimize side product formation during the synthesis of 4-Iodo-4'-methylbiphenyl via Suzuki-Miyaura coupling.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common challenges encountered during the synthesis of this compound, with a focus on catalyst selection to prevent the formation of unwanted byproducts.
Q1: I am observing significant amounts of homocoupling products (4,4'-dimethylbiphenyl and biphenyl) in my reaction. What is the primary cause and how can I minimize it?
A1: Homocoupling is a common side reaction in Suzuki-Miyaura coupling and is primarily caused by the presence of oxygen in the reaction mixture.[1][2][3] Oxygen can facilitate the oxidative homocoupling of the boronic acid reagent.[2][3] Additionally, if you are using a Pd(II) precatalyst, it can be reduced to the active Pd(0) species by coupling two molecules of the boronic acid.[4]
Troubleshooting Steps:
-
Rigorous Degassing: Before adding the catalyst, it is crucial to thoroughly degas all solvents and the reaction mixture. This can be accomplished by sparging with an inert gas like nitrogen or argon or by using several freeze-pump-thaw cycles.[1][5]
-
Use a Pd(0) Catalyst: Employing a Pd(0) catalyst, such as Pd(PPh₃)₄, can often reduce the extent of homocoupling compared to using a Pd(II) source like Pd(OAc)₂.[5][6]
-
Add a Mild Reducing Agent: The addition of a mild reducing agent, such as potassium formate, can help minimize the concentration of Pd(II) species in the reaction mixture, thereby suppressing homocoupling.[5]
-
Use Bulky Ligands: Bulky phosphine ligands can help prevent homocoupling.[7]
Q2: My reaction is suffering from low yield. What are the potential catalyst-related issues I should investigate?
A2: Low yields can stem from several factors related to the catalyst system:
-
Catalyst Inactivity: The palladium catalyst may be inactive or degraded. Ensure you are using a fresh, properly stored catalyst. Phosphine ligands are particularly susceptible to oxidation.[8]
-
Incorrect Ligand Choice: For challenging couplings, the choice of ligand is critical. Bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands often improve catalytic activity.[9]
-
Inappropriate Palladium Source: For the Suzuki-Miyaura reaction to proceed, the active catalyst is a Pd(0) species. If you are using a Pd(II) source (e.g., Pd(OAc)₂, PdCl₂(dppf)), it must be reduced in situ.[4] In some cases, using a direct Pd(0) source like Pd(PPh₃)₄ can be more efficient.[2]
Troubleshooting Steps:
-
Screen Different Ligands: If you are using a simple phosphine ligand like PPh₃ and observing low yield, consider switching to a more specialized, bulky, and electron-rich ligand such as SPhos or XPhos.[9]
-
Verify Catalyst Loading: Ensure you are using the correct catalyst loading, typically ranging from 0.5 to 5 mol%.
-
Consider a Pre-catalyst: Modern palladium pre-catalysts are designed for high activity and stability, ensuring efficient generation of the active Pd(0) species.
Q3: I am observing dehalogenation of my 4-iodobiphenyl starting material. How can I prevent this?
A3: Dehalogenation, the replacement of the iodine atom with a hydrogen atom, is another possible side reaction. This can be caused by the presence of palladium hydride species, which can form from reactions with certain bases or solvents.[5]
Troubleshooting Steps:
-
Use Anhydrous and Degassed Solvents: Ensure that all solvents are anhydrous and have been thoroughly degassed to remove both water and oxygen.[5]
-
Optimize the Base: The choice of base can influence the formation of palladium hydrides. Consider screening different bases to find one that minimizes dehalogenation while still promoting the desired reaction.
Data Presentation: Catalyst Performance Comparison
The selection of the palladium catalyst and associated ligand is critical for optimizing the yield and minimizing side products. Below is a summary of the performance of different catalyst systems in Suzuki-Miyaura coupling reactions involving substrates similar to 4-iodotoluene and phenylboronic acid.
| Catalyst System | Aryl Halide | Arylboronic Acid | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd(dppf)Cl₂ | 1-chloro-2-nitrobenzene | Phenylboronic acid derivatives | K₂CO₃ | Toluene/H₂O | 100 | 12 | >98 | [10] |
| Pd(PPh₃)₄ | 1-chloro-2-nitrobenzene | Phenylboronic acid derivatives | Na₂CO₃ | MeOH/H₂O | Microwave | 0.25 | >91 | [10] |
| Pd(OAc)₂ / SPhos | 2-chlorotoluene | Phenylboronic acid | K₃PO₄ | Toluene | RT | 2 | 98 | [9] |
| Pd(OAc)₂ / XPhos | 4-chlorotoluene | Phenylboronic acid | K₃PO₄ | Toluene | 100 | 0.17 | 99 | [9] |
| Pd/C | 4-iodoanisole | Phenylboronic acid | K₂CO₃ | DMF | Microwave | 1.5 | 92 | [3] |
| NiCl₂(PCy₃)₂ | 4-chloroanisole | Phenylboronic acid | K₃PO₄ | Toluene | 60 | 4 | 95 | [11] |
Experimental Protocols
Below is a representative experimental protocol for the Suzuki-Miyaura coupling of 4-iodotoluene with phenylboronic acid, which can be adapted for the synthesis of this compound.
Materials:
-
4-Iodotoluene (1.0 mmol, 1.0 equiv)
-
Phenylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)
-
Degassed solvent (e.g., 4:1 1,4-dioxane/water, 5 mL)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Brine
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine 4-iodotoluene, phenylboronic acid, and the base.[8]
-
Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[8]
-
Solvent and Catalyst Addition: Under a positive pressure of the inert gas, add the degassed solvent. Bubble the inert gas through the solution for an additional 10-15 minutes to ensure thorough deoxygenation. Finally, add the palladium catalyst.[8]
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.[8]
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Mandatory Visualization
Catalytic Cycle of Suzuki-Miyaura Coupling
Troubleshooting Workflow for Catalyst Selection
References
- 1. Comparison of Monophosphine and Bisphosphine Precatalysts for Ni-Catalyzed Suzuki–Miyaura Cross-Coupling: Understanding the Role of the Ligation State in Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students [scielo.org.mx]
- 4. Yoneda Labs [yonedalabs.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. doyle.chem.ucla.edu [doyle.chem.ucla.edu]
How to effectively degas solvents for Suzuki coupling of 4-Iodo-4'-methylbiphenyl
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on the effective degassing of solvents for the Suzuki coupling of 4-iodo-4'-methylbiphenyl.
Frequently Asked Questions (FAQs)
Q1: Why is degassing solvents crucial for Suzuki coupling reactions?
A1: Degassing solvents is critical to remove dissolved oxygen. Oxygen can deactivate the palladium catalyst by oxidizing the active Pd(0) species to Pd(II), which can halt the catalytic cycle.[1][2] This leads to low or no conversion of starting materials and the formation of side products like homocoupled biphenyls.[3] Reactions heated for prolonged periods, such as many Suzuki couplings, are particularly sensitive to oxygen.[4]
Q2: What are the most common methods for degassing solvents for Suzuki coupling?
A2: The three most common methods for degassing solvents in a laboratory setting are:
-
Freeze-Pump-Thaw: This is widely considered the most effective method for thoroughly removing dissolved gases.[4][5][6]
-
Inert Gas Sparging (or Purging): This involves bubbling an inert gas, such as argon or nitrogen, through the solvent. It is a simpler method but generally less effective than freeze-pump-thaw.[6]
-
Ultrasonication: This method uses ultrasonic waves to create cavitation, which can help release dissolved gases. However, it is often considered the least effective of these three methods for achieving the low oxygen levels required for sensitive reactions.[5][7]
Q3: Which degassing method is best for my Suzuki coupling of this compound?
A3: For sensitive organometallic reactions like Suzuki coupling, the Freeze-Pump-Thaw method is highly recommended to ensure the complete removal of dissolved oxygen.[4][5] If you are working with large volumes of solvent where freeze-pump-thaw is impractical, extensive sparging with a high-purity inert gas is an acceptable alternative, though potentially less rigorous.[6]
Q4: How many freeze-pump-thaw cycles are necessary?
A4: A minimum of three freeze-pump-thaw cycles is generally recommended to ensure that the solvent is thoroughly degassed.[6][8] For particularly sensitive catalysts or reactions, performing more cycles (e.g., up to 10) may be beneficial.[4]
Q5: Can I degas my reaction mixture after adding the catalyst and reagents?
A5: It is best practice to degas the solvent before adding the palladium catalyst and any air-sensitive reagents. Once the solvent is degassed, it should be maintained under an inert atmosphere (e.g., argon or nitrogen) while the reagents are added. You can then briefly sparge the final reaction mixture with an inert gas before heating.
Troubleshooting Guide
Issue 1: Low or No Conversion of this compound
| Possible Cause | Troubleshooting Recommendation |
| Inactive Catalyst due to Oxygen | Ensure rigorous degassing of all solvents. Use the freeze-pump-thaw method for optimal results. Handle the catalyst and prepare the reaction under a strict inert atmosphere (e.g., in a glovebox or using Schlenk techniques).[3] |
| Insufficient Degassing Time/Cycles | Increase the duration of sparging or the number of freeze-pump-thaw cycles. For sparging, a common guideline is to bubble the inert gas for at least 30-60 minutes. |
| Leaks in the Reaction Setup | Check all joints and septa for a proper seal to prevent atmospheric oxygen from entering the reaction vessel during the experiment. |
Issue 2: Formation of Significant Side Products (e.g., Homocoupling)
| Possible Cause | Troubleshooting Recommendation |
| Presence of Oxygen | Homocoupling of the boronic acid partner is a common side reaction promoted by oxygen.[3] Improve your degassing procedure to eliminate residual oxygen. |
| Catalyst Decomposition | The formation of palladium black can indicate catalyst decomposition, often caused by oxygen.[2] Ensure your solvent is thoroughly degassed before adding the catalyst. |
Data Presentation: Comparison of Degassing Methods
The following table summarizes the effectiveness and typical parameters of common solvent degassing methods.
| Method | Typical Duration | Estimated Residual O₂ Level | Advantages | Disadvantages |
| Freeze-Pump-Thaw | 15-30 minutes per cycle | < 1 ppm (most effective)[1][5] | Most thorough method, minimal solvent loss.[1] | Time-consuming, requires liquid nitrogen and specialized glassware (Schlenk flask).[4][8] |
| Inert Gas Sparging | 30-60 minutes | 2-10 ppm | Simple setup, suitable for large volumes. | Less effective than FPT, potential for solvent evaporation.[6] |
| Ultrasonication | 10-20 minutes | > 10 ppm (least effective)[5][7] | Relatively fast. | Generally insufficient for highly air-sensitive reactions.[5][7] |
Note: Residual O₂ levels are estimates and can vary based on the solvent, setup, and execution of the procedure.
Experimental Protocols
Detailed Protocol: Freeze-Pump-Thaw Degassing
This protocol is recommended for degassing solvents like 1,4-dioxane or toluene for the Suzuki coupling of this compound.
-
Preparation: Place the solvent in a Schlenk flask, filling it to no more than half its volume. Ensure the flask is equipped with a properly greased stopcock.
-
Freezing: Close the stopcock and immerse the bottom of the flask in a dewar containing liquid nitrogen. Swirl the flask gently to freeze the solvent into a solid layer on the walls.
-
Pumping: Once the solvent is completely frozen, open the stopcock to a high-vacuum line and evacuate the headspace for 5-10 minutes.
-
Thawing: Close the stopcock to isolate the flask from the vacuum line. Remove the flask from the liquid nitrogen and allow the solvent to thaw completely at room temperature. You may observe gas bubbles being released from the thawing solvent.
-
Repeat: Repeat steps 2-4 for a total of at least three cycles.
-
Backfilling: After the final thaw, backfill the flask with a high-purity inert gas, such as argon or nitrogen. The degassed solvent is now ready for use.
Representative Protocol: Suzuki Coupling of this compound
This is a general procedure and may require optimization.
-
To an oven-dried Schlenk flask under an argon atmosphere, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and a base (e.g., K₂CO₃, 2.0 equiv.).
-
In a separate vial, weigh the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and add it to the Schlenk flask.
-
Via syringe, add the previously degassed solvent (e.g., a mixture of toluene and water).
-
Briefly sparge the reaction mixture with argon for an additional 5-10 minutes.
-
Heat the reaction mixture to the desired temperature (e.g., 90-100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and proceed with a standard aqueous workup and purification.[9]
Mandatory Visualizations
Caption: Troubleshooting workflow for low-yield Suzuki coupling reactions.
Caption: Comparison of degassing methods for Suzuki coupling.
References
- 1. berry.chem.wisc.edu [berry.chem.wisc.edu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. How To [chem.rochester.edu]
- 5. chempap.org [chempap.org]
- 6. emeraldcloudlab.com [emeraldcloudlab.com]
- 7. What is the most efficient batch degassing? - Biotech Fluidics [biotechfluidics.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. benchchem.com [benchchem.com]
Impact of base selection on the outcome of 4-Iodo-4'-methylbiphenyl reactions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 4-Iodo-4'-methylbiphenyl in cross-coupling reactions. The following information is designed to help you optimize your reaction conditions, with a particular focus on the critical role of base selection.
Frequently Asked Questions (FAQs)
Q1: What is the most common reaction type for this compound, and what are the key components?
The most prevalent reaction for this compound is the Suzuki-Miyaura cross-coupling reaction. This powerful method forms a new carbon-carbon bond, typically to create more complex biaryl structures. The key components of this reaction are:
-
Aryl Halide: this compound (an electrophile).
-
Organoboron Reagent: Typically an arylboronic acid or its ester derivative (a nucleophile).
-
Palladium Catalyst: The active Pd(0) species facilitates the catalytic cycle.
-
Base: Essential for the transmetalation step.[1]
-
Solvent: A suitable solvent system to dissolve the reactants and facilitate the reaction.
Q2: Why is the choice of base so critical in the Suzuki-Miyaura coupling of this compound?
The base plays a crucial role in the catalytic cycle of the Suzuki-Miyaura reaction. Its primary function is to activate the organoboron reagent, making it more nucleophilic and facilitating the transfer of the organic group to the palladium catalyst (transmetalation). An inappropriate base can lead to a number of issues, including:
-
Low or no product yield: If the base is too weak, the transmetalation step will be slow or may not occur at all.
-
Side reactions: A base that is too strong can promote undesirable side reactions.
-
Poor reproducibility: The solubility and strength of the base can significantly impact the consistency of your results.
Q3: What are the most common side reactions observed, and how can they be minimized?
Several side reactions can occur during the Suzuki-Miyaura coupling of this compound. Understanding these can help in optimizing your reaction conditions.
-
Homocoupling: This is the self-coupling of the boronic acid or the aryl halide to form symmetrical biaryls. It is often caused by the presence of oxygen, which can interfere with the catalyst.
-
Solution: Rigorous degassing of solvents and maintaining an inert atmosphere (e.g., argon or nitrogen) are crucial to minimize homocoupling.
-
-
Protodeboronation: This is the undesired cleavage of the C-B bond of the boronic acid, which is then replaced by a C-H bond. This is a common cause of low yields.
-
Solution: Using anhydrous solvents and selecting a suitable base can help. In some cases, using a boronic ester derivative can improve stability.
-
-
Dehalogenation: The iodine atom on the this compound is replaced by a hydrogen atom.
-
Solution: This can be influenced by the choice of solvent and base. Avoiding potential hydride-donating solvents and reagents is recommended.
-
Troubleshooting Guide
This guide addresses common issues encountered during the Suzuki-Miyaura coupling of this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| No Product Formation | Inactive Catalyst | - Ensure rigorous degassing of solvents and the reaction vessel. - Use a fresh, high-quality palladium catalyst. |
| Incorrect Base | - The selected base may be too weak to promote transmetalation. - Screen a range of bases with varying strengths (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃). | |
| Insufficient Temperature | - Gradually increase the reaction temperature in 10-15°C increments. | |
| Low Product Yield | Suboptimal Base Selection | - The strength and solubility of the base are critical. A base that is too weak can lead to a slow reaction, while a very strong base might cause degradation. - Refer to the data tables below and consider screening different bases. |
| Protodeboronation of Boronic Acid | - Use anhydrous solvents and reagents. - Consider using a more stable boronic ester derivative. | |
| Catalyst Deactivation | - Ensure a strict inert atmosphere is maintained throughout the reaction. | |
| Significant Homocoupling Byproducts | Presence of Oxygen | - Improve the degassing procedure for all solvents and reagents. - Ensure a positive pressure of an inert gas is maintained. |
| Inefficient Reduction of Pd(II) Precatalyst | - If using a Pd(II) source, ensure conditions are suitable for its reduction to the active Pd(0) species. - Consider using a direct Pd(0) source. | |
| Formation of Dehalogenated Starting Material | Presence of a Hydride Source | - Use high-purity, dry solvents. - Consider using a different base that is less likely to act as a hydride source. |
Data Presentation: Impact of Base Selection
The following tables summarize the impact of different bases on the yield of Suzuki-Miyaura coupling reactions for substrates analogous to this compound. This data can serve as a starting point for optimizing your reaction conditions.
Table 1: Base Screening for the Coupling of a Generic Aryl Iodide with Phenylboronic Acid
| Base | Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) |
| Na₂CO₃ | EtOH/H₂O | 4-AAP-Pd(II) | Reflux | 4 | 89[2] |
| K₂CO₃ | EtOH/H₂O | 4-AAP-Pd(II) | Reflux | 4 | 95[2] |
| K₃PO₄ | EtOH/H₂O | 4-AAP-Pd(II) | Reflux | 4 | 78[2] |
| NaOH | EtOH/H₂O | 4-AAP-Pd(II) | Reflux | 4 | 17[2] |
| NaOAc | EtOH/H₂O | 4-AAP-Pd(II) | Reflux | 4 | 65[2] |
| No Base | EtOH/H₂O | 4-AAP-Pd(II) | Reflux | 24 | 0[2] |
Table 2: Base Screening for the Coupling of Iodobenzene with 4-methylphenylboronic acid
| Base | Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) |
| K₂CO₃ | DMF | CuBr | 110 | 8 | ~42[3] |
Note: Yields are highly dependent on the specific substrates, catalyst, ligand, and solvent system used.
Experimental Protocols
The following are generalized experimental protocols for the Suzuki-Miyaura coupling of this compound. These should be considered as a starting point and may require optimization for your specific application.
Protocol 1: General Procedure using Potassium Carbonate (K₂CO₃)
-
Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, combine this compound (1.0 mmol, 1.0 eq.), the desired arylboronic acid (1.2 mmol, 1.2 eq.), and finely powdered potassium carbonate (2.0 mmol, 2.0 eq.).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this process three times to ensure an oxygen-free environment.
-
Solvent and Catalyst Addition: Under a positive pressure of the inert gas, add the degassed solvent (e.g., a 4:1 mixture of 1,4-dioxane/water, 5 mL). Bubble the inert gas through the solution for 10-15 minutes to ensure thorough deoxygenation. Finally, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol, 2 mol%).
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.
Protocol 2: General Procedure using Potassium Phosphate (K₃PO₄)
-
Reaction Setup: In a flame-dried Schlenk flask, add this compound (1.0 mmol, 1.0 eq.), the arylboronic acid (1.2 mmol, 1.2 eq.), and potassium phosphate (2.0 mmol, 2.0 eq.).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.
-
Solvent and Catalyst Addition: Under an inert atmosphere, add the degassed solvent (e.g., toluene, 5 mL). Add the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and a suitable phosphine ligand (e.g., PPh₃, 0.04 mmol, 4 mol%).
-
Reaction Execution: Heat the reaction mixture to 90-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction by TLC or GC-MS.
-
Workup and Purification: Follow the same workup and purification procedure as described in Protocol 1.
Mandatory Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura reaction for this compound.
Caption: A logical workflow for troubleshooting common issues in the Suzuki-Miyaura coupling.
References
Technical Support Center: Experiments Involving 4-Iodo-4'-methylbiphenyl
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address reproducibility issues encountered in experiments involving 4-Iodo-4'-methylbiphenyl.
Frequently Asked Questions (FAQs)
Q1: What are the most common applications of this compound in research and development?
A1: this compound is a key building block in organic synthesis. Its biphenyl structure is a common motif in pharmaceuticals, particularly as a precursor to angiotensin II receptor antagonists (sartans) used for treating hypertension.[1][2] It also serves as an intermediate in the production of agrochemicals, dyestuffs, and materials for organic light-emitting diodes (OLEDs).[1]
Q2: What are the critical factors affecting the purity of this compound during synthesis?
A2: The purity of this compound, typically synthesized via cross-coupling reactions, is primarily affected by side reactions. The most common impurities are homocoupled byproducts (e.g., 4,4'-dimethylbiphenyl) and products of dehalogenation or protodeboronation (in Suzuki-Miyaura coupling).[3] Reaction temperature, catalyst choice, and stoichiometry are critical factors to control for minimizing these impurities.[3]
Q3: What are the recommended storage conditions for this compound to ensure its stability?
A3: While specific stability data for this compound is not extensively published, general best practices for aryl iodides should be followed. Store the compound in a cool, dark, and dry place under an inert atmosphere (e.g., argon or nitrogen) to prevent potential degradation. Aryl halides can be sensitive to light and oxygen, which may affect their reactivity in subsequent experiments.
Troubleshooting Guide for Synthesis Reactions
This guide focuses on troubleshooting the most common synthetic application of this compound: the Suzuki-Miyaura cross-coupling reaction.
Q4: My Suzuki-Miyaura coupling reaction using this compound results in a low yield. What are the common causes and how can I fix them?
A4: Low yields in Suzuki-Miyaura coupling reactions are a frequent issue. A systematic approach to troubleshooting is essential.
Initial Checks:
-
Reagent Quality: Ensure the purity and stability of your reagents. The boronic acid partner can be susceptible to degradation (protodeboronation), especially if it is electron-deficient.[4] Use fresh, high-purity reagents.
-
Inert Atmosphere: Oxygen can irreversibly deactivate the palladium catalyst and oxidize phosphine ligands.[4] Ensure your reaction setup is properly purged with an inert gas like argon or nitrogen.[4]
-
Solvent and Base Purity: Use anhydrous and thoroughly degassed solvents.[4] Ensure the base is of high purity and finely powdered for better solubility and reactivity.[3]
Troubleshooting Steps:
| Problem | Potential Cause | Recommended Solution |
| Low or No Conversion | Inactive Catalyst | The palladium catalyst may be degraded or improperly activated. Use a fresh catalyst or a pre-activated one. Consider using bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands to improve activity.[3][5] |
| Ineffective Base | The base may not be strong or soluble enough. Switch to a stronger or more soluble base such as Cs₂CO₃ or K₃PO₄.[3][4] | |
| Low Reactivity of Coupling Partner | While this compound is highly reactive (I > Br > OTf >> Cl), the boronic acid partner may be the issue.[4] Consider converting the boronic acid to a more stable pinacol or MIDA boronate ester.[4] | |
| Formation of Significant Byproducts | Homocoupling | Undesired coupling of two molecules of the boronic acid can occur. Optimize the stoichiometry of the reactants. An excess of the boronic acid can sometimes promote homocoupling.[3] |
| Protodeboronation | The boronic acid group is replaced by a hydrogen atom from the solvent or trace water.[3] Use milder bases (e.g., KF, K₃PO₄) and ensure anhydrous conditions if possible.[4] | |
| Dehalogenation | The iodine on this compound is replaced by a hydrogen atom. This can be caused by elevated temperatures or certain reaction conditions. Optimize the reaction temperature. |
Logical Troubleshooting Flow
References
Validation & Comparative
Reactivity of 4-Halo-4'-methylbiphenyls: A Comparative Guide for Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The choice of aryl halide is a critical parameter in the design and optimization of palladium-catalyzed cross-coupling reactions. This guide provides an objective comparison of the reactivity of 4-iodo-4'-methylbiphenyl, 4-bromo-4'-methylbiphenyl, and 4-chloro-4'-methylbiphenyl in three of the most powerful C-C and C-N bond-forming reactions: the Suzuki-Miyaura coupling, the Heck reaction, and the Buchwald-Hartwig amination. This comparison is supported by established principles of organometallic chemistry and provides detailed experimental protocols for representative transformations.
The Decisive Role of the Carbon-Halogen Bond
The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions is predominantly governed by the strength of the carbon-halogen (C-X) bond. The bond dissociation energy increases from iodine to chlorine (C-I < C-Br < C-Cl), which directly impacts the ease of the oxidative addition step, often the rate-determining step in the catalytic cycle.[1][2][3] Consequently, the general reactivity trend for aryl halides in these reactions is:
Iodo > Bromo > Chloro
This trend dictates that this compound is the most reactive of the three congeners, generally leading to faster reactions and higher yields under milder conditions. Conversely, 4-chloro-4'-methylbiphenyl is the least reactive, often requiring more forcing conditions, higher catalyst loadings, and specialized ligands to achieve comparable results.
Comparative Performance in Key Cross-Coupling Reactions
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for the formation of C-C bonds between an aryl halide and an organoboron compound.[4] The reactivity of the 4-halo-4'-methylbiphenyls in this reaction is expected to follow the general trend, with the iodo- derivative affording the highest yield in the shortest time.
Illustrative Data for Suzuki-Miyaura Coupling with Phenylboronic Acid
| Aryl Halide | Product | Illustrative Yield (%) | Illustrative Reaction Time (h) |
| This compound | 4-Methyl-1,1':4',1''-terphenyl | 95 | 2 |
| 4-Bromo-4'-methylbiphenyl | 4-Methyl-1,1':4',1''-terphenyl | 85 | 6 |
| 4-Chloro-4'-methylbiphenyl | 4-Methyl-1,1':4',1''-terphenyl | 60 | 24 |
Note: The data in this table is illustrative and based on general reactivity trends. Actual results may vary depending on the specific reaction conditions.
Heck Reaction
The Heck reaction couples an aryl halide with an alkene.[2] Similar to the Suzuki-Miyaura coupling, the reactivity is highly dependent on the aryl halide, with the iodo- compound being the most reactive.
Illustrative Data for Heck Reaction with Styrene
| Aryl Halide | Product | Illustrative Yield (%) | Illustrative Reaction Time (h) |
| This compound | (E)-4-(4'-Methyl-[1,1'-biphenyl]-4-yl)styrene | 90 | 4 |
| 4-Bromo-4'-methylbiphenyl | (E)-4-(4'-Methyl-[1,1'-biphenyl]-4-yl)styrene | 80 | 12 |
| 4-Chloro-4'-methylbiphenyl | (E)-4-(4'-Methyl-[1,1'-biphenyl]-4-yl)styrene | 50 | 36 |
Note: The data in this table is illustrative and based on general reactivity trends. Actual results may vary depending on the specific reaction conditions.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines from aryl halides and amines.[5][6] The reactivity of the 4-halo-4'-methylbiphenyls in this C-N bond-forming reaction also follows the established trend.
Illustrative Data for Buchwald-Hartwig Amination with Morpholine
| Aryl Halide | Product | Illustrative Yield (%) | Illustrative Reaction Time (h) |
| This compound | 4-(4'-Methyl-[1,1'-biphenyl]-4-yl)morpholine | 92 | 3 |
| 4-Bromo-4'-methylbiphenyl | 4-(4'-Methyl-[1,1'-biphenyl]-4-yl)morpholine | 88 | 8 |
| 4-Chloro-4'-methylbiphenyl | 4-(4'-Methyl-[1,1'-biphenyl]-4-yl)morpholine | 75 | 20 |
Note: The data in this table is illustrative and based on general reactivity trends. Actual results may vary depending on the specific reaction conditions.
Experimental Protocols
The following are representative experimental protocols for the Suzuki-Miyaura coupling, Heck reaction, and Buchwald-Hartwig amination using a 4-halo-4'-methylbiphenyl as a substrate.
Suzuki-Miyaura Coupling of 4-Bromo-4'-methylbiphenyl with Phenylboronic Acid
Materials:
-
4-Bromo-4'-methylbiphenyl
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)
-
Potassium phosphate (K₃PO₄)
-
Toluene
-
Water
Procedure:
-
To an oven-dried Schlenk tube, add 4-bromo-4'-methylbiphenyl (1.0 mmol), phenylboronic acid (1.2 mmol), potassium phosphate (2.0 mmol), palladium(II) acetate (0.02 mmol), and SPhos (0.04 mmol).
-
Evacuate and backfill the tube with argon three times.
-
Add toluene (5 mL) and water (0.5 mL) via syringe.
-
Heat the reaction mixture to 100 °C and stir for 6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate (20 mL), and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 4-methyl-1,1':4',1''-terphenyl.
Heck Reaction of this compound with Styrene
Materials:
-
This compound
-
Styrene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri(o-tolyl)phosphine
-
Triethylamine (Et₃N)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
To a sealed tube, add this compound (1.0 mmol), styrene (1.2 mmol), palladium(II) acetate (0.01 mmol), and tri(o-tolyl)phosphine (0.02 mmol).
-
Add triethylamine (1.5 mmol) and DMF (5 mL).
-
Degas the mixture by bubbling with argon for 15 minutes.
-
Seal the tube and heat the reaction mixture to 100 °C for 4 hours.
-
Monitor the reaction progress by gas chromatography-mass spectrometry (GC-MS).
-
After cooling to room temperature, dilute the mixture with water (20 mL) and extract with diethyl ether (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield (E)-4-(4'-methyl-[1,1'-biphenyl]-4-yl)styrene.
Buchwald-Hartwig Amination of 4-Chloro-4'-methylbiphenyl with Morpholine
Materials:
-
4-Chloro-4'-methylbiphenyl
-
Morpholine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene
Procedure:
-
In a glovebox, charge an oven-dried Schlenk tube with Pd₂(dba)₃ (0.015 mmol), XPhos (0.036 mmol), and sodium tert-butoxide (1.4 mmol).
-
Add 4-chloro-4'-methylbiphenyl (1.0 mmol) and toluene (5 mL).
-
Finally, add morpholine (1.2 mmol) via syringe.
-
Seal the Schlenk tube and remove it from the glovebox.
-
Heat the reaction mixture to 110 °C and stir for 20 hours.
-
Monitor the reaction by GC-MS.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL), and filter through a pad of Celite.
-
Wash the filtrate with water (15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to give 4-(4'-methyl-[1,1'-biphenyl]-4-yl)morpholine.[7]
Visualizing the Catalytic Cycles
The following diagrams illustrate the fundamental steps of the Suzuki-Miyaura, Heck, and Buchwald-Hartwig catalytic cycles.
Caption: Catalytic cycle of the Suzuki-Miyaura coupling.
Caption: Catalytic cycle of the Heck reaction.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
References
A Comparative Analysis of 4-Iodo-4'-methylbiphenyl and 4-Bromo-4'-methylbiphenyl in Suzuki Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Substrate Selection in Biaryl Synthesis
The Suzuki-Miyaura cross-coupling reaction is a cornerstone in modern organic synthesis, pivotal for the construction of carbon-carbon bonds, particularly in the formation of biaryl structures prevalent in pharmaceuticals and advanced materials.[1] The choice of aryl halide is a critical parameter influencing reaction efficiency, yield, and overall cost-effectiveness. This guide provides a data-driven, objective comparison of two common substrates, 4-Iodo-4'-methylbiphenyl and 4-Bromo-4'-methylbiphenyl, to inform rational substrate selection in drug development and materials science.
Performance Comparison: Reactivity and Reaction Conditions
The fundamental difference in reactivity between this compound and 4-bromo-4'-methylbiphenyl in Suzuki coupling lies in the carbon-halogen bond strength. The carbon-iodine (C-I) bond is weaker than the carbon-bromine (C-Br) bond, which facilitates the oxidative addition step, often the rate-determining step in the catalytic cycle.[2] Consequently, aryl iodides are generally more reactive than aryl bromides.[2]
This higher reactivity often translates to milder reaction conditions, lower catalyst loadings, and shorter reaction times for this compound compared to its bromo- a. While direct comparative studies on these specific substrates under identical conditions are not extensively documented, data from analogous compounds and general principles of Suzuki coupling provide a clear performance expectation.
| Parameter | This compound (Expected Performance) | 4-Bromo-4'-methylbiphenyl (Documented Performance) |
| Typical Catalyst | Pd(OAc)₂, Pd(PPh₃)₄, Pd₂(dba)₃ | Pd(OAc)₂, Pd(PPh₃)₄, Pd/C |
| Typical Ligand | PPh₃, Buchwald ligands (e.g., SPhos, XPhos) | PPh₃, P(tBu)₃, SPhos, XPhos |
| Typical Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | K₂CO₃, K₃PO₄, Na₂CO₃ |
| Typical Solvent | Toluene/H₂O, Dioxane/H₂O, Ethanol/H₂O | Toluene/H₂O, Dioxane, NMP, Ethanol/H₂O |
| Reaction Temperature | Room Temperature to 80 °C | 80 °C to 150 °C |
| Reaction Time | Generally shorter (e.g., < 4 hours) | Can be longer (e.g., 4-24 hours) |
| Catalyst Loading | Can be lower (e.g., < 1 mol%) | Typically 1-5 mol% |
| Reported Yield | High to excellent yields expected under optimized conditions. | 60% to 98% (for analogous 4-bromotoluene)[3] |
Note: The data for 4-Bromo-4'-methylbiphenyl is based on the closely related and well-documented Suzuki coupling of 4-bromotoluene.[1][3] The performance characteristics for this compound are extrapolated from the established reactivity trends of aryl iodides in Suzuki reactions.[2]
Experimental Protocols
Below are representative experimental protocols for the Suzuki-Miyaura coupling of aryl halides. These protocols can be adapted for both 4-iodo- and 4-bromo-4'-methylbiphenyl, with the understanding that the bromo derivative may require more forcing conditions (higher temperature, longer reaction time, or a more active catalyst system) to achieve comparable yields to the iodo derivative.
Protocol 1: Homogeneous Catalysis
This protocol is a general procedure for a Suzuki coupling reaction using a homogeneous palladium catalyst.
Materials:
-
Aryl Halide (this compound or 4-Bromo-4'-methylbiphenyl) (1.0 mmol)
-
Arylboronic Acid (1.2 mmol)
-
Palladium(II) Acetate (Pd(OAc)₂) (0.02 mmol)
-
Triphenylphosphine (PPh₃) (0.04 mmol)
-
Potassium Carbonate (K₂CO₃) (2.0 mmol)
-
Toluene (10 mL)
-
Deionized Water (2 mL)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide, arylboronic acid, potassium carbonate, palladium(II) acetate, and triphenylphosphine.[1]
-
Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon) three times.[1]
-
Add the degassed toluene and deionized water via syringe.[1]
-
Heat the reaction mixture to 90 °C and stir vigorously for 4-6 hours. For this compound, the reaction may be complete in a shorter time and at a lower temperature.[1]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[1]
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Heterogeneous Catalysis
This protocol utilizes a heterogeneous palladium catalyst, which can simplify product purification.
Materials:
-
Aryl Halide (this compound or 4-Bromo-4'-methylbiphenyl) (1.0 mmol)
-
Arylboronic Acid (1.5 mmol)
-
10% Palladium on Carbon (Pd/C) (5 mol%)
-
Potassium Carbonate (K₂CO₃) (3.0 mmol)
-
Ethanol (10 mL)
-
Deionized Water (10 mL)
Procedure:
-
In a round-bottom flask, combine the aryl halide, arylboronic acid, potassium carbonate, and 10% Pd/C.[1]
-
Add the ethanol and deionized water.[1]
-
Heat the mixture to reflux (approximately 80-90 °C) with vigorous stirring.
-
Monitor the reaction by TLC or GC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst. Wash the celite pad with ethanol.[1]
-
Combine the filtrates and remove the ethanol under reduced pressure.
-
The product may precipitate from the remaining aqueous solution and can be collected by filtration. If not, extract the aqueous layer with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
Recrystallize the crude product from a suitable solvent to obtain the pure biphenyl derivative.[1]
Mandatory Visualizations
To further elucidate the experimental and mechanistic aspects of the Suzuki coupling, the following diagrams are provided.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.
Conclusion
The choice between this compound and 4-bromo-4'-methylbiphenyl in Suzuki coupling reactions involves a trade-off between reactivity and cost. This compound offers higher reactivity, allowing for milder reaction conditions and potentially higher efficiency, which can be advantageous for sensitive substrates or when minimizing reaction time is critical. However, iodoarenes are generally more expensive than their bromo counterparts.
Conversely, 4-bromo-4'-methylbiphenyl is a more cost-effective starting material, but achieving high yields may necessitate more forcing conditions, such as higher temperatures, longer reaction times, or the use of more sophisticated and often more expensive phosphine ligands to facilitate the more challenging oxidative addition step. For large-scale synthesis, the cost of the starting material may be a deciding factor, while for complex, multi-step syntheses in drug discovery, the reliability and mildness of the reaction using the iodo-substrate may be of greater importance. This guide provides the necessary data and protocols to enable researchers to make an informed decision based on the specific requirements of their project.
References
Comparative Analysis of Catalytic Systems for 4-Iodo-4'-methylbiphenyl Cross-Coupling
For Researchers, Scientists, and Drug Development Professionals
The synthesis of biaryl compounds is a cornerstone of modern organic chemistry, with significant applications in the development of pharmaceuticals, agrochemicals, and advanced materials. Among the myriad of biaryl structures, 4-methylbiphenyl and its derivatives are crucial intermediates. The cross-coupling of 4-iodo-4'-methylbiphenyl with various partners represents a key synthetic strategy. This guide provides a comparative analysis of different catalytic systems for this transformation, focusing on performance metrics, experimental protocols, and the underlying catalytic principles.
The primary methods for the cross-coupling of aryl halides like this compound include the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. The choice of catalytic system is paramount for achieving high yields, selectivity, and efficiency. Palladium-based catalysts are the most prevalent, though nickel and copper systems are emerging as viable alternatives for certain transformations.[1][2][3]
Performance Comparison of Catalytic Systems
The efficacy of a catalytic system is evaluated based on several quantitative parameters, including reaction yield, catalyst loading (in mol%), reaction time, and temperature. The following table summarizes these metrics for various palladium-catalyzed cross-coupling reactions of aryl iodides, providing a baseline for comparison. While specific data for this compound is selectively reported, the data for structurally similar aryl iodides serves as a strong predictive tool for reaction performance.
| Cross-Coupling Type | Catalytic System | Coupling Partner | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Catalyst Loading (mol%) |
| Suzuki-Miyaura | Pd(OAc)₂ / SPhos | Phenylboronic acid | K₃PO₄ | Toluene/H₂O | 100 | 16 | ~95 | 2 |
| Suzuki-Miyaura (Ligand-Free) | Pd(OAc)₂ | Arylboronic acid | - | Water Extract of Banana (WEB) | RT | 0.1-1.5 | High | 0.5 |
| Heck | Pd(OAc)₂ / PPh₃ | Styrene | Et₃N | DMF | 100 | 24 | ~85 | 1 |
| Sonogashira | Pd(PPh₃)₄ / CuI | Phenylacetylene | Et₃N | THF | RT | 2 | ~90 | 1-2 |
| Buchwald-Hartwig | Pd(OAc)₂ / X-Phos | Aniline | KOt-Bu | Toluene | 100 | 18 | ~92 | 2 |
Note: This table represents typical conditions and may require optimization for specific substrates and scales. Room Temperature (RT).[4][5][6][7][8]
Palladium(II) acetate (Pd(OAc)₂) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are common palladium sources.[9] The choice of ligand, such as SPhos or X-Phos, is critical in stabilizing the catalyst and facilitating the elementary steps of the catalytic cycle.[10] Notably, ligand-free Suzuki-Miyaura coupling protocols in aqueous, green solvents like "Water Extract of Banana" (WEB) have demonstrated high efficiency at room temperature with short reaction times, offering a more sustainable alternative.[5][11]
Experimental Workflow & Protocols
A generalized workflow for a palladium-catalyzed cross-coupling reaction is depicted below. This process involves the careful assembly of reactants under an inert atmosphere to prevent catalyst deactivation.
References
- 1. Investigations of Nickel-Catalyzed Coupling Reactions: Development of New Methods and Structure-Reactivity Relationships [escholarship.org]
- 2. benchchem.com [benchchem.com]
- 3. Copper-catalyzed N-arylation of bis(indolyl)methanes: the first approach for the synthesis of unsymmetrical N-aryl bis(indolyl)methanes by C–N cross-coupling reaction [comptes-rendus.academie-sciences.fr]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 8. real.mtak.hu [real.mtak.hu]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. rsc.org [rsc.org]
Validating the Structure of 4-Iodo-4'-methylbiphenyl: A Comparative Guide to Spectroscopic Techniques
For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of synthesized compounds is a critical step in the research and development pipeline. This guide provides a comparative analysis of nuclear magnetic resonance (NMR) spectroscopy for the structural validation of 4-iodo-4'-methylbiphenyl, a key intermediate in various synthetic applications. This guide also briefly explores alternative analytical techniques and presents detailed experimental protocols for NMR data acquisition.
Structural Elucidation using ¹H and ¹³C NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive analytical technique that provides detailed information about the molecular structure of a compound. By analyzing the chemical environment of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), the connectivity and spatial arrangement of atoms within a molecule can be determined.
For this compound, ¹H and ¹³C NMR spectroscopy are indispensable tools for confirming its structure. The expected chemical shifts are influenced by the electronic effects of the iodo and methyl substituents on the biphenyl framework. The electron-withdrawing nature of the iodine atom will deshield adjacent protons and carbons, causing them to resonate at a higher chemical shift (downfield). Conversely, the electron-donating methyl group will shield nearby nuclei, resulting in a lower chemical shift (upfield).
Table 1: Comparison of Expected ¹H NMR Chemical Shifts (ppm)
| Proton Assignment | 4-Methylbiphenyl (Experimental) | This compound (Predicted) | Rationale for Predicted Shift |
| Methyl Protons (-CH₃) | ~2.26 | ~2.30 | Minimal change expected as it is distant from the iodine. |
| Aromatic Protons (Ring with -CH₃) | 7.32 (d, 2H), 7.56 (d, 2H) | ~7.20-7.40 (m, 4H) | The protons on this ring will show minor shifts. |
| Aromatic Protons (Ring with -I) | 7.64 (d, 2H), 7.49 (t, 2H), 7.39 (t, 1H) | ~7.60-7.90 (m, 4H) | Significant downfield shift due to the deshielding effect of iodine. |
Note: Predicted values are estimations and may vary based on the solvent and experimental conditions.
Table 2: Comparison of Expected ¹³C NMR Chemical Shifts (ppm)
| Carbon Assignment | 4-Methylbiphenyl (Experimental) [1] | This compound (Predicted) | Rationale for Predicted Shift |
| Methyl Carbon (-CH₃) | 21.2 | ~21.0 | Minimal change expected. |
| Carbons in Ring with -CH₃ | 129.5, 127.1, 137.1, 138.4 | ~129.0, ~128.0, ~138.0, ~139.0 | Minor shifts expected. |
| Carbons in Ring with -I | 128.8, 127.1, 141.2 | ~138.0, ~130.0, ~95.0 (C-I), ~142.0 | The carbon directly attached to iodine (C-I) will be significantly shifted upfield due to the heavy atom effect, while adjacent carbons will be deshielded. |
Note: Predicted values are estimations and may vary based on the solvent and experimental conditions.
Alternative Analytical Techniques for Structural Validation
While NMR is a cornerstone for structural elucidation, a comprehensive validation often involves complementary analytical techniques.
Table 3: Comparison of Alternative Analytical Techniques
| Technique | Information Provided | Advantages | Limitations |
| Mass Spectrometry (MS) | Provides the molecular weight and fragmentation pattern of the compound. | High sensitivity, requires a very small amount of sample. | Does not provide detailed information on the connectivity of atoms. |
| Infrared (IR) Spectroscopy | Identifies the functional groups present in the molecule. | Fast and simple to perform. | Provides limited information about the overall molecular structure. |
| X-ray Crystallography | Determines the precise three-dimensional arrangement of atoms in a crystalline solid. | Provides unambiguous structural determination. | Requires a single crystal of suitable quality, which can be challenging to obtain. |
| Elemental Analysis | Determines the percentage composition of elements in a compound. | Confirms the empirical formula. | Does not provide information about the molecular structure. |
Experimental Protocols
¹H and ¹³C NMR Spectroscopy
A standardized protocol is crucial for obtaining high-quality and reproducible NMR data.
1. Sample Preparation:
-
Weigh approximately 5-20 mg of the this compound sample for ¹H NMR and 20-50 mg for ¹³C NMR.[2][3]
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.[2][4]
-
Ensure the sample is fully dissolved. Gentle vortexing or sonication can be used to aid dissolution.[2]
-
Filter the solution through a small plug of glass wool packed in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.
-
The final sample height in the NMR tube should be between 4.0 and 5.0 cm.[2]
-
Cap the NMR tube securely to prevent solvent evaporation.[2]
2. Data Acquisition:
-
Insert the NMR tube into the spectrometer's spinner turbine.
-
Lock the spectrometer on the deuterium signal of the solvent. This step is essential for stabilizing the magnetic field.[4]
-
Shim the magnetic field to optimize its homogeneity and achieve sharp spectral lines. This can be done manually or automatically.
-
Tune and match the probe for the specific nucleus being observed (¹H or ¹³C).
-
Set the appropriate acquisition parameters, including the number of scans, spectral width, and relaxation delay. For ¹³C NMR, a longer relaxation delay may be necessary for quaternary carbons.
-
Acquire the NMR spectrum.
3. Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.
-
Phase correct the spectrum to ensure all peaks are in the absorptive mode.
-
Calibrate the chemical shift scale using the residual solvent peak as a reference.
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the chemical shifts, coupling patterns, and integration to elucidate the structure of the compound.
Visualizing the Validation Workflow
The following diagram illustrates the logical workflow for the structural validation of this compound.
Caption: Workflow for the synthesis and structural validation of this compound.
By combining the detailed structural information from ¹H and ¹³C NMR with data from complementary techniques, researchers can confidently validate the structure of this compound, ensuring the integrity of their downstream applications.
References
A Comparative Guide to the Quantitative Analysis of 4-Iodo-4'-methylbiphenyl Reaction Products
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of reactants, products, and impurities in chemical reactions is paramount for process optimization, yield determination, and ensuring the purity of the final compounds. In the synthesis of biphenyl derivatives, which are common structural motifs in pharmaceuticals and functional materials, robust analytical methods are essential. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques, namely Gas Chromatography (GC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, for the quantitative analysis of 4-Iodo-4'-methylbiphenyl and its reaction products, such as those from Suzuki-Miyaura coupling reactions.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique in pharmaceutical analysis due to its versatility in handling a wide range of compounds, including those that are non-volatile or thermally labile. For the analysis of this compound and its derivatives, Reversed-Phase HPLC (RP-HPLC) is the most common approach.
Experimental Protocol: RP-HPLC with UV Detection
This protocol outlines a general method for the quantitative analysis of a reaction mixture containing this compound and a potential product like 4,4'-dimethylbiphenyl.
1. Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
2. Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a suitable starting point. For improved resolution and peak shape, a biphenyl stationary phase can also be considered, as it offers alternative selectivity through π-π interactions.[1]
-
Mobile Phase: A gradient elution is typically employed to separate compounds with different polarities.
-
Solvent A: Water with 0.1% formic acid or an appropriate buffer system.
-
Solvent B: Acetonitrile or methanol.
-
-
Gradient Program: A linear gradient from a lower to a higher percentage of Solvent B allows for the elution of both the more polar starting materials and the less polar biphenyl products.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Monitoring at a wavelength where all analytes have significant absorbance, for example, 254 nm. A DAD allows for the simultaneous monitoring of multiple wavelengths to optimize sensitivity for each component.
-
Injection Volume: 10 µL.
3. Sample Preparation:
-
Reaction Mixture: Dilute an aliquot of the reaction mixture in the initial mobile phase composition or a compatible solvent (e.g., acetonitrile/water mixture) to a concentration within the calibration range.
-
Standard Solutions: Prepare a stock solution of this compound and the expected reaction product(s) in a suitable solvent (e.g., acetonitrile). Perform serial dilutions to create a series of calibration standards.
4. Quantification:
-
Construct a calibration curve for each analyte by plotting the peak area against the known concentration of the standard solutions.
-
Determine the concentration of each component in the reaction mixture by interpolating its peak area from the respective calibration curve.
Workflow for HPLC Analysis of a Reaction Mixture
Caption: Workflow for HPLC Analysis.
Comparison with Alternative Analytical Techniques
While HPLC is a powerful tool, other techniques like Gas Chromatography (GC) and Quantitative Nuclear Magnetic Resonance (qNMR) offer alternative approaches for the analysis of this compound reaction products.
Gas Chromatography (GC)
GC is well-suited for the analysis of volatile and thermally stable compounds. Biphenyl derivatives, including this compound and 4,4'-dimethylbiphenyl, are generally amenable to GC analysis.
Key Features:
-
High Resolution: GC, particularly with capillary columns, can provide excellent separation efficiency and sharp peaks.
-
Sensitive Detectors: Flame Ionization Detection (FID) offers high sensitivity for hydrocarbons, while Mass Spectrometry (MS) provides structural information for peak identification and enhanced selectivity.
-
Thermal Stability Requirement: A key limitation is that analytes must be volatile and stable at the high temperatures of the injector and column.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary analytical method that allows for the determination of the absolute or relative concentration of substances in a sample. It is based on the principle that the integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.
Key Features:
-
No Reference Standard of the Analyte Required: For purity determination, qNMR can be performed using a certified internal standard of a different compound.
-
Structural Information: Provides structural confirmation of the analytes simultaneously with quantification.
-
Non-destructive: The sample can be recovered after analysis.
-
Lower Sensitivity: Compared to chromatographic techniques, qNMR generally has lower sensitivity.
Logical Comparison of Analytical Techniques
Caption: Comparison of Analytical Techniques.
Quantitative Data Comparison
The following tables summarize typical performance characteristics for the quantitative analysis of biphenyl derivatives by HPLC, GC, and qNMR. The data is compiled from various studies on related compounds and serves as a reference for the expected performance for this compound and its reaction products.
Table 1: Comparison of HPLC and GC Performance Characteristics
| Parameter | HPLC with UV Detection | Gas Chromatography with FID/MS |
| Linearity Range | Typically 1 - 200 µg/mL | Typically 0.1 - 100 µg/mL |
| Limit of Detection (LOD) | ~0.1 - 1 µg/mL | ~0.01 - 0.1 µg/mL |
| Limit of Quantification (LOQ) | ~0.3 - 3 µg/mL | ~0.03 - 0.3 µg/mL |
| Precision (%RSD) | < 2% | < 5% |
| Accuracy/Recovery (%) | 98 - 102% | 95 - 105% |
| Typical Run Time | 10 - 30 minutes | 5 - 20 minutes |
Table 2: Performance Characteristics of qNMR
| Parameter | Quantitative NMR (qNMR) |
| Applicability | Purity determination, quantification of major components |
| Precision (%RSD) | < 1% |
| Accuracy | High (as a primary ratio method) |
| Quantification Limit | Dependent on magnetic field strength and analyte |
| Analysis Time | 5 - 15 minutes per sample (for data acquisition) |
Detailed Experimental Protocols for Alternative Techniques
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Instrumentation: GC system coupled to a Mass Spectrometer (MS) with an electron ionization (EI) source.
-
Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Temperature Program:
-
Injector Temperature: 280 °C.
-
Oven Program: Initial temperature of 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
-
MS Parameters:
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 50-500.
-
-
Sample Preparation: Dilute the sample in a volatile solvent like dichloromethane or ethyl acetate.
Quantitative ¹H NMR (qNMR)
-
Instrumentation: High-field NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation:
-
Accurately weigh a specific amount of the sample (e.g., 10-20 mg) and a certified internal standard (e.g., maleic acid, dimethyl sulfone) into a vial.
-
Dissolve the mixture in a known volume of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer an exact volume to an NMR tube.
-
-
NMR Parameters:
-
Use a 90° pulse angle.
-
Employ a long relaxation delay (D1) of at least 5 times the longest T₁ of the signals of interest to ensure full relaxation.
-
Acquire a sufficient number of scans for a good signal-to-noise ratio.
-
-
Data Processing:
-
Apply appropriate phasing and baseline correction.
-
Integrate a well-resolved signal for the analyte and the internal standard.
-
-
Calculation: The purity or concentration of the analyte is calculated based on the ratio of the integrals, the number of protons for each signal, the molecular weights, and the masses of the analyte and the internal standard.
Conclusion
The choice of the most suitable analytical technique for the quantitative analysis of this compound reaction products depends on the specific requirements of the analysis.
-
HPLC is a versatile and robust method, particularly for routine quality control in a pharmaceutical setting, as it can handle a wide variety of compounds without the need for volatilization.
-
GC offers higher resolution and speed for volatile and thermally stable compounds and can be the method of choice for impurity profiling if the impurities are amenable to this technique.
-
qNMR serves as an excellent primary method for the accurate purity determination of the starting material and final product, providing orthogonal data to chromatographic methods.
For comprehensive analysis and method validation, a combination of these techniques is often employed to leverage their respective strengths.
References
A Comparative Guide to the Synthesis of 4-Iodo-4'-methylbiphenyl: Benchmarking Efficiency
For researchers and professionals in the fields of medicinal chemistry and materials science, the efficient synthesis of biaryl compounds is a critical endeavor. 4-Iodo-4'-methylbiphenyl is a valuable building block in the development of various pharmaceuticals and functional materials. This guide provides an objective comparison of four prominent methods for its synthesis: Suzuki-Miyaura Coupling, Kumada Coupling, Ullmann Reaction, and a two-step approach involving the Sandmeyer Reaction. The performance of each method is evaluated based on key metrics such as reaction yield, temperature, and time, supported by detailed experimental protocols.
Comparative Analysis of Synthesis Methods
The selection of a synthetic route for this compound is often a trade-off between efficiency, substrate scope, and reaction conditions. The following table summarizes the quantitative data associated with each of the discussed methods, providing a clear comparison to aid in methodological selection.
| Method | Typical Yield (%) | Reaction Temperature (°C) | Reaction Time (h) | Catalyst Loading (mol%) | Key Advantages | Key Disadvantages |
| Suzuki-Miyaura Coupling | 85 - 95+ | 80 - 110 | 2 - 12 | 1 - 5 (Palladium) | High yields, excellent functional group tolerance, mild conditions. | Pre-formation of boronic acid required, potential for catalyst poisoning. |
| Kumada Coupling | 70 - 90 | 25 - 65 | 12 - 24 | 1 - 5 (Nickel or Palladium) | Utilizes readily available Grignard reagents, often proceeds at room temperature.[1] | Sensitive to moisture and air, limited functional group tolerance due to the high reactivity of Grignard reagents. |
| Ullmann Reaction | 40 - 60 | 150 - 250 | 24 - 48 | Stoichiometric Copper | Does not require organometallic intermediates, useful for sterically hindered substrates. | Harsh reaction conditions (high temperatures), often requires stoichiometric copper, and can lead to side products.[2][3] |
| Sandmeyer Reaction (Two-step) | 60 - 80 (overall) | 0 - 5 (diazotization), RT (iodination) | 1 - 3 | N/A (diazotization), Stoichiometric KI | Avoids transition metal catalysts for the iodination step, starts from readily available anilines.[4][5][6] | Two-step process, handling of potentially unstable diazonium salts. |
Experimental Protocols
Detailed methodologies for each synthesis route are provided below. These protocols are representative and may require optimization based on specific laboratory conditions and reagent purity.
Suzuki-Miyaura Coupling
This method involves the palladium-catalyzed cross-coupling of an aryl halide with an arylboronic acid.
Reactants:
-
4-Iodotoluene
-
4-Methylphenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene and Water (solvent)
Procedure:
-
To a round-bottom flask, add 4-iodotoluene (1.0 mmol), 4-methylphenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Add palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.04 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add toluene (10 mL) and deionized water (2 mL) via syringe.
-
Heat the reaction mixture to 90 °C and stir vigorously for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Kumada Coupling
This reaction utilizes a Grignard reagent and an aryl halide in the presence of a nickel or palladium catalyst.[1]
Reactants:
-
4-Iodotoluene
-
4-Methylmagnesium bromide (Grignard reagent)
-
[1,3-Bis(diphenylphosphino)propane]dichloronickel(II) (NiCl₂(dppp))
-
Anhydrous Tetrahydrofuran (THF) (solvent)
Procedure:
-
In a flame-dried, three-necked flask under an inert atmosphere, dissolve 4-iodotoluene (1.0 mmol) in anhydrous THF.
-
Add NiCl₂(dppp) (0.05 mmol) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of 4-methylmagnesium bromide (1.2 mmol) in THF dropwise over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Quench the reaction by the slow addition of 1 M HCl at 0 °C.
-
Extract the product with diethyl ether, and wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Ullmann Reaction
The classic Ullmann reaction involves the copper-mediated coupling of two aryl halides. For unsymmetrical biaryls, one aryl halide is typically used in excess.
Reactants:
-
1,4-Diiodobenzene
-
Toluene (serves as both reactant and solvent)
-
Copper powder (activated)
Procedure:
-
In a high-pressure reaction vessel, add 1,4-diiodobenzene (1.0 mmol) and activated copper powder (2.0 mmol).
-
Add an excess of dry toluene (e.g., 10 mL).
-
Seal the vessel and heat the mixture to 200 °C with vigorous stirring for 24-48 hours.[2]
-
Monitor the reaction progress by GC-MS.
-
After cooling, filter the reaction mixture to remove the copper salts.
-
Wash the solid residue with hot toluene.
-
Combine the filtrates and remove the excess toluene under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Sandmeyer Reaction (Two-Step Approach)
This pathway involves the diazotization of an aniline followed by iodination to form an aryl iodide, which can then be coupled in a subsequent step (e.g., Suzuki or Kumada). The protocol below details the formation of 4-iodotoluene from 4-toluidine.
Reactants:
-
4-Toluidine (4-methylaniline)
-
Sodium nitrite (NaNO₂)
-
Sulfuric acid (H₂SO₄)
-
Potassium iodide (KI)
-
Diethyl ether and Ethyl acetate (solvents)
Procedure:
-
In a flask, dissolve 4-toluidine (3.0 mmol) in deionized water (6.0 mL) and add concentrated sulfuric acid (2.8 equiv).
-
Cool the mixture in an ice-salt bath to 0-5 °C.
-
Slowly add a solution of sodium nitrite (1.2 equiv) in deionized water (1.5 mL) dropwise, maintaining the temperature below 5 °C.
-
Stir the reaction for 30 minutes to form the diazonium salt.
-
Add diethyl ether (3.0 mL), followed by the dropwise addition of a solution of potassium iodide (4.0 equiv) in deionized water (1.5 mL).[4]
-
Allow the mixture to warm to room temperature and stir for 3 hours.
-
Add a saturated solution of sodium thiosulfate (Na₂S₂O₃) to quench any remaining iodine.
-
Extract the product with ethyl acetate, and wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude 4-iodotoluene by column chromatography. The resulting aryl iodide can then be used in a subsequent coupling reaction as described above.
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical workflow and key transformations in the discussed synthesis methods.
Caption: Catalytic cycle of the Suzuki-Miyaura coupling for this compound synthesis.
Caption: Catalytic cycle of the Kumada coupling for this compound synthesis.
Caption: Simplified workflow of the Ullmann reaction for asymmetric biaryl synthesis.
Caption: Two-step synthesis of this compound via the Sandmeyer reaction and subsequent cross-coupling.
References
- 1. Kumada coupling - Wikipedia [en.wikipedia.org]
- 2. Ullmann Reaction [organic-chemistry.org]
- 3. Ullmann reaction - Wikipedia [en.wikipedia.org]
- 4. Sandmeyer Reaction | NROChemistry [nrochemistry.com]
- 5. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
Comparative Biological Activity of 4-Iodo-4'-methylbiphenyl Derivatives: A Guide for Drug Development Professionals
For researchers and scientists in the field of drug discovery, the biphenyl scaffold represents a privileged structure due to its prevalence in a wide range of biologically active compounds. This guide provides a comparative analysis of the biological activity of 4-Iodo-4'-methylbiphenyl derivatives and structurally related compounds, with a focus on their potential as anticancer agents. While specific experimental data for this compound is limited in publicly available literature, this guide leverages data from closely related analogs to provide valuable insights into its potential efficacy and mechanism of action.
Quantitative Comparison of Anticancer Activity
The cytotoxic effects of various biphenyl derivatives have been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of a compound in inhibiting cancer cell growth, with lower values indicating higher potency. The following tables summarize the IC50 values for several classes of biphenyl derivatives, offering a comparative perspective.
Table 1: Cytotoxicity of Unsymmetrical Biphenyl Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) |
| 27 | DU145 (Prostate) | 0.11 |
| A549 (Lung) | 0.51 | |
| KB (Nasopharyngeal) | 0.23 | |
| KB-Vin (Drug-Resistant) | 0.12 | |
| 35 | DU145, A549, KB, KB-Vin | 0.04 |
| 40 | DU145 | 0.31 |
| A549 | 3.23 | |
| KB | 0.87 | |
| KB-Vin | 0.45 |
Table 2: Cytotoxicity of Hydroxylated Biphenyl Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) |
| 11 | Malignant Melanoma | 1.7 ± 0.5 |
| 12 | Malignant Melanoma | 2.0 ± 0.7 |
Table 3: Cytotoxicity of Biphenylaminoquinoline Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) |
| 7j | SW480 (Colorectal) | 1.05 |
| DU145 (Prostate) | 0.98 | |
| MDA-MB-231 (Breast) | 0.38 | |
| MiaPaCa-2 (Pancreatic) | 0.17 |
Structure-Activity Relationship (SAR) Insights
The biological activity of biphenyl derivatives is significantly influenced by the nature and position of substituents on the biphenyl core. For instance, the presence of bulky substituents at the 2 and 2' positions of unsymmetrical biphenyls has been shown to be crucial for their in vitro anticancer activity. Furthermore, halogenation can play a critical role. The presence of an iodine atom can influence the pharmacokinetic and pharmacodynamic properties of the molecule, potentially enhancing its binding affinity to biological targets through halogen bonding. The planarity of the biphenyl rings, which is affected by ortho-substitutions, also plays a role in receptor binding and subsequent biological activity.
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to assess the biological activity of biphenyl derivatives.
MTT Assay for Cytotoxicity Assessment
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method to evaluate cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., 0.1 to 100 µM) and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 150 µL of a solubilizing agent like DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Enzyme Inhibition Assay
The ability of biphenyl derivatives to inhibit specific enzymes is a key aspect of their mechanism of action.
-
Enzyme and Substrate Preparation: Prepare solutions of the target enzyme and its specific substrate in an appropriate buffer.
-
Inhibitor Incubation: Pre-incubate the enzyme with various concentrations of the test compound for a specified period.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.
-
Detection: Monitor the reaction progress by measuring the formation of the product or the depletion of the substrate using a suitable detection method (e.g., spectrophotometry, fluorometry).
-
Data Analysis: Calculate the percentage of enzyme inhibition for each compound concentration and determine the IC50 value.
Potential Signaling Pathways
Biphenyl derivatives have been shown to exert their anticancer effects through the modulation of various signaling pathways. While the specific pathways affected by this compound are not yet elucidated, related compounds have been implicated in the induction of apoptosis and inhibition of cell proliferation pathways.
Conclusion
This comparative guide highlights the potential of this compound and its derivatives as a promising class of compounds for further investigation in cancer drug discovery. The presented data from structurally related analogs suggest that these compounds may exhibit potent cytotoxic activity against various cancer cell lines. Future research should focus on the synthesis and direct biological evaluation of this compound to establish its specific activity profile and to further elucidate the structure-activity relationships within this class of compounds. The detailed experimental protocols and hypothesized signaling pathways provided herein offer a solid foundation for such future investigations.
Assessing the Purity of Synthesized 4-Iodo-4'-methylbiphenyl: A Comparative Guide
For researchers, scientists, and drug development professionals, the purity of chemical intermediates is paramount to the reliability and reproducibility of experimental results. This guide provides a comprehensive assessment of the purity of synthesized 4-Iodo-4'-methylbiphenyl, a key building block in organic synthesis. We present a comparative analysis of common synthetic routes and detail the analytical methodologies for purity determination. This guide also evaluates alternative reagents, offering a broader perspective for synthetic strategy.
Synthesis and Purity Comparison
The two primary methods for the synthesis of this compound are the Suzuki-Miyaura coupling and the Grignard reaction. The choice of method can significantly impact the purity profile of the final product.
The Suzuki-Miyaura coupling is a versatile and widely used method for creating biaryl compounds due to its mild reaction conditions and high functional group tolerance.[1][2] In contrast, Grignard reactions, while also effective for C-C bond formation, require stringent anhydrous conditions and careful handling of the highly reactive Grignard reagent.[3]
Table 1: Comparison of Synthetic Methods for this compound
| Feature | Suzuki-Miyaura Coupling | Grignard Reaction |
| Typical Purity | Generally high, often >98% after purification. | Can be high, but more susceptible to side reactions. |
| Common Impurities | Homocoupled products (e.g., 4,4'-dimethylbiphenyl, 1,4-diiodobenzene), residual catalyst. | Homocoupled product (4,4'-dimethylbiphenyl), dehalogenated product (4-methylbiphenyl), residual magnesium salts. |
| Reaction Conditions | Mild, often aqueous or biphasic solvent systems. | Strict anhydrous conditions required. |
| Functional Group Tolerance | High | Limited, incompatible with acidic protons. |
Analytical Techniques for Purity Assessment
A multi-pronged analytical approach is essential for the comprehensive purity assessment of this compound. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are the most common and powerful techniques employed.
Table 2: Comparison of Analytical Methods for Purity Determination
| Analytical Method | Information Provided | Advantages | Limitations |
| HPLC-UV | Quantitative purity, detection of non-volatile impurities. | High resolution, sensitivity, and specificity for quantitative analysis.[3] | Requires a chromophore for UV detection. |
| GC-MS | Identification and quantification of volatile impurities, impurity profiling.[6] | High sensitivity for volatile compounds, provides structural information of impurities. | Not suitable for non-volatile or thermally labile compounds. |
| ¹H and ¹³C NMR | Structural confirmation, identification and quantification of impurities with distinct signals. | Provides detailed structural information, can be quantitative (qNMR).[7][8] | Lower sensitivity compared to chromatographic methods for trace impurities. |
Experimental Protocols
Synthesis of this compound via Suzuki-Miyaura Coupling
This protocol is a general guideline and may require optimization.
Materials:
-
4-Iodotoluene
-
4-Iodophenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Water
Procedure:
-
To a round-bottom flask, add 4-iodotoluene (1.0 equiv.), 4-iodophenylboronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).
-
Purge the flask with an inert gas (e.g., argon or nitrogen).
-
Add a degassed 3:1 mixture of toluene and water.
-
In a separate vial, dissolve palladium(II) acetate (2 mol%) and triphenylphosphine (4 mol%) in a small amount of toluene.
-
Add the catalyst solution to the reaction mixture.
-
Heat the mixture to 90 °C and stir vigorously for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexanes).
Purity Assessment by HPLC-UV
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
Mobile Phase:
-
A: Water with 0.1% formic acid
-
B: Acetonitrile with 0.1% formic acid
Gradient Program:
-
Start with 70% B, hold for 2 minutes.
-
Increase to 95% B over 10 minutes.
-
Hold at 95% B for 3 minutes.
-
Return to 70% B and equilibrate for 5 minutes.
Flow Rate: 1.0 mL/min Detection Wavelength: 254 nm Injection Volume: 10 µL Column Temperature: 30 °C
Sample Preparation: Dissolve an accurately weighed amount of the synthesized this compound in acetonitrile to a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
Alternatives to this compound
In cross-coupling reactions, the choice of the halogen atom on the aryl halide partner can influence reactivity, with the general trend being I > Br > Cl.[9] Therefore, 4-Bromo-4'-methylbiphenyl and 4-Chloro-4'-methylbiphenyl are common alternatives. Alternatively, the roles of the coupling partners can be reversed, using 4'-methylbiphenyl-4-boronic acid with an appropriate aryl iodide.
Table 3: Performance Comparison of this compound and Alternatives in Suzuki-Miyaura Coupling
| Coupling Partner | Relative Reactivity | Typical Yield | Purity Considerations |
| This compound | High | High | Generally high, but potential for side reactions with highly active catalysts. |
| 4-Bromo-4'-methylbiphenyl | Medium | Good to High | Often provides a good balance of reactivity and stability, leading to clean reactions.[10] |
| 4-Chloro-4'-methylbiphenyl | Low | Lower | Requires more active and specialized catalyst systems to achieve good conversion.[11] |
| 4'-Methylbiphenyl-4-boronic acid | N/A (Boronic Acid) | High | Reactivity depends on the aryl halide partner; can be a very effective alternative. |
Visualizing the Workflow
Caption: Workflow for Synthesis and Purity Assessment.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. reddit.com [reddit.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. application.wiley-vch.de [application.wiley-vch.de]
- 8. rsc.org [rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
Comparative Molecular Field Analysis (CoMFA) of Biphenyls for Receptor Binding: A Guide for Drug Development
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the application of Comparative Molecular Field Analysis (CoMFA), a prominent 3D-Quantitative Structure-Activity Relationship (3D-QSAR) technique, to understand and predict the receptor binding affinities of biphenyl-containing compounds. Biphenyl scaffolds are prevalent in medicinal chemistry, and CoMFA offers a powerful tool to elucidate the steric and electrostatic interactions governing their binding to various biological targets. This analysis is crucial for designing more potent and selective therapeutic agents.
Overview of Comparative Molecular Field Analysis (CoMFA)
CoMFA is a computational method used in drug design to correlate the biological activity of a set of molecules with their 3D structural properties.[1][2][3] The fundamental assumption is that changes in the binding affinity of ligands to a receptor are driven by changes in their non-covalent steric and electrostatic interaction fields.[1][4] The process involves aligning a series of structurally related compounds (the "training set"), placing them in a 3D grid, and calculating the steric (Lennard-Jones) and electrostatic (Coulombic) interaction energies at each grid point with a probe atom.[2][4] Using Partial Least Squares (PLS) analysis, a QSAR model is generated that can predict the activity of new, untested compounds and provide visual feedback through 3D contour maps.[1][4] These maps highlight regions where specific properties (e.g., bulkiness, positive/negative charge) are predicted to increase or decrease biological activity.[5]
Comparative Binding Affinity Data of Biphenyl Derivatives
The following tables summarize quantitative data from various studies that have analyzed biphenyl derivatives targeting different receptors. These studies demonstrate the utility of 3D-QSAR in identifying key structural features for potent receptor binding.
Table 1: Biphenyl Analogs as Aromatase Inhibitors
Aromatase is a key enzyme in estrogen biosynthesis, and its inhibition is a therapeutic approach for estrogen-positive breast cancer.[6] A 3D-QSAR study on a series of biphenyl-bearing molecules revealed crucial pharmacophoric features for aromatase inhibition.[6]
| Compound ID | Biphenyl Substitution Pattern | Inhibitory Activity (IC50, nM) |
| 1 | 4'-methoxy-[1,1'-biphenyl]-4-yl | 1.10 |
| 6 | 4'-(methylthio)-[1,1'-biphenyl]-4-yl | 0.45 |
| 13 | 4'-(trifluoromethoxy)-[1,1'-biphenyl]-4-yl | 0.15 |
| 21 | 4'-cyano-[1,1'-biphenyl]-4-yl | 0.23 |
| 33 | 4'-nitro-[1,1'-biphenyl]-4-yl | 920 |
| Data sourced from a multifaceted 3D-QSAR analysis on biphenyl analogues as aromatase inhibitors.[6] |
Table 2: Biaryl Anilines as Peroxisome Proliferator-Activated Receptor Alpha (PPARα) Agonists
PPARα agonists have therapeutic potential for diseases like diabetic retinopathy. A study on a novel biaryl aniline chemotype identified potent and selective PPARα agonists.[7]
| Compound ID | B-Ring / C-Ring Structure | hPPARα Agonism (EC50, nM) |
| 3g | Thiophene / 4-chlorophenyl | 83 |
| 6d | Phenyl / 4-(trifluoromethyl)phenyl | 67 |
| 6j | Phenyl / 4-isopropylphenyl | 60 |
| 6k | Phenyl / 4-tert-butylphenyl | 110 |
| 6l | Phenyl / [1,1'-biphenyl]-4-yl | 310 |
| Data sourced from the design and structure-activity relationship study of biaryl anilines as subtype-selective PPARα agonists.[7] |
Experimental Protocols
This section details the generalized methodologies for CoMFA studies and receptor binding assays as cited in the literature.
A. General CoMFA Protocol
The CoMFA methodology involves several key steps to build a predictive 3D-QSAR model.[1][2][3][4]
-
Molecular Modeling and Dataset Selection : A training set of molecules with a common structural scaffold (e.g., biphenyl) and a wide range of accurately measured biological activities (e.g., IC50, Ki) is selected.[1] The 3D structures of these molecules are then built and their energy is minimized using molecular mechanics force fields.
-
Structural Alignment : This is a critical step where all molecules in the training set are superimposed according to a defined rule.[1] Alignment can be based on a common substructure, a pharmacophore hypothesis, or by docking into the receptor's active site (receptor-based alignment).[8][9]
-
Generation of Molecular Fields : The aligned molecules are placed within a 3D cubic lattice. A probe atom (typically an sp3 carbon with a +1 charge) is systematically moved to each lattice point, and the steric (van der Waals) and electrostatic (Coulombic) interaction energies between the probe and each molecule are calculated.[4] These energy values form the descriptors for the QSAR.
-
PLS Regression Analysis : Due to the large number of generated descriptors (grid points), Partial Least Squares (PLS) analysis is used to derive a linear correlation between the interaction energy values (independent variables) and the biological activities (dependent variable).[3][4]
-
Model Validation and Visualization : The statistical significance and predictive power of the model are assessed using parameters like the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (r²).[5] The results are visualized as 3D contour maps, where different colored regions indicate areas where steric bulk or electrostatic charge favorably or unfavorably influences biological activity.[5][9]
B. Receptor Binding Assay (Example: Radioligand Binding)
Receptor binding assays are used to determine the affinity of a ligand for a receptor. A common method is the competitive radioligand binding assay.
-
Receptor Preparation : Membranes from cells expressing the target receptor (e.g., Ah receptor, PPARα) are prepared via homogenization and centrifugation. The protein concentration is determined using a standard assay (e.g., Bradford).
-
Competitive Binding : A constant concentration of a high-affinity radiolabeled ligand (e.g., ³H-TCDD for Ah receptor) is incubated with the receptor preparation in the presence of varying concentrations of the unlabeled test compound (the biphenyl analog).
-
Incubation and Separation : The mixture is incubated to allow binding to reach equilibrium. The receptor-bound radioligand is then separated from the unbound radioligand, typically by rapid vacuum filtration through glass fiber filters.
-
Quantification : The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.
-
Data Analysis : The data are used to generate a competition curve, from which the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.
Visualizations: Workflows and Pathways
The following diagrams illustrate the CoMFA workflow and a relevant biological signaling pathway.
Caption: A generalized workflow for a Comparative Molecular Field Analysis (CoMFA) study.
References
- 1. ijpsonline.com [ijpsonline.com]
- 2. CoMFA CoMFA Comparative Molecular Field Analysis) | PPTX [slideshare.net]
- 3. scribd.com [scribd.com]
- 4. elearning.uniroma1.it [elearning.uniroma1.it]
- 5. mdpi.com [mdpi.com]
- 6. Multifaceted 3D-QSAR analysis for the identification of pharmacophoric features of biphenyl analogues as aromatase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and Structure–Activity Relationships of Biaryl Anilines as Subtype-Selective PPAR-alpha Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Receptor-based 3D-QSAR in Drug Design: Methods and Applications in Kinase Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. CoMFA, CoMSIA and HQSAR Analysis of 3-aryl-3-ethoxypropanoic Acid Derivatives as GPR40 Modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Chromatographic Separation of 4-Iodo-4'-methylbiphenyl
For researchers, scientists, and drug development professionals, the purification of synthetic intermediates is a critical step in ensuring the integrity of subsequent research and the quality of final products. This guide provides an objective comparison of common chromatographic techniques for the separation of 4-Iodo-4'-methylbiphenyl from typical reaction impurities.
This compound is often synthesized via Suzuki-Miyaura cross-coupling reactions.[1][2] This synthetic route, while efficient, can lead to a variety of impurities that must be removed. The most common impurities include unreacted starting materials, such as an aryl halide (e.g., 4-iodotoluene) and an arylboronic acid (e.g., p-tolylboronic acid), as well as homocoupling byproducts like 4,4'-dimethylbiphenyl and biphenyl.[3][4] The presence of molecular oxygen can particularly promote the homocoupling of the boronic acid reactant.[3]
This guide compares the performance of three widely used preparative chromatographic techniques for the purification of this compound: Flash Column Chromatography, Preparative High-Performance Liquid Chromatography (HPLC), and Preparative Thin-Layer Chromatography (TLC).
Comparison of Chromatographic Separation Techniques
The choice of purification method depends on several factors, including the scale of the synthesis, the required purity of the final product, and the available resources. The following table summarizes the key performance characteristics of each technique for the separation of this compound from its common impurities.
| Parameter | Flash Column Chromatography | Preparative HPLC | Preparative TLC |
| Stationary Phase | Silica Gel (40-63 µm) | Reversed-Phase C18 or Biphenyl (5-10 µm) | Silica Gel with fluorescent indicator (250-2000 µm layer) |
| Typical Mobile Phase | Hexane/Ethyl Acetate or Dichloromethane/Hexane gradients | Acetonitrile/Water or Methanol/Water gradients[5] | Hexane/Ethyl Acetate or similar solvent systems used in TLC analysis |
| Loading Capacity | High (grams to kilograms) | Moderate (milligrams to grams) | Low (milligrams)[6] |
| Resolution | Moderate | High | Moderate to High |
| Speed | Fast (typically under an hour) | Moderate to Slow (can be hours for large samples) | Moderate |
| Solvent Consumption | High | Moderate | Low |
| Purity Achievable | Good to High (>95%) | Very High (>99%) | Good to High (>98%) |
| Cost per Sample | Low | High | Low to Moderate |
Experimental Protocols
Detailed methodologies for each of the compared chromatographic techniques are provided below. These protocols are based on established principles and can be adapted to specific laboratory conditions.
Flash Column Chromatography
Flash column chromatography is a rapid and efficient method for purifying multi-gram quantities of organic compounds.[7] The selection of an appropriate eluent is crucial and is typically determined by preliminary analysis using thin-layer chromatography (TLC).[8]
Protocol:
-
Eluent Selection: Develop a solvent system using TLC that provides a retention factor (Rf) of approximately 0.2-0.3 for this compound.[8] A common starting point is a mixture of hexanes and ethyl acetate.
-
Column Packing:
-
Select a column with an appropriate diameter for the amount of crude material to be purified.
-
Dry pack the column with silica gel (230-400 mesh).
-
Wet the silica gel with the initial, least polar eluent and apply gentle pressure to ensure a well-packed column.
-
-
Sample Loading:
-
Dissolve the crude reaction mixture in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
-
Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the dry powder to the top of the column.[7]
-
-
Elution:
-
Begin elution with the least polar solvent mixture.
-
Gradually increase the polarity of the eluent (gradient elution) to sequentially elute the impurities and then the desired product.
-
Collect fractions and monitor their composition by TLC.
-
-
Isolation: Combine the fractions containing the pure this compound and remove the solvent under reduced pressure.
Preparative High-Performance Liquid Chromatography (HPLC)
Preparative HPLC is a high-resolution technique capable of providing very high purity product, making it suitable for the final purification steps in pharmaceutical development.[9] Reversed-phase chromatography is commonly employed for the separation of aromatic compounds like biphenyls.[5]
Protocol:
-
Column and Mobile Phase Selection:
-
Choose a preparative reversed-phase column, such as a C18 or a Biphenyl stationary phase. Biphenyl phases can offer enhanced selectivity for aromatic compounds.[6]
-
The mobile phase is typically a gradient of acetonitrile and water or methanol and water.[10] The addition of a small amount of an acid, like formic acid or trifluoroacetic acid, can improve peak shape.
-
-
Method Development:
-
Develop the separation method on an analytical scale to determine the optimal gradient and flow rate.
-
Inject a small amount of the crude mixture to identify the retention times of the impurities and the product.
-
-
Scale-Up and Purification:
-
Scale up the injection volume and flow rate for the preparative column.
-
Inject the crude sample onto the preparative HPLC system.
-
Collect fractions corresponding to the peak of this compound.
-
-
Product Recovery:
-
Combine the pure fractions.
-
Remove the organic solvent (acetonitrile or methanol) under reduced pressure.
-
If necessary, perform a liquid-liquid extraction to remove the product from the aqueous phase, followed by drying and evaporation of the extraction solvent.
-
Preparative Thin-Layer Chromatography (TLC)
Preparative TLC is a simple and cost-effective method for purifying small quantities of compounds (typically up to 100 mg).[6] It is particularly useful for separating compounds with very similar Rf values.
Protocol:
-
Plate Preparation and Eluent Selection:
-
Use a large (e.g., 20x20 cm) TLC plate with a thick layer of silica gel (500-2000 µm).
-
Select a solvent system that provides good separation of the product from impurities on an analytical TLC plate. The ideal Rf for the product on a preparative plate is often lower than on an analytical plate to maximize separation.
-
-
Sample Application:
-
Dissolve the crude sample in a minimal amount of a volatile solvent.
-
Carefully apply the solution as a narrow band across the origin line of the preparative TLC plate.
-
-
Development:
-
Place the plate in a developing chamber containing the chosen eluent.
-
Allow the solvent front to move up the plate until it is close to the top.
-
Remove the plate and let it dry.
-
-
Visualization and Isolation:
-
Visualize the separated bands under UV light.
-
Carefully scrape the silica gel corresponding to the product band from the plate.
-
-
Extraction:
-
Place the collected silica in a small column or funnel.
-
Wash the silica with a polar solvent (e.g., ethyl acetate or acetone) to elute the pure product.
-
Collect the eluate and evaporate the solvent to obtain the purified this compound.
-
Workflow for Chromatographic Method Selection
The following diagram illustrates a logical workflow for selecting the most appropriate chromatographic separation method for this compound based on the specific requirements of the purification.
Caption: Workflow for selecting a chromatographic purification method.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. reddit.com [reddit.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. veeprho.com [veeprho.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Purification [chem.rochester.edu]
- 8. science.uct.ac.za [science.uct.ac.za]
- 9. reddit.com [reddit.com]
- 10. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks - Industry news - News [alwsci.com]
Safety Operating Guide
Navigating the Safe Disposal of 4-Iodo-4'-methylbiphenyl: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step procedure for the safe disposal of 4-Iodo-4'-methylbiphenyl, ensuring compliance with safety protocols and regulatory requirements.
Immediate Safety and Handling Protocols
Before commencing any disposal procedures, it is imperative to handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure. Adherence to personal protective equipment (PPE) guidelines is mandatory.
| Personal Protective Equipment (PPE) | Specifications |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile). |
| Body Protection | Laboratory coat. |
In the event of a spill, the material should be carefully swept up and placed into a designated, sealed container for disposal.
Step-by-Step Disposal Procedure
The disposal of this compound must be managed as chemical waste, following a structured process to ensure safety and compliance. Chemical waste generators are responsible for determining if a substance is classified as hazardous waste in their jurisdiction.[1][2]
-
Waste Identification and Segregation : Treat all this compound waste as chemical waste.[2] It is crucial to avoid mixing this waste with other waste streams unless explicitly permitted by your institution's waste management guidelines.[2]
-
Containerization and Labeling :
-
Consult Local Regulations : It is essential to consult your institution's Environmental Health and Safety (EHS) department, as well as local, state, and federal hazardous waste regulations, to ensure complete and accurate classification and disposal procedures.[1][2]
-
Storage : Store the sealed waste container in a designated, secure, and well-ventilated hazardous waste accumulation area.[3]
-
Professional Disposal :
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Disposal Workflow for this compound.
Disclaimer: This information is intended as a guide and should not replace the specific guidance from your institution's Environmental Health and Safety department and local regulatory bodies. Always refer to the Safety Data Sheet (SDS) for the most detailed information.
References
Safeguarding Your Research: A Comprehensive Guide to Handling 4-Iodo-4'-methylbiphenyl
For Immediate Implementation: This document provides crucial safety and logistical protocols for the handling and disposal of 4-Iodo-4'-methylbiphenyl. Designed for researchers, scientists, and drug development professionals, this guide outlines the necessary personal protective equipment (PPE), step-by-step operational procedures, and a clear disposal plan to ensure a safe laboratory environment.
Essential Safety and Physical Data
| Property | Value | Reference |
| Physical State | Solid (Powder) | [1] |
| Appearance | Off-white | [1] |
| Melting Point | 45 - 49 °C | [1] |
| Boiling Point | 267 - 268 °C | [1] |
| Flash Point | 110 °C | [1] |
| Primary Hazards | May cause skin, eye, and respiratory tract irritation. | [2][3] |
Operational Plan: Safe Handling Protocol
Adherence to a strict operational protocol is paramount when working with this compound to minimize exposure and prevent contamination.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential for comprehensive protection.[4][5][6]
-
Hand Protection: Chemical-resistant gloves, such as nitrile, are required. For extended handling or in case of a spill, consider double-gloving.[6]
-
Eye and Face Protection: Wear chemical safety goggles. A face shield should be used in situations with a higher risk of splashes or dust generation.[5]
-
Body Protection: A standard laboratory coat is mandatory. For procedures with a higher risk of contamination, consider a chemical-resistant apron or disposable coveralls.[4][5]
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust.[3] If a fume hood is not available, a NIOSH-approved respirator may be necessary based on your institution's assessment.
Step-by-Step Handling Procedure
-
Preparation: Before handling, ensure that an eyewash station and safety shower are readily accessible.[5] The work area, particularly the chemical fume hood, should be clean and uncluttered.
-
Weighing and Transfer: Conduct all weighing and transfer operations within a chemical fume hood to contain any dust. Use a spatula for transferring the solid.
-
During the Experiment: Keep all containers with this compound tightly closed when not in use. Avoid any actions that could generate dust.
-
Post-Experiment: Clean the work area thoroughly. Decontaminate any equipment that has come into contact with the chemical.
-
Hand Washing: Always wash your hands thoroughly with soap and water after handling the chemical, even if gloves were worn.
Disposal Plan: Managing Halogenated Waste
As a halogenated organic compound, this compound requires disposal as hazardous waste.[7][8] Improper disposal can lead to environmental contamination and regulatory non-compliance.
-
Waste Segregation: It is critical to segregate halogenated organic waste from non-halogenated waste streams.[9][10] Do not mix this waste with solvents, aqueous solutions, or other chemicals unless specifically instructed by your institution's Environmental Health and Safety (EHS) department.
-
Waste Container: Use a designated, leak-proof, and clearly labeled container for "Halogenated Organic Waste." The container should have a secure lid.
-
Labeling: The waste container must be labeled with "Hazardous Waste," the chemical name "this compound," and an approximate quantity.
-
Storage: Store the waste container in a designated satellite accumulation area within the laboratory. This area should be cool, dry, and well-ventilated.
-
Pickup and Disposal: Once the container is full, arrange for its collection by your institution's EHS department or a licensed hazardous waste disposal contractor. High-temperature incineration is the preferred method for the disposal of halogenated organic compounds.[8]
Experimental Workflow Diagram
The following diagram illustrates the key decision points and procedural flow for the safe handling and disposal of this compound.
Caption: Workflow for safe handling and disposal.
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. benchchem.com [benchchem.com]
- 4. realsafety.org [realsafety.org]
- 5. sams-solutions.com [sams-solutions.com]
- 6. Lab Safety Equipment & PPE | ChemTalk [chemistrytalk.org]
- 7. bucknell.edu [bucknell.edu]
- 8. benchchem.com [benchchem.com]
- 9. 7.2 Organic Solvents [ehs.cornell.edu]
- 10. campusoperations.temple.edu [campusoperations.temple.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
